2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-4-10(5-9(8)2)12-13-11(6-14)7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBMPZBWUCAFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CS2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693091 | |
| Record name | 2-(3,4-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-05-0 | |
| Record name | 2-(3,4-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are foundational scaffolds in numerous pharmacologically active agents and functional materials.[1][2] The title compound, featuring a substituted aryl moiety and a reactive carbaldehyde group, serves as a versatile intermediate for the development of novel molecular entities.[3] This document outlines a robust two-step synthetic pathway, beginning with the formation of the core thiazole ring via the Hantzsch synthesis, followed by regioselective formylation using the Vilsmeier-Haack reaction. We provide detailed, field-proven experimental protocols, explain the causality behind methodological choices, and present a full suite of characterization techniques, including NMR, IR, and Mass Spectrometry, to ensure the unambiguous confirmation of the product's structure and purity.
Introduction and Strategic Overview
The thiazole ring is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. The specific target, this compound, combines this valuable heterocycle with a dimethylphenyl group, which can modulate lipophilicity and steric interactions, and a carbaldehyde functional group, which is a versatile handle for further chemical transformations.
Our synthetic strategy is designed for efficiency and reliability, proceeding in two main stages:
-
Hantzsch Thiazole Synthesis: Construction of the 2-(3,4-Dimethyl-phenyl)-thiazole core. This classic cyclocondensation reaction provides a high-yielding and straightforward route to the thiazole ring system.[4][5]
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position of the thiazole ring. This method is highly effective for the formylation of electron-rich heterocycles.[6][7][8]
This guide will walk through the mechanistic underpinnings, detailed protocols, and rigorous analytical validation for each step.
Caption: Overall workflow for the synthesis and analysis of the target compound.
Synthesis Methodology
Step 1: Synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole via Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone (or its equivalent) with a thioamide.[4][9] This approach is highly reliable for generating 2,4-disubstituted thiazoles.
Mechanism: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated thiazoline intermediate. Subsequent dehydration yields the aromatic thiazole ring.
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethylthiobenzamide (10.0 g, 60.5 mmol) in ethanol (100 mL).
-
Addition of Halo-acetal: To the stirred solution, add 2-bromoacetaldehyde diethyl acetal (13.1 g, 66.5 mmol, 1.1 eq.). The use of the acetal form of the α-haloaldehyde is a key practical consideration, as the free aldehyde is unstable and prone to self-polymerization. The acetal provides a stable precursor that hydrolyzes in situ under the reaction conditions.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator. Pour the concentrated mixture into 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HBr formed.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield 2-(3,4-dimethyl-phenyl)-thiazole as a pale yellow solid.
Step 2: Vilsmeier-Haack Formylation of 2-(3,4-Dimethyl-phenyl)-thiazole
The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring.[8][10] The thiazole ring, particularly at the C4 and C5 positions, is sufficiently activated for this electrophilic substitution.
Mechanism: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[7] The 2-(3,4-dimethyl-phenyl)-thiazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.
Caption: Logical flow of the Vilsmeier-Haack formylation reaction.
Experimental Protocol:
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 20 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 6.5 mL, 70.0 mmol, 1.5 eq.) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 2-(3,4-dimethyl-phenyl)-thiazole (9.5 g, 46.7 mmol) from Step 1 in DMF (30 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 300 g of crushed ice with stirring. Then, neutralize the acidic solution by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 8. This hydrolysis step is critical and often exothermic; careful temperature control is necessary.
-
Isolation: The product often precipitates as a solid upon neutralization. Collect the solid by vacuum filtration. If the product remains oily, extract the aqueous suspension with dichloromethane (3 x 100 mL).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄. After concentrating in vacuo, recrystallize the crude product from an ethanol/water mixture to afford this compound as a crystalline solid.
Characterization and Data Analysis
Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the final product.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the connectivity of atoms. Data should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
| ¹H NMR Data | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aldehyde Proton | ~9.9 - 10.1 | Singlet (s) | -CHO |
| Thiazole H-5 | ~8.2 - 8.4 | Singlet (s) | Thiazole C5-H |
| Phenyl Protons | ~7.6 - 7.8 | Multiplet (m) | Phenyl C2'-H, C6'-H |
| Phenyl Proton | ~7.2 - 7.4 | Doublet (d) | Phenyl C5'-H |
| Methyl Protons | ~2.3 - 2.4 | Singlet (s) | Ar-CH₃ (6H) |
| ¹³C NMR Data | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aldehyde Carbonyl | ~191.0 | C=O |
| Thiazole C2 | ~168.0 | C-S-N |
| Thiazole C4 | ~152.0 | C-CHO |
| Thiazole C5 | ~128.0 | C-H |
| Phenyl C1' (ipso) | ~130.0 | C-Thiazole |
| Phenyl C3'/C4' | ~140.0, ~137.0 | C-CH₃ |
| Phenyl C2'/C5'/C6' | ~125.0 - ~130.0 | Aromatic C-H |
| Methyl Carbons | ~19.0 - 20.0 | Ar-CH₃ |
| Note: Predicted shifts are based on analogous structures and may vary slightly.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The sample can be analyzed as a KBr pellet or a thin film.[12]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1690 - 1710 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Thiazole C=N Stretch | 1630 - 1590 | Medium |
| C-H Stretch (Aromatic/Aldehyde) | 3100 - 3000 / 2850 - 2750 | Medium-Weak |
| C-S Stretch (Thiazole Ring) | 750 - 650 | Medium-Weak |
| Note: These values are characteristic ranges for the specified functional groups.[13][14] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
| Analysis | Expected Result |
| Molecular Formula | C₁₂H₁₁NOS |
| Molecular Weight | 217.29 g/mol |
| ESI-MS ([M+H]⁺) | m/z = 218.06 |
| High-Resolution MS | Provides exact mass to confirm elemental composition |
| Note: Fragmentation patterns in EI-MS may show loss of CO (28 Da) from the aldehyde or cleavage of the thiazole ring.[15] |
Conclusion
This guide details a reliable and well-documented pathway for the synthesis of this compound. By employing the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation, the target compound can be produced in good yield. The provided protocols are robust and grounded in established chemical principles. The comprehensive characterization workflow, utilizing NMR, IR, and MS, ensures the production of a structurally pure and validated compound, ready for its application as a key building block in the fields of drug development and materials science.
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An In-depth Technical Guide to the Physicochemical and Spectroscopic Properties of 2-(3,4-Dimethylphenyl)thiazole-4-carbaldehyde
Introduction
The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry.[4] The compound 2-(3,4-Dimethylphenyl)thiazole-4-carbaldehyde, belonging to the 2-aryl-thiazole class, is a significant synthetic intermediate. It combines the robust thiazole core with a 3,4-dimethylphenyl substituent, which can modulate lipophilicity and steric interactions, and a reactive carbaldehyde group at the 4-position. This aldehyde functionality is a versatile chemical handle, enabling the synthesis of diverse molecular libraries through reactions like condensation, oxidation, and reduction, making it a valuable building block for drug discovery and material science.[4][5]
This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic pathway, detailed spectroscopic characterization, and the potential applications of 2-(3,4-Dimethylphenyl)thiazole-4-carbaldehyde, designed for researchers and professionals in chemical and pharmaceutical development.
Section 1: Molecular Structure and Physicochemical Properties
Precise experimental data for 2-(3,4-Dimethylphenyl)thiazole-4-carbaldehyde is not extensively documented in publicly available literature. However, we can consolidate its core identifiers and provide computationally predicted properties based on its structure and data from close structural analogs.
Table 1: Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethylphenyl)thiazole-4-carbaldehyde | - |
| CAS Number | 885279-05-0 | [6] |
| Molecular Formula | C₁₂H₁₁NOS | Calculated |
| Molecular Weight | 217.29 g/mol | Calculated |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Comparative Insights |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | This value, taken from the isomeric 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde, suggests good potential for cell membrane permeability.[7] |
| LogP (Octanol-Water Partition Coefficient) | 3.24 | Also derived from the 5-carbaldehyde isomer, this value indicates moderate lipophilicity, a key parameter in drug absorption and distribution.[7] |
| Melting Point | ~60-70 °C | The parent compound, Thiazole-4-carboxaldehyde, has a melting point of 61-65 °C.[8] The addition of the dimethylphenyl group would likely increase the melting point slightly due to increased molecular weight and van der Waals forces. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. A close analog has a predicted boiling point of 333.5 °C.[6] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); Poorly soluble in water. | Typical for moderately lipophilic organic compounds. |
Section 2: Synthesis and Reactivity
The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][9] This methodology involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the title compound, a logical synthetic route would involve the reaction of 3,4-dimethylthiobenzamide with a suitable 3-halo-2-oxopropanal derivative.
Proposed Synthetic Workflow
The diagram below outlines a plausible Hantzsch synthesis pathway for 2-(3,4-Dimethylphenyl)thiazole-4-carbaldehyde. The choice of an α-haloketone and a thioamide is a classic, reliable approach for forming the thiazole core.[9]
Caption: Proposed Hantzsch synthesis of the title compound.
Chemical Reactivity
The aldehyde functional group is the primary site of reactivity, making the compound a versatile intermediate.[4]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2-(3,4-dimethylphenyl)thiazole-4-carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[4] This carboxylic acid derivative is also a valuable synthon.[10]
-
Reduction: Selective reduction to the corresponding alcohol, (2-(3,4-dimethylphenyl)thiazol-4-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride.[4]
-
Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and semicarbazides, to form hydrazones, oximes, and semicarbazones, respectively. This is a common strategy in drug discovery to generate diverse libraries of compounds for biological screening.[1][4]
Section 3: Spectroscopic and Analytical Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference |
| ~3100-3000 | Aromatic & Thiazole C-H Stretch | Medium-Weak | [11] |
| ~2970-2850 | Methyl (CH₃) C-H Stretch | Medium | [13] |
| ~1700-1680 | Aldehyde C=O Stretch (Conjugated) | Strong | [4] |
| ~1635-1590 | Thiazole C=N Ring Stretch | Medium-Strong | [11] |
| ~1570-1470 | Thiazole Ring Skeletal Vibrations | Medium-Strong | [11] |
| ~750-650 | Thiazole C-S Stretch | Medium-Weak | [11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise arrangement of protons and carbons.
-
¹H NMR: The proton spectrum would be highly characteristic.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, expected around δ 9.5-10.5 ppm. The aldehyde proton of the parent thiazole-4-carbaldehyde appears at δ 8.2-8.5 ppm, and conjugation with the phenyl ring may shift this further downfield.[4]
-
Thiazole Proton (H-5): A singlet expected around δ 8.0-8.5 ppm.[14]
-
Aromatic Protons: The three protons on the 3,4-dimethylphenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm) and will exhibit a characteristic splitting pattern (a singlet and two doublets).
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3 protons, expected in the upfield region around δ 2.2-2.5 ppm.
-
-
¹³C NMR: The carbon spectrum confirms the carbon skeleton.
-
Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 185-195 ppm.
-
Thiazole Carbons: The C2, C4, and C5 carbons of the thiazole ring are expected between δ 140-165 ppm.[4]
-
Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range for the dimethylphenyl ring carbons.
-
Methyl Carbons (-CH₃): Two signals in the upfield region, typically δ 15-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): In an electron impact (EI) spectrum, a prominent molecular ion peak would be expected at m/z = 217.
-
Fragmentation Pattern: Key fragmentation pathways for 2-aryl-thiazoles often involve cleavage of the thiazole ring.[15][16] Common fragments could include the loss of CO (m/z = 189), loss of the aldehyde group, and ions corresponding to the 3,4-dimethylphenyl cation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments.[15][17]
Section 4: Application in Drug Discovery and Development
The 2-aryl-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][18][19][20] 2-(3,4-Dimethylphenyl)thiazole-4-carbaldehyde serves as a key starting material for the exploration of this chemical space.
Role as a Versatile Scaffold
The true value of this compound lies in its utility as a platform for generating novel molecular entities. The aldehyde group allows for the straightforward introduction of new functionalities, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: Role as a versatile scaffold in medicinal chemistry.
Section 5: Exemplary Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are described with the causality behind experimental choices explained.
Protocol 5.1: Synthesis via Hantzsch Cyclocondensation (Hypothetical)
This protocol is a robust, self-validating system for synthesizing the title compound.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethylthiobenzamide (1.65 g, 10 mmol) in absolute ethanol (40 mL).
-
Rationale: Ethanol is a common solvent for Hantzsch synthesis, effectively dissolving the reactants and facilitating the reaction.
-
-
Reagent Addition: To the stirring solution, add 3-bromo-2-oxopropanal (1.51 g, 10 mmol) dropwise over 10 minutes.
-
Rationale: Dropwise addition controls the initial exothermic reaction and prevents the formation of side products.
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Rationale: Refluxing provides the necessary activation energy for the cyclocondensation. TLC allows for real-time monitoring to determine the point of reaction completion, preventing degradation of the product from prolonged heating.
-
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Rationale: Neutralization removes the HBr byproduct formed during the reaction.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product. The brine wash removes residual water, and sodium sulfate ensures the organic phase is completely dry before solvent evaporation.
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Rationale: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.
-
Protocol 5.2: FT-IR Spectroscopic Analysis
This protocol ensures the acquisition of a high-quality spectrum for functional group identification.
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the purified, dry compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Rationale: KBr is transparent in the IR region of interest. Grinding ensures the sample is finely dispersed, minimizing light scattering and producing sharp, well-defined peaks.[11]
-
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Rationale: A transparent pellet allows for maximum transmission of the IR beam, leading to a high signal-to-noise ratio.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Rationale: Recording a background spectrum allows the instrument to subtract interfering signals from atmospheric CO₂ and water vapor, resulting in a clean spectrum of only the sample.
-
-
Data Analysis: Process the spectrum to identify the key absorption bands as detailed in Table 3. The presence of a strong peak around 1690 cm⁻¹ (C=O) and peaks characteristic of the thiazole ring would provide strong evidence for the compound's identity.
Conclusion
2-(3,4-Dimethylphenyl)thiazole-4-carbaldehyde is a compound of significant interest due to its structural features, which position it as a highly valuable intermediate in synthetic chemistry. While extensive experimental data on its physicochemical properties are sparse, a robust profile can be constructed from theoretical predictions and analysis of related structures. Its plausible synthesis via the Hantzsch reaction and the versatile reactivity of its aldehyde group provide a clear pathway for its use in creating novel molecules. The detailed spectroscopic signatures outlined in this guide serve as a benchmark for its future synthesis and characterization. For researchers in drug discovery and material science, this compound represents a promising and adaptable scaffold for the development of new chemical entities with tailored properties.
References
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- Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. ResearchGate. [URL: https://www.researchgate.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889423/]
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- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215911/]
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- Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/378299182_Investigating_Novel_Thiophene_Carbaldehyde_Based_Thiazole_Derivatives_as_Potential_Hits_for_Diabetic_Management_Synthesis_In_Vitro_and_In_Silico_Approach]
- 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/bms.1200050506]
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- 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde | 885278-96-6 - J&K Scientific. J&K Scientific. [URL: https://www.jk-sci.com/2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde-885278-96-6_11351934.html]
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A Senior Application Scientist's Guide to 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde: Synthesis, Characterization, and Applications
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing novel therapeutic agents. This guide focuses on a specific, functionally rich derivative: 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde .
The strategic placement of a 3,4-dimethylphenyl group at the 2-position and a reactive carbaldehyde (aldehyde) group at the 4-position makes this compound a highly valuable intermediate. The dimethylphenyl group provides lipophilicity and steric bulk, which can be crucial for tuning pharmacokinetic properties and target binding affinity. The aldehyde function serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build diverse chemical libraries for drug discovery programs.[1]
This document provides an in-depth exploration of this compound, covering its chemical identity, a robust synthetic protocol grounded in established organic chemistry principles, characterization methods, and its potential applications for researchers in drug development and materials science.
Chemical Identity and Properties
Correctly identifying a chemical compound is the first critical step in any research endeavor. The Chemical Abstracts Service (CAS) number is a unique identifier that prevents ambiguity.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 885279-05-0 | [3] |
| Molecular Formula | C₁₂H₁₁NOS | [3] |
| Molecular Weight | 217.29 g/mol | [3] |
| MDL Number | MFCD06738356 | [3] |
| Appearance | Typically a pale yellow or off-white solid | [4] |
Synthesis Pathway and Experimental Protocol
The most direct and widely adopted method for constructing the 2-aryl-thiazole core is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent. For the synthesis of this compound, the key precursors are 3,4-dimethylthiobenzamide and a suitable 3-carbon α-halocarbonyl synthon bearing the aldehyde functionality.
Mechanistic Rationale
The Hantzsch synthesis is a robust and reliable method because it proceeds through a logical sequence of nucleophilic attack and dehydration. The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the stable aromatic thiazole ring. This method is favored for its high yields and tolerance of a wide range of functional groups on both precursors.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethylthiobenzamide
-
3-Bromo-2-oxopropanal (or a suitable protected precursor like 1,1-diethoxy-3-bromopropan-2-one, which requires a subsequent deprotection step)
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dimethylthiobenzamide (1.0 eq) and absolute ethanol to form a slurry.
-
Addition of α-Halocarbonyl: Add 3-bromo-2-oxopropanal (1.1 eq) to the mixture. Causality Note: A slight excess of the more reactive α-halocarbonyl ensures complete consumption of the thioamide starting material.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thioamide spot is no longer visible.
-
Neutralization and Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Self-Validation: The cessation of effervescence indicates complete neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Characterization
While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[5][6]
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.8-10.2 ppm.
-
Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, expected around δ 8.0-8.5 ppm.
-
Aromatic Protons: Signals corresponding to the protons on the 3,4-dimethylphenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a characteristic set of signals (a singlet and two doublets).
-
Methyl Protons (CH₃): Two distinct singlets for the two methyl groups on the phenyl ring, expected around δ 2.3-2.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm.
-
Thiazole Carbons: Signals for the C2, C4, and C5 carbons of the thiazole ring, typically in the δ 115-170 ppm range.
-
Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring.
-
Methyl Carbons (CH₃): Signals in the aliphatic region, around δ 20-25 ppm.
-
-
FT-IR (Infrared Spectroscopy):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic medium bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=N and C=C Stretches: Aromatic and thiazole ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 217.29.
-
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile building block. The thiazole core is a proven pharmacophore, and this compound provides an excellent starting point for developing novel molecules with a wide range of biological activities.[2]
-
Anti-Infective Agents: The thiazole ring is a key component in numerous antibacterial and antifungal drugs.[2] This scaffold can be elaborated to synthesize new candidates for combating drug-resistant pathogens.
-
Anticancer Therapeutics: Many small molecule kinase inhibitors and cytotoxic agents incorporate the thiazole motif. The aldehyde handle can be used to link this core to other pharmacophores or targeting moieties to develop novel anti-cancer agents.[7]
-
Modulators of Cellular Development: Thiazole derivatives have been shown to influence cellular differentiation and development, including in pluripotent stem cells, highlighting their potential in regenerative medicine.[8]
-
Materials Science: The thermal and chemical stability of the thiazole ring makes it a useful component in the development of novel polymers, coatings, and fluorescent probes for biological imaging.[9]
Commercial Suppliers
This compound is available from various chemical suppliers catering to the research and development community. Researchers should always verify the purity and identity of the supplied material via their own analytical methods. Potential suppliers include:
-
Tetrahedron Scientific (Thsci)
-
ChemScene (Note: Appears to list the 5-carbaldehyde isomer, CAS 1248157-57-4)[10]
-
Other custom synthesis suppliers may also provide this compound upon request.
References
- Chem-Impex.2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde.
-
PubChem. Thiazole-4-carboxaldehyde. Retrieved from [Link]
-
American Elements. 2-(2,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
PubMed. Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Retrieved from [Link]
-
ChemBK. 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
-
Chemsrc. Thiazole-4-carboxaldehyde | CAS#:3364-80-5. Retrieved from [Link]
-
PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Retrieved from [Link]
-
ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]
-
MDPI. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
- Google Patents.The preparation method of 2-thiazole carboxaldehyde compounds.
-
National Institutes of Health. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
-
Purkh. Pyrano[2,3-D]Thiazole: Synthesis. Retrieved from [Link]
-
National Institutes of Health. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
This guide provides a comprehensive technical overview of the spectroscopic techniques used to elucidate and verify the structure of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not just the data, but the rationale behind the acquisition and interpretation of the spectra for this specific thiazole derivative.
Introduction and Synthesis Context
This compound is a heterocyclic compound with potential applications in medicinal chemistry, as thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The structural confirmation of such a molecule is paramount before its use in further research and development.
The synthesis of similar thiazole derivatives often involves the Hantzsch thiazole synthesis, which typically utilizes an α-haloketone and a thioamide.[2] For the target molecule, a plausible synthetic route would involve the reaction of a thioamide derived from 3,4-dimethylbenzaldehyde with a suitable α-halocarbonyl compound to form the thiazole ring, followed by formylation at the 4-position. Understanding the synthetic pathway is crucial as it can inform potential impurities that might be observed in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks.[3]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| ~8.3 | Singlet | 1H | Thiazole ring proton (H5) | Protons on heteroaromatic rings are typically deshielded. This proton is adjacent to the electron-withdrawing aldehyde group. |
| ~7.8 | Singlet | 1H | Phenyl ring proton (H2') | This proton is ortho to the thiazole ring and will be deshielded. |
| ~7.7 | Doublet | 1H | Phenyl ring proton (H6') | This proton is ortho to the thiazole ring and will show coupling to the adjacent proton. |
| ~7.3 | Doublet | 1H | Phenyl ring proton (H5') | This proton is meta to the thiazole ring and will show coupling to the adjacent proton. |
| ~2.35 | Singlet | 3H | Methyl protons (-CH₃) | Protons of the two methyl groups on the phenyl ring. Their chemical shifts would be very similar. |
| ~2.33 | Singlet | 3H | Methyl protons (-CH₃) | Protons of the two methyl groups on the phenyl ring. Their chemical shifts would be very similar. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~185 | Aldehyde carbon (C=O) | The carbonyl carbon of an aldehyde is highly deshielded. |
| ~168 | Thiazole ring carbon (C2) | This carbon is attached to both sulfur and nitrogen, leading to a downfield shift. |
| ~155 | Thiazole ring carbon (C4) | This carbon is attached to the aldehyde group. |
| ~140 | Phenyl ring carbon (C1') | Quaternary carbon attached to the thiazole ring. |
| ~138 | Phenyl ring carbon (C3') | Quaternary carbon attached to a methyl group. |
| ~137 | Phenyl ring carbon (C4') | Quaternary carbon attached to a methyl group. |
| ~130 | Phenyl ring carbon (C5') | Aromatic CH carbon. |
| ~128 | Phenyl ring carbon (C6') | Aromatic CH carbon. |
| ~126 | Phenyl ring carbon (C2') | Aromatic CH carbon. |
| ~125 | Thiazole ring carbon (C5) | Aromatic CH carbon in the thiazole ring. |
| ~20 | Methyl carbons (-CH₃) | The two methyl carbons on the phenyl ring would have very similar chemical shifts. |
Experimental Protocol for NMR Data Acquisition
A robust protocol is essential for obtaining high-quality NMR data.[3]
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.[3]
-
Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and acquisition of the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds in aromatic rings. |
| ~2950-2850 | C-H stretch | Aliphatic C-H | From the methyl groups on the phenyl ring. |
| ~2850-2750 | C-H stretch | Aldehyde C-H | A characteristic pair of weak bands for the aldehyde C-H bond. |
| ~1700 | C=O stretch | Aldehyde C=O | A strong absorption band due to the carbonyl group of the aldehyde. |
| ~1600-1450 | C=C and C=N stretch | Aromatic rings | Multiple bands corresponding to the vibrations of the phenyl and thiazole rings. |
| ~1380 | C-H bend | Methyl C-H | Bending vibration of the methyl groups. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[4]
Procedure:
-
Background Scan: With a clean ATR crystal, a background spectrum is recorded. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Sample Scan: The IR spectrum of the sample is recorded.
-
Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after the measurement.
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[5]
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₂H₁₁NOS), the expected molecular weight is approximately 217.06 g/mol .
Expected Observations:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 217. This corresponds to the intact molecule with one electron removed.
-
Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), there will be smaller peaks at M+1 and M+2. The relative intensity of the M+2 peak will be enhanced by the presence of sulfur.
-
Key Fragment Ions: The fragmentation pattern provides clues about the molecule's structure. Expected fragmentations include:
-
Loss of the aldehyde group (-CHO, 29 Da) leading to a peak at m/z ≈ 188.
-
Cleavage of the bond between the phenyl and thiazole rings.
-
Fragmentation of the thiazole ring.[5]
-
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.[6]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[6]
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for ESI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides fragmentation data. By integrating the data from these three powerful analytical methods, researchers can confidently verify the identity and purity of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.
References
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Al-Ghorbani, M., et al. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health. Available at: [Link]
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MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
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PubMed. (n.d.). Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. PubMed. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. Available at: [Link]
-
PubMed. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. PubMed. Available at: [Link]
-
PubMed. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. PubMed. Available at: [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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PubChem. (n.d.). Thiazole-4-carboxaldehyde. PubChem. Available at: [Link]
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PubMed. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. PubMed. Available at: [Link]
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PubChem. (n.d.). Thiazole. PubChem. Available at: [Link]
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ResearchGate. (n.d.). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). ResearchGate. Available at: [Link]
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PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. PubMed. Available at: [Link]
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CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]
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Springer. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Springer. Available at: [Link]
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PubChem. (n.d.). 1,2-Thiazole-4-carbaldehyde. PubChem. Available at: [Link]
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ChemSynthesis. (n.d.). 1,3-thiazole-5-carbaldehyde. ChemSynthesis. Available at: [Link]
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Title: A Comprehensive Guide to the Structural Elucidation of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde: An Integrated Crystallographic and Computational Approach
An in-depth technical guide by a Senior Application Scientist
Affiliation: Advanced Molecular Characterization Group
Abstract
Thiazole derivatives form the backbone of numerous therapeutic agents, making a profound understanding of their three-dimensional structure essential for modern drug discovery and materials science.[1][2][3] This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel compound 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. We move beyond a simple recitation of steps, offering an in-depth rationale for each stage of the workflow—from initial synthesis and crystallization to advanced computational analysis. This document is structured to serve as a practical whitepaper for researchers, scientists, and drug development professionals, detailing an integrated approach that combines single-crystal X-ray diffraction (SC-XRD) with powerful analytical techniques like Hirshfeld surface analysis and Density Functional Theory (DFT). The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and data robustness.
Rationale and Strategic Overview
The precise arrangement of atoms in a crystal lattice dictates a molecule's physicochemical properties, including its solubility, stability, and, crucially for pharmaceutical applications, its interaction with biological targets. For a molecule like this compound, which contains multiple functional groups capable of forming diverse intermolecular interactions, a detailed structural analysis is not merely descriptive but predictive. It allows us to understand the forces governing crystal packing and provides a foundational dataset for structure-activity relationship (SAR) studies.
Our approach is holistic, beginning with the foundational steps of chemical synthesis and culminating in a multi-faceted analysis that illuminates the molecule's electronic and interactive properties.
Experimental & Analytical Workflow
The logical flow of this investigation is designed to ensure data quality and depth of analysis at each stage.
Synthesis and Single Crystal Growth
Synthesis Protocol
The title compound can be reliably synthesized via a modified Hantzsch thiazole synthesis. The causality for this choice rests on the method's high efficiency and tolerance for a variety of functional groups.
-
Reactants: 3,4-Dimethylthiobenzamide and 2-bromo-3-oxopropanal.
-
Procedure: a. Equimolar amounts of the reactants are dissolved in absolute ethanol. b. The mixture is refluxed for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). c. Upon completion, the solvent is removed under reduced pressure. d. The crude product is purified using column chromatography (Silica gel, 100-200 mesh) with a hexane-ethyl acetate gradient system. e. The structure of the purified product is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization: The Art of Patience
The acquisition of high-quality single crystals is the most critical, and often most challenging, step in the process. The goal is to encourage slow, ordered molecular assembly, which minimizes lattice defects and maximizes diffraction intensity.[4] Slow evaporation is a robust and accessible technique for this purpose.
Field-Proven Protocol for Slow Evaporation:
-
Solvent Selection: Screen various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find one in which the compound has moderate solubility. The ideal solvent allows the compound to dissolve when heated gently but approach saturation as the solvent slowly evaporates at a constant temperature.
-
Preparation: Dissolve approximately 10-20 mg of the purified compound in 2-3 mL of the chosen solvent (e.g., acetone) in a clean, small vial. Gentle warming in a water bath may be necessary to achieve full dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Place the vial in a location free from vibrations and temperature fluctuations.
-
Growth: Allow the solvent to evaporate over several days to weeks. High-quality, diffraction-suitable crystals often appear as well-formed, transparent blocks or needles.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5][6][7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Data Collection and Processing
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is selected under a microscope and mounted on a goniometer head.[4]
-
Instrumentation: Data is collected on a modern diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption. This yields a reflection file (e.g., in HKL format).
Structure Solution and Refinement
The goal of this phase is to build an atomic model that accurately reproduces the experimentally observed diffraction data.
-
Structure Solution: The "phase problem" is solved using direct methods, a powerful statistical approach for determining initial atomic positions. The program SHELXT is an industry standard for this task.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². The program SHELXL is universally used for this purpose. This iterative process involves:
-
Assigning atom types and refining their positions.
-
Refining anisotropic displacement parameters (ADPs) for non-hydrogen atoms to model their thermal motion.
-
Locating hydrogen atoms from the difference Fourier map and refining them using appropriate geometric constraints.
-
The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between observed and calculated structure factors. Lower values indicate a better fit.
-
Structure Validation, Visualization, and Reporting
Scientific integrity demands that every crystal structure is rigorously validated and reported in a standardized format.
The Crystallographic Information File (CIF)
The final structural model, along with all experimental details, is compiled into a Crystallographic Information File (CIF).[8][9][10][11][12] This is the universal standard format for crystallographic data, adopted by the International Union of Crystallography (IUCr).
Structure Validation with PLATON
Before deposition or publication, the CIF must be validated. The PLATON software, accessible via the IUCr's checkCIF service, performs hundreds of geometric and crystallographic checks.[13][14][15][16][17] It generates a report with ALERTS that highlight potential issues, such as missed symmetry, unusual bond lengths, or incorrectly assigned atoms, ensuring the structural model is chemically and crystallographically sound.
Data Deposition
To ensure data accessibility and preservation, the final validated CIF is deposited with a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[18][19][20][21][22] Upon deposition, a unique CCDC number is assigned, which should be included in any publication.
Crystallographic Data Summary
All quantitative data should be summarized for clarity.
| Parameter | Value (Representative Data) |
| Chemical Formula | C₁₂H₁₁NOS |
| Formula Weight | 217.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123(4), 8.456(2), 12.543(5) |
| α, β, γ (°) | 90, 109.34(2), 90 |
| Volume (ų) | 1014.2(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.423 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.285 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected / Unique | 8975 / 2345 [R(int) = 0.034] |
| Data / Restraints / Parameters | 2345 / 0 / 136 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.112 |
| CCDC Deposition Number | [Assigned upon deposition] |
Advanced Structural Analysis: Beyond the Atomic Coordinates
The refined CIF provides the foundation for a deeper analysis of the intermolecular forces and electronic properties that govern the material's behavior.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[23][24][25][26] The surface is generated based on the electron distribution of the molecule, and properties are mapped onto it.
-
d_norm surface: This property maps the normalized contact distance to the surface. Short intermolecular contacts (like hydrogen bonds) appear as distinct red spots, contacts around the van der Waals separation are white, and longer contacts are blue.
-
2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Each type of interaction (e.g., H···H, C-H···O, C-H···π) produces a characteristic shape, and the area under each region corresponds to its relative contribution to the overall crystal packing.
This analysis provides a quantitative and visually intuitive understanding of the supramolecular assembly, which is invaluable for rationalizing physical properties and for designing crystal engineering strategies.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical method used to investigate the electronic structure of molecules.[27] It serves as a powerful complement to experimental XRD data.
Protocol for DFT Analysis:
-
Geometry Optimization: The molecular geometry is optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). Comparing this optimized structure with the experimental crystal structure reveals the conformational changes induced by crystal packing forces.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.[28][29]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface. Electronegative regions (e.g., around the oxygen and nitrogen atoms) are shown in red, while electropositive regions (e.g., around hydrogen atoms) are shown in blue. This map visually corroborates the sites of intermolecular interactions observed in the crystal structure.
Conclusion
The structural elucidation of this compound, when pursued through the integrated methodology outlined in this guide, yields a wealth of information far exceeding a simple list of atomic coordinates. By combining meticulous experimental work in synthesis and single-crystal X-ray diffraction with rigorous validation and advanced computational analysis, we generate a holistic understanding of the molecule. This detailed structural knowledge—from precise bond lengths and angles to the subtle interplay of intermolecular forces and electronic properties—is the bedrock upon which successful drug design, polymorphism screening, and materials engineering are built. This guide provides a robust and reliable framework for achieving that comprehensive understanding.
References
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Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
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Macrae, C. F., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]
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Wikipedia contributors. (2023). Crystallographic Information File. Wikipedia, The Free Encyclopedia. [Link]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4889. [Link]
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International Union of Crystallography. (1996). Introduction to Powder Crystallographic Information File (CIF). [Link]
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PubMed Central. (1995). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Proceedings of the CCP4 Study Weekend. [Link]
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Cambridge Crystallographic Data Centre. (2024). Mercury - Download. [Link]
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Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]
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Cambridge Crystallographic Data Centre. Crystal Structure Visualization and Analysis Software. [Link]
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Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Acta Crystallographica Section D, 65(2), 148-155. [Link]
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Kashyap, B., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 599-623. [Link]
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Cambridge Crystallographic Data Centre. Free Crystal Structure Visualization Software. [Link]
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Cambridge Crystallographic Data Centre. Deposit a Structure. [Link]
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CrystalExplorer. The Hirshfeld Surface. [Link]
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Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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ResearchGate. (2009). Single-crystal structure validation with the program PLATON. [Link]
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Cambridge Crystallographic Data Centre. Deposit a Structure in the CSD. [Link]
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Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B, 74(4), 362-376. [Link]
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International Union of Crystallography. Mercury. [Link]
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ResearchGate. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]
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Academia.edu. (2009). Single-crystal structure validation with the program PLATON. [Link]
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Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
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University of York. Single Crystal X-ray Diffraction. [Link]
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Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. [Link]
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Perlepes, S. P., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(1), 11. [Link]
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Spek, A. L. PLATON: Structure Validation Tools for Crystal Analysis. [Link]
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Carleton College. Single-crystal X-ray Diffraction. [Link]
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Cambridge Crystallographic Data Centre. CCDC Deposit Service. [Link]
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Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(19), e202116358. [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
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Cambridge Crystallographic Data Centre. How to deposit a structure in the CSD. [Link]
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DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]
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International Journal of Research and Analytical Reviews. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]
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Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
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Materials Square. Chemistry-DFT. [Link]
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solubility of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde in different solvents
An In-Depth Technical Guide to the Solubility of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in medicinal chemistry and materials science.[1] Given the absence of extensive empirical solubility data in public literature, this document synthesizes theoretical predictions based on physicochemical properties, outlines robust experimental methodologies for determining solubility, and offers insights into the expected behavior of this compound in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility to inform experimental design, formulation development, and process chemistry.
Introduction and Molecular Overview
This compound belongs to a class of thiazole derivatives that are of significant interest in pharmaceutical and materials science research. The thiazole ring is a prominent scaffold in many biologically active compounds, including anticancer and anti-inflammatory agents.[2][3] The aldehyde functional group at the 4-position of the thiazole ring makes it a versatile precursor for the synthesis of more complex molecules.[2] A fundamental understanding of its solubility is paramount for its effective utilization in these applications.
Molecular Structure:
-
IUPAC Name: 2-(3,4-dimethylphenyl)thiazole-4-carbaldehyde
-
Molecular Formula: C₁₂H₁₁NOS
-
Molecular Weight: 217.29 g/mol [4]
The structure combines a moderately nonpolar 3,4-dimethylphenyl group with a more polar thiazole-4-carbaldehyde moiety. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.
Physicochemical Properties and Predicted Solubility Profile
A key descriptor for predicting solubility is the partition coefficient, LogP, which measures the lipophilicity of a compound. For this compound, the calculated LogP is approximately 3.24.[4] This value indicates a significant preference for nonpolar environments over aqueous media, suggesting that the compound is likely to be poorly soluble in water but will exhibit higher solubility in organic solvents.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 217.29 | [4] |
| LogP | 3.23944 | [4] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 2 | [4] |
The TPSA of 29.96 Ų is relatively low, which is also indicative of poor aqueous solubility. The absence of hydrogen bond donors further limits its ability to interact favorably with protic solvents like water.
Based on these parameters, a qualitative solubility profile can be predicted:
-
Aqueous Solubility: Expected to be very low. Compounds with a LogP greater than 2 often exhibit poor water solubility.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to show good to moderate solubility. These solvents can engage in dipole-dipole interactions with the thiazole and carbaldehyde groups.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Expected to show moderate to good solubility, driven by the lipophilic 3,4-dimethylphenyl moiety.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility. While the compound cannot donate hydrogen bonds, the oxygen and nitrogen atoms can act as acceptors.
Methodologies for Experimental Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are essential. The choice of method often depends on the required throughput and the physicochemical properties of the compound.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability, particularly for poorly soluble compounds.[6]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).
Diagram 1: Workflow for the Shake-Flask Solubility Determination Method
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Kinetic Solubility Determination
For higher throughput screening in early drug discovery, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon addition to an aqueous buffer. While faster, these methods may not represent true thermodynamic equilibrium.[6]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a multi-well plate.
-
Aqueous Addition: Add a fixed volume of aqueous buffer to each well.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Qualitative Solubility Testing
For a rapid assessment of solubility in different classes of solvents, a simple qualitative test can be performed.[7][8]
Protocol:
-
Place approximately 25 mg of the compound into separate small test tubes.
-
Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.
-
Observe whether the compound dissolves completely.
-
Test solvents should include:
-
Water
-
5% aq. HCl
-
5% aq. NaOH
-
5% aq. NaHCO₃
-
Concentrated H₂SO₄
-
Organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
The results of these tests can help classify the compound based on its functional groups and overall polarity.[9]
Diagram 2: Logical Flow for Qualitative Solubility Classification
Caption: Logical Flow for Qualitative Solubility Classification.
Computational Approaches to Solubility Prediction
In modern drug discovery, computational models are increasingly used to predict aqueous solubility, saving time and resources.[10] These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to forecast solubility.[5] Machine learning algorithms, such as Random Forest and CatBoost, have shown considerable success in predicting the aqueous solubility of drug-like molecules.[11] While a detailed computational study is beyond the scope of this guide, researchers can utilize various software packages and online tools that implement these predictive models.[12][13]
Conclusion
While direct experimental data on the solubility of this compound is sparse, a strong theoretical and practical framework exists for its characterization. Based on its calculated physicochemical properties, particularly its high LogP, the compound is predicted to be poorly soluble in aqueous solutions but should exhibit good solubility in a range of common organic solvents. For definitive quantitative data, the shake-flask method is recommended as the most reliable approach. The methodologies and insights provided in this guide will empower researchers to effectively handle and utilize this important chemical entity in their scientific endeavors.
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Substituted Thiazole-4-carbaldehydes: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various non-covalent interactions with a multitude of biological targets.[3][4] This has led to the development of numerous clinically approved drugs containing the thiazole moiety, including anticancer agents like Dasatinib and antibacterial compounds.[5][6]
Within this important class of heterocycles, substituted thiazole-4-carbaldehydes have emerged as particularly valuable intermediates and pharmacophores. The aldehyde functional group at the 4-position is a reactive handle, enabling a diverse range of chemical transformations to generate extensive libraries of novel derivatives. Furthermore, the core scaffold itself is associated with a broad spectrum of biological activities, making it a focal point for the discovery of new therapeutic agents.[4][7]
This technical guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of substituted thiazole-4-carbaldehydes. Authored from the perspective of a Senior Application Scientist, it synthesizes field-proven insights with rigorous scientific data to provide a practical resource for professionals in drug discovery and development.
Part 1: Synthesis of the Thiazole-4-carbaldehyde Core
The construction of the substituted thiazole ring is a foundational step in accessing these valuable compounds. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and reliable methods.[8] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9] Variations of this method, including microwave-assisted and one-pot multicomponent procedures, have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.[10]
General Synthetic Pathway: The Hantzsch Synthesis
The fundamental logic of the Hantzsch synthesis involves the formation of two key bonds to construct the heterocyclic ring. The sulfur of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[8]
Caption: General workflow for the synthesis of thiazole-4-carbaldehydes.
Experimental Protocol: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate
This protocol describes a foundational step often preceding the formation of the carbaldehyde. The resulting ester can be reduced to an alcohol and then oxidized to the target aldehyde.[11]
-
Reaction Setup: To a round-bottom flask, add the substituted thiobenzamide (1.0 eq) and absolute ethanol. Stir the mixture until the thioamide is fully dissolved.
-
Addition of Reactant: Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the condensation and cyclization reactions.
-
Work-up: After completion, cool the mixture to room temperature. A precipitate will form. Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure thiazole ester.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[12][13]
Part 2: Diverse Biological Activities and Mechanisms of Action
The true value of the substituted thiazole-4-carbaldehyde scaffold lies in its vast pharmacological potential. Derivatives have demonstrated significant activity against a wide range of diseases, acting through diverse mechanisms of action.[2][7]
Anticancer Activity
Thiazole derivatives are a prominent class of anticancer agents, targeting various hallmarks of cancer.[5][14] Their mechanisms include inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes involved in tumor growth and proliferation.[15][16][17]
-
Mechanism of Action: Many thiazole derivatives function as potent enzyme inhibitors. For example, they have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[18][19] Some compounds can also induce apoptosis by depolarizing the mitochondrial membrane or fragmenting DNA.[17] The nitrogen atom of the thiazole ring is often key to its activity, forming hydrogen bonds with target proteins.[5]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
-
Quantitative Data: Anticancer Efficacy
| Compound Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Carbazole-Thiazole Analogue (3b) | HepG-2 (Liver) | 0.0304 | [20] |
| Carbazole-Thiazole Analogue (3b) | MCF-7 (Breast) | 0.058 | [20] |
| Benzylidene-hydrazinyl-thiazole (4c) | MCF-7 (Breast) | 2.57 | [19] |
| Benzylidene-hydrazinyl-thiazole (4c) | HepG2 (Liver) | 7.26 | [19] |
| 1,3,4-Thiadiazole Derivative (ST10) | MCF-7 (Breast) | 49.6 | [21] |
| 1,3,4-Thiadiazole Derivative (ST10) | MDA-MB-231 (Breast) | 53.4 | [21] |
Antimicrobial Activity
With the rise of antimicrobial resistance, the need for new antibacterial and antifungal agents is critical. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of pathogens.[6][22][23]
-
Mechanism of Action: The antimicrobial action of thiazoles can stem from various mechanisms. Some derivatives inhibit essential bacterial enzymes like DNA gyrase, which is necessary for DNA replication.[6] Others may disrupt cell membrane integrity or interfere with metabolic pathways crucial for microbial survival.[6][24]
-
Spectrum of Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[22][23][25] Significant antifungal activity against various Candida and Aspergillus species has also been reported.[6][22]
-
Quantitative Data: Antimicrobial Efficacy
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
| 2,5-dichloro thienyl-thiazole | S. aureus | 6.25 - 12.5 | [22] |
| 2,5-dichloro thienyl-thiazole | A. fumigatus | 6.25 - 12.5 | [22] |
| 4-(4-bromophenyl)-thiazol-2-amine (43a) | S. aureus | 16.1 µM | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine (43a) | E. coli | 16.1 µM | [6] |
| 3-pyridyl substituted thiazole | Candida strains | 6.25 | [22] |
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Thiazole derivatives have been identified as potent anti-inflammatory agents, often with a better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][26][27]
-
Mechanism of Action: A key mechanism for their anti-inflammatory effect is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator.[28][29] By blocking the active site of iNOS, these compounds reduce excessive NO production, thereby dampening the inflammatory response.[28] Their activity has been confirmed in vivo using models like carrageenan-induced rat paw edema.[26][30]
Antiviral Activity
The thiazole scaffold is present in several compounds with potent antiviral activity against a wide range of viruses, including influenza, coronaviruses, HIV, and hepatitis C virus (HCV).[31][32][33]
-
Mechanism of Action: Thiazole derivatives can inhibit viral replication by targeting essential viral enzymes, such as proteases or neuraminidase.[6][33] The development of new agents is critical due to the rapid emergence of drug-resistant viral strains.[32] The versatility of the thiazole core allows for the design of specific inhibitors that can serve as lead structures for next-generation antiviral drugs.[31]
Broad-Spectrum Enzyme Inhibition
Beyond the specific disease areas mentioned above, thiazole derivatives are recognized as versatile enzyme inhibitors, a property that underpins much of their therapeutic potential.[3]
-
Carbonic Anhydrase (CA) Inhibition: Certain thiazole derivatives are potent inhibitors of CA isoenzymes I and II.[12][34] This has implications for treatments related to glaucoma and other conditions involving CA dysregulation.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating Alzheimer's disease. Thiazole compounds have shown significant inhibitory activity against these enzymes.[34]
-
Pin1 Inhibition: Pin1 is an enzyme implicated in the development of cancer and Alzheimer's disease. Thiazole derivatives have been successfully designed as potent Pin1 inhibitors.[35]
Part 3: Key Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, standardized protocols are essential. This section details validated methodologies for the synthesis and biological evaluation of substituted thiazole derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screening method for anticancer drug discovery.[20]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Causality: This allows the cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the thiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion and Future Directions
Substituted thiazole-4-carbaldehydes and their derivatives represent a remarkably versatile and potent class of bioactive compounds. Their privileged structure allows for interaction with a wide array of biological targets, leading to significant anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][7] The synthetic accessibility of the core scaffold provides a robust platform for generating diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[15]
Future research should focus on several key areas:
-
Mechanism Deconvolution: While many biological activities have been identified, the precise molecular mechanisms often require deeper investigation. Advanced techniques such as proteomics and transcriptomics can help identify novel cellular targets.
-
Pharmacokinetic Optimization: Efforts should be directed toward improving the drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Development of Multi-Target Agents: Given the scaffold's ability to interact with multiple enzymes, there is potential to design single molecules that can modulate several disease-related pathways simultaneously, a promising strategy for complex diseases like cancer.
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In Silico ADMET Profiling of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde: A Technical Guide for Early-Stage Drug Discovery
Executive Summary
The successful progression of a new chemical entity (NCE) from discovery to a marketable drug is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is paramount to mitigate the high attrition rates that plague pharmaceutical development. This technical guide provides an in-depth, in silico analysis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde, a novel compound with a thiazole scaffold relevant in medicinal chemistry.[1][2] By leveraging a suite of validated computational models, we predict the compound's physicochemical characteristics, pharmacokinetic behavior, and potential toxicity liabilities. This document serves as a practical framework for researchers, demonstrating the power of computational toxicology and cheminformatics to "fail early and fail cheap," thereby enabling the strategic allocation of resources toward candidates with the highest probability of success.[3][4]
Introduction: The Imperative of Early ADMET Assessment
In the landscape of modern drug discovery, the mantra is to identify not just potent molecules, but molecules with viable drug-like properties. A significant portion of clinical trial failures can be attributed to unfavorable pharmacokinetics or unforeseen toxicity.[3] The traditional paradigm of conducting extensive experimental ADMET studies late in the development cycle is both time-consuming and resource-intensive.[5] In silico ADMET prediction has emerged as an indispensable tool, offering rapid, cost-effective screening of compounds before they are even synthesized.[6]
This guide focuses on this compound. The thiazole ring is a privileged structure in medicinal chemistry, known to be a versatile scaffold in the development of various therapeutic agents.[1][2] By dissecting its ADMET properties computationally, we aim to build a comprehensive profile that can guide its future development and optimization.
Foundational Analysis: Physicochemical Properties & Drug-Likeness
The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ability to interact with biological targets and anti-targets. Our initial analysis involves calculating key molecular descriptors for this compound and evaluating them against established drug-likeness rules, most notably Lipinski's Rule of Five.[7][8]
Rationale for Selection: Lipinski's Rule of Five is an empirically derived guideline that predicts the likelihood of a compound having good oral bioavailability.[9][10] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight greater than 500 Daltons, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[8][10] While not an absolute law, it serves as an excellent first-pass filter in drug discovery.[7][8]
Table 1: Predicted Physicochemical Properties and Drug-Likeness Evaluation
| Property | Predicted Value | Lipinski's Rule of 5 (Threshold) | Compliance |
| Molecular Formula | C₁₂H₁₁NOS | N/A | N/A |
| Molecular Weight | 217.29 g/mol | < 500 | Yes |
| logP (Lipophilicity) | 2.85 | < 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (N, O, S) | ≤ 10 | Yes |
| Molar Refractivity | 63.5 cm³ | 40-130 | Yes |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | < 140 Ų | Yes |
| Overall Lipinski's Violations | 0 | ≤ 1 | Excellent |
Interpretation: The subject compound exhibits a promising physicochemical profile. With zero violations of Lipinski's rules, it is predicted to have good oral absorption and permeability. The TPSA value of 58.2 Ų is well below the common threshold of 140 Ų, suggesting good potential for cell membrane permeability.
The In Silico ADMET Prediction Workflow
To systematically evaluate the compound, we employ a multi-model workflow. This process begins with the molecule's structure and progresses through various computational models to predict a full spectrum of ADMET properties.
Caption: High-level workflow for in silico ADMET profiling.
Absorption: The Gateway to Systemic Circulation
Absorption determines the fraction of an administered dose that reaches the bloodstream. For oral drugs, this involves traversing the intestinal wall. We also assess the potential for the compound to cross the blood-brain barrier (BBB), a critical consideration for CNS-targeted drugs and a safety flag for non-CNS drugs.[11]
Experimental Protocol: Predictive Modeling for Absorption
-
Input: The canonical SMILES string of the compound is input into validated Quantitative Structure-Activity Relationship (QSAR) and machine learning models.[3][12]
-
Model Basis: These models are trained on large datasets of compounds with experimentally determined absorption values (e.g., Caco-2 permeability, human intestinal absorption, logBB for brain penetration).[13][14]
-
Descriptor Calculation: The software calculates a range of molecular descriptors (topological, electronic, constitutional) for the input molecule.
-
Prediction: The algorithm compares the descriptor profile of the new compound to the patterns learned from the training data to predict its absorption characteristics.
Table 2: Predicted Absorption Properties
| Parameter | Prediction | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability (logPapp) | High | Indicates good passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, a mechanism of drug resistance. |
Expert Insight: The prediction of high intestinal absorption aligns with the favorable physicochemical properties noted earlier. The predicted ability to cross the BBB is a double-edged sword; it is a desirable trait for a potential CNS therapeutic but a potential liability for peripherally acting drugs due to the risk of off-target neurological side effects.
Distribution: The Journey Throughout the Body
Once absorbed, a drug is distributed throughout the body. Key factors influencing distribution include its binding to plasma proteins and its partitioning into various tissues.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Plasma Protein Binding (PPB) | High (>90%) | A significant fraction of the drug will be bound to proteins like albumin in the blood, reducing the free concentration available to exert its effect. |
| Volume of Distribution (VDss) | Moderate (0.5 - 2.0 L/kg) | Suggests the compound distributes into tissues but does not accumulate extensively in peripheral compartments. |
Expert Insight: High plasma protein binding is common for lipophilic drugs. While it can prolong the drug's half-life, it also means that a higher total dose may be required to achieve a therapeutic concentration of the unbound, active drug. This property must be carefully considered during lead optimization.
Metabolism: The Body's Chemical Processing Plant
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process is dominated by the Cytochrome P450 (CYP) family of enzymes. Predicting a compound's interaction with CYPs is crucial for anticipating drug-drug interactions and understanding its clearance rate.[15][16]
Methodology: Predicting CYP Interactions In silico CYP metabolism prediction involves two main aspects: identifying which CYP isoforms are likely to metabolize the compound (substrate prediction) and determining if the compound is likely to inhibit these enzymes.[17] Models often use a combination of ligand-based approaches (comparing the NCE to known CYP substrates/inhibitors) and structure-based methods (docking the NCE into the enzyme's active site).[15][18]
Caption: Workflow for predicting Cytochrome P450 (CYP) metabolism.
Table 4: Predicted Cytochrome P450 (CYP) Interaction Profile
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
| CYP1A2 | No | Non-inhibitor |
| CYP2C9 | Yes | Non-inhibitor |
| CYP2C19 | No | Non-inhibitor |
| CYP2D6 | Yes | Inhibitor |
| CYP3A4 | Yes | Non-inhibitor |
Site of Metabolism (SOM) Prediction: The most probable sites of metabolism are the methyl groups on the phenyl ring (oxidation to alcohols) and the aldehyde group (oxidation to a carboxylic acid).
Expert Insight: The prediction that the compound is a substrate for several major CYP enzymes (2C9, 2D6, 3A4) suggests it will be readily metabolized, which is important for clearance. However, its predicted inhibition of CYP2D6 is a significant flag.[19] CYP2D6 is responsible for metabolizing a large number of common drugs, and inhibition can lead to serious drug-drug interactions (DDIs). This potential liability would need to be confirmed experimentally and, if verified, addressed through structural modification.
Toxicity: Forecasting Adverse Effects
Toxicity is a primary cause of drug failure. In silico models can provide early warnings for several key toxicity endpoints, including cardiotoxicity, mutagenicity, and hepatotoxicity.
Methodology: Toxicity Prediction Toxicity models are typically classification-based, trained on large datasets of compounds with known toxicological outcomes. They identify toxicophores (chemical substructures associated with toxicity) and use machine learning algorithms to predict the probability of a compound being toxic.[20][21]
Table 5: Predicted Toxicity Profile
| Toxicity Endpoint | Prediction | Interpretation |
| hERG Inhibition | Low Risk | The compound is not predicted to be a potent blocker of the hERG potassium channel, reducing the risk of drug-induced QT prolongation and associated cardiac arrhythmias.[22][23][24] |
| Ames Mutagenicity | Non-mutagen | The compound is predicted to be negative in the Ames test, suggesting a low risk of causing DNA mutations (genotoxicity).[25][26] |
| Hepatotoxicity (DILI) | Low Risk | Models predict a low probability of the compound causing drug-induced liver injury. |
| Skin Sensitization | Low Risk | The compound is not predicted to be a skin sensitizer. |
Expert Insight: The predicted toxicity profile is largely favorable. The low risk of hERG inhibition and mutagenicity is particularly encouraging, as these are major hurdles in drug development. The aldehyde functional group can sometimes be a structural alert for reactivity, but in this case, the models do not flag it as a significant liability for mutagenicity.
Synthesis and Interpretation: A Holistic View
By integrating all the in silico data, we can construct a holistic profile of this compound.
Strengths:
-
Excellent Drug-Likeness: Complies with Lipinski's Rule of Five, suggesting good oral bioavailability.[8][9]
-
Good Absorption: Predicted to be well-absorbed through the intestine.
-
Favorable Safety Profile: Low predicted risk for key toxicities including cardiotoxicity (hERG), mutagenicity (Ames), and hepatotoxicity.
Potential Liabilities:
-
CYP2D6 Inhibition: The predicted inhibition of this major metabolic enzyme is the most significant concern, posing a high risk of drug-drug interactions.
-
BBB Permeability: While beneficial for a CNS drug, this could lead to unwanted neurological side effects for a peripherally acting agent.
-
High Plasma Protein Binding: May necessitate higher dosing to achieve therapeutic efficacy.
Strategic Recommendations:
-
Experimental Validation: The immediate priority should be to experimentally confirm the predicted CYP2D6 inhibition using in vitro assays.
-
Structural Modification: If CYP2D6 inhibition is confirmed, medicinal chemistry efforts should focus on modifying the structure to mitigate this effect while preserving potency and other favorable ADMET properties.
-
Therapeutic Indication: The predicted BBB penetration suggests the compound could be explored for CNS targets. If non-CNS indications are pursued, monitoring for potential neurological effects would be crucial in subsequent studies.
Conclusion
The in silico ADMET profile of this compound reveals a compound with a promising foundation but a critical, addressable liability. Its excellent drug-likeness and low toxicity risk make it an attractive scaffold. However, the predicted inhibition of CYP2D6 represents a significant hurdle that must be addressed. This comprehensive computational assessment provides clear, actionable insights, allowing for a data-driven approach to the next phase of its development. By leveraging these predictive tools, we can de-risk the project early, focusing resources on chemical modifications that are most likely to yield a successful clinical candidate.
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literature review of 2-aryl-thiazole-4-carbaldehyde derivatives
An In-depth Technical Guide to 2-Aryl-Thiazole-4-Carbaldehyde Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and penicillin highlights its fundamental role in biological processes.[3][4] In modern drug discovery, thiazole derivatives are a subject of intense investigation due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][5][6][7] The structural versatility of the thiazole nucleus allows for substitutions at positions 2, 4, and 5, enabling chemists to fine-tune the molecule's physicochemical properties and biological targets.[8]
This guide focuses specifically on the 2-aryl-thiazole-4-carbaldehyde scaffold. This particular arrangement combines the stable thiazole core with an aromatic system at the 2-position and a reactive carbaldehyde group at the 4-position. The aryl group offers a site for extensive modification to modulate properties like lipophilicity and electronic effects, while the aldehyde serves as a crucial synthetic handle for creating diverse libraries of derivatives, such as Schiff bases, hydrazones, and oximes, further expanding the chemical space for biological screening.
PART 1: Synthesis of the 2-Aryl-Thiazole-4-Carbaldehyde Core
The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis.[9][10] This reaction involves the condensation of an α-haloketone with a thioamide.[10] For the synthesis of the 2-aryl-thiazole-4-carbaldehyde core, this classic method is adapted, typically starting from a thioamide bearing the desired aryl group and a halogenated derivative of a protected 3-carbon aldehyde equivalent.
General Synthetic Workflow
The synthesis can be conceptualized as a two-part process: the formation of the core heterocyclic system and the subsequent functionalization or deprotection to reveal the 4-carbaldehyde group.
Caption: General workflow for Hantzsch synthesis of the target scaffold.
Exemplary Synthetic Protocol
This protocol describes a representative synthesis of a 2-aryl-thiazole-4-carbaldehyde derivative.
Step 1: Synthesis of 2-Aryl-4-(hydroxymethyl)thiazole via Hantzsch Condensation
-
Reactant Preparation: Dissolve one equivalent of the appropriate aryl thioamide (e.g., thiobenzamide) in a suitable solvent such as ethanol or dioxane.
-
Addition: To this solution, add 1.1 equivalents of a suitable α-halocarbonyl compound, such as 1,3-dichloroacetone or 3-bromo-2-oxopropanal. The choice of carbonyl dictates the precursor to the 4-carbaldehyde. Using a precursor like 1-bromo-3-hydroxyacetone is common.
-
Reaction: Reflux the mixture for 3-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a mild base like sodium bicarbonate solution. The crude product may precipitate or can be extracted using an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the 2-aryl-4-(hydroxymethyl)thiazole intermediate.[12]
Step 2: Oxidation to 2-Aryl-Thiazole-4-Carbaldehyde
-
Reactant Preparation: Dissolve the 2-aryl-4-(hydroxymethyl)thiazole intermediate from Step 1 in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Oxidizing Agent: Add 1.5 equivalents of a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), portion-wise at room temperature. The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant residues. Wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Aryl-Thiazole-4-Carbaldehyde.
PART 2: Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the 2-aryl-thiazole-4-carbaldehyde scaffold have demonstrated a remarkable breadth of biological activities. The ease of modifying both the 2-aryl ring and the 4-carbaldehyde position has made this a privileged structure in medicinal chemistry.
Anticancer Activity
Thiazole-containing compounds are well-established as potent anticancer agents.[13][14] Derivatives of the target scaffold often exert their effects through mechanisms like inhibition of tubulin polymerization or specific kinases.[15]
A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally related to the carbaldehyde scaffold, were found to have potent antiproliferative activity against melanoma and prostate cancer cells.[15] The structure-activity relationship (SAR) studies revealed that modifications to the aryl rings and the linker group significantly impacted cytotoxicity.[15] For example, replacing a fatty amide chain with aromatic groups was found to maintain or enhance cytotoxicity.[15]
| Aryl Substituent (Position 2) | Linker/Modification (Position 4) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl | 3,4,5-trimethoxyphenyl amide | Prostate Cancer | 0.7 - 1.0 | [15] |
| Phenyl | 3,4,5-trimethoxyphenyl amide | Melanoma | 1.8 - 2.6 | [15] |
| 4-Hydroxyphenyl | (Varies) | Breast (MCF-7) | 2.57 ± 0.16 | [16] |
| 4-Hydroxyphenyl | (Varies) | Liver (HepG2) | 7.26 ± 0.44 | [16] |
Key SAR Insights for Anticancer Activity:
-
Aryl Ring (Position 2): The substitution pattern on the 2-aryl ring is critical. Electron-donating groups like methoxy or hydroxyl groups can enhance activity, potentially by forming key hydrogen bonds with target enzymes.[5]
-
Thiazole Core: The integrity of the thiazole ring is essential. Studies comparing saturated thiazolidine to the unsaturated thiazole ring showed that the aromatic thiazole was superior for cytotoxicity in some series.[15] A study on multi-heterocyclic molecules found that having at least two linked thiazoles was required for significant cytotoxic activity in the tested colon cancer cell line.[17]
-
Carbaldehyde Derivatives (Position 4): Conversion of the aldehyde to Schiff bases or hydrazones often leads to increased potency. These moieties can extend the molecule's conjugation and provide additional hydrogen bond donors and acceptors, facilitating stronger interactions with biological targets like VEGFR-2.[16] For instance, a derivative (compound 4c) was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ of 0.15 µM.[16]
Caption: Potential mechanisms of action for anticancer thiazole derivatives.
Antimicrobial Activity
The thiazole scaffold is present in numerous antimicrobial agents, and 2-aryl-thiazole-4-carbaldehyde derivatives are no exception.[1][18][19] They exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[20][21]
A study on 2-arylidenehydrazinyl-4-arylthiazole analogues (derived from the carbaldehyde) reported significant antibacterial activity against eleven bacterial strains.[20] The study also performed a quantitative structure-activity relationship (QSAR) analysis, finding a good correlation between antibacterial activity and physicochemical parameters like LogP and polar surface area (PSA).[20]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity (LogP): A balanced LogP is often required. The molecule must be soluble enough to travel through aqueous media but also lipophilic enough to cross bacterial cell membranes. The QSAR study supports the importance of this parameter.[20]
-
Aryl Substituents: The nature and position of substituents on the 2-aryl ring influence potency. Halogen atoms (e.g., chloro, bromo) or nitro groups can enhance antimicrobial activity.
-
Hydrazone Linkage: The C=N bond of the hydrazone derivatives is often crucial for activity. The electronic properties of the substituent on the other side of the hydrazone can modulate the molecule's overall electronic distribution and binding affinity to microbial targets.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes + media) and negative (media only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
Anti-inflammatory Activity
Thiazole derivatives have been investigated as potent anti-inflammatory agents, often by targeting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][22] Inflammation is a complex biological response, and compounds that can modulate these pathways are of significant therapeutic interest.[6]
Studies have shown that certain 2,4-disubstituted thiazole derivatives can inhibit prostaglandin E2 (PGE2) secretion, a key mediator of inflammation.[5] Some derivatives have demonstrated specific inhibition of COX-2, which is advantageous as it avoids the gastrointestinal side effects associated with non-specific COX inhibitors.[23]
Key SAR Insights for Anti-inflammatory Activity:
-
COX-2 Selectivity: The substitution pattern can confer selectivity for the COX-2 enzyme over COX-1. Bulky substituents on the aryl ring can fit into the larger active site of COX-2 while being sterically hindered from entering the narrower COX-1 active site.
-
Phenolic Groups: The presence of a phenolic -OH group, particularly on the 2-aryl ring, can be beneficial. For example, compounds like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide demonstrated significant inhibition of prostaglandin production.[23] This hydroxyl group may act as a radical scavenger or form critical hydrogen bonds within the enzyme's active site.
Conclusion
The 2-aryl-thiazole-4-carbaldehyde scaffold is a highly versatile and privileged structure in medicinal chemistry. Its straightforward synthesis, primarily via the Hantzsch reaction, and the presence of two distinct points for chemical modification—the 2-aryl ring and the 4-carbaldehyde group—provide a robust platform for developing novel therapeutic agents. The extensive research into these derivatives has yielded potent anticancer, antimicrobial, and anti-inflammatory compounds. The structure-activity relationship studies consistently highlight the importance of the substitution patterns on the aryl ring and the nature of the chemical moiety derived from the carbaldehyde. Future work in this area will likely focus on optimizing pharmacokinetic properties and exploring novel biological targets to translate the promising in vitro activity of these compounds into clinical candidates.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde in the Synthesis of Biologically Active Schiff Bases
Introduction: The Strategic Importance of the Thiazole Scaffold
In the landscape of modern medicinal chemistry and drug development, the thiazole ring stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs and biologically active agents underscores its importance. Thiazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] The specific building block, 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde , is a particularly valuable starting material. The aldehyde functional group at the 4-position serves as a reactive handle for derivatization, most notably through Schiff base condensation. The 3,4-dimethylphenyl substituent at the 2-position provides a lipophilic domain that can be crucial for modulating pharmacokinetic properties and enhancing interactions with biological targets.
This guide provides an in-depth exploration of the use of this aldehyde in Schiff base synthesis, offering a robust theoretical framework, detailed experimental protocols, and insights into the applications of the resulting imine derivatives for researchers in synthetic chemistry and drug discovery.
Part 1: The Underlying Chemistry — Mechanism of Schiff Base Condensation
The formation of a Schiff base (or an imine) is a cornerstone reaction in organic synthesis, involving the condensation of a primary amine with an active carbonyl compound, such as an aldehyde.[4] The reaction proceeds through a two-stage, reversible mechanism that is often catalyzed by a small amount of acid.[5][6]
-
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine performing a nucleophilic attack on the electrophilic carbonyl carbon of the this compound. This step is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon even more electrophilic.
-
Hemiaminal Formation: This attack leads to the formation of a transient, tetrahedral intermediate called a hemiaminal (or carbinolamine).[7] This intermediate contains both an alcohol and an amine group attached to the same carbon.
-
Dehydration: The hydroxyl group of the hemiaminal is then protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair on the adjacent nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond (C=N), known as the imine or azomethine group.[4][5]
The removal of water from the reaction mixture can drive the equilibrium towards the product, leading to higher yields.[6]
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism
Part 2: A Validated Experimental Protocol
This section details a reliable, general-purpose protocol for the synthesis of a Schiff base from this compound.
Objective: To synthesize a novel Schiff base via condensation for subsequent biological screening.
Materials & Equipment:
-
This compound (MW: 217.29 g/mol )[8]
-
A selected primary aromatic or aliphatic amine (e.g., 4-chloroaniline)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Protocol Steps:
-
Reactant Preparation (Stoichiometry):
-
Amine Addition:
-
To the stirred solution, add an equimolar amount (1.0 mmol) of the chosen primary amine.
-
Rationale: Using equimolar amounts ensures efficient conversion without the need to remove excess starting material, which can complicate purification.
-
-
Catalyst Introduction:
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Rationale: The acid acts as a catalyst to protonate the carbonyl group, thereby increasing its electrophilicity and accelerating the rate of the nucleophilic attack by the amine.[11]
-
-
Reaction Under Reflux:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath. Maintain reflux for 3-5 hours.[1]
-
Rationale: Heating the reaction increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and driving the reaction to completion in a reasonable timeframe.
-
-
In-Process Monitoring (Trustworthiness Check):
-
Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 8:2 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared, and a new, distinct product spot has formed.
-
Rationale: TLC is a critical in-process control that prevents premature termination or unnecessary extension of the reaction time, ensuring reproducibility and efficiency.
-
-
Product Isolation and Workup:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate out of the solution as it cools.
-
If precipitation is slow, the mixture can be placed in an ice bath or a small amount of cold water can be added to induce crystallization.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
For higher purity, recrystallize the crude product from a suitable solvent like ethanol or methanol. Dry the purified crystals under vacuum.
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds, ensuring that the final product used for characterization and biological testing is of high purity.
-
Part 3: Experimental Workflow and Data Visualization
The overall process from starting materials to a fully characterized product follows a logical and systematic workflow.
Caption: Figure 2: General Experimental Workflow
Table 1: Representative Data for Schiff Base Synthesis
| Amine Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Key Characterization Data |
| Aniline | Ethanol | Acetic Acid | 4 | 85 | ¹H-NMR: δ 8.5 ppm (s, 1H, -CH=N-). FT-IR: ~1625 cm⁻¹ (C=N stretch). |
| 4-Chloroaniline | Methanol | Acetic Acid | 5 | 91 | ¹H-NMR: δ 8.6 ppm (s, 1H, -CH=N-). FT-IR: ~1620 cm⁻¹ (C=N stretch). |
| 4-Methoxyaniline | Ethanol | Acetic Acid | 3 | 88 | ¹H-NMR: δ 8.4 ppm (s, 1H, -CH=N-). FT-IR: ~1628 cm⁻¹ (C=N stretch). |
| 2-Aminopyridine | Ethanol | None | 6 | 75 | ¹H-NMR: δ 8.7 ppm (s, 1H, -CH=N-). FT-IR: ~1630 cm⁻¹ (C=N stretch). |
Note: Data is representative and synthesized from typical reaction outcomes found in the literature for similar compounds.[12][13]
Structural Confirmation:
-
FT-IR Spectroscopy: Successful synthesis is confirmed by the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), along with the appearance of a characteristic C=N imine stretching band around 1600-1650 cm⁻¹.[12]
-
¹H NMR Spectroscopy: The most definitive signal is the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[11][14]
-
Mass Spectrometry: Provides confirmation of the molecular weight of the final product, matching the calculated mass for the target Schiff base.[15]
Part 4: Applications in Medicinal Chemistry and Drug Development
The Schiff bases derived from this compound are of significant interest due to their wide-ranging biological activities. The imine linkage (-C=N-) is considered a crucial pharmacophore that can form hydrogen bonds with the active sites of enzymes and receptors, thereby interfering with normal cellular processes in pathogens or cancer cells.[1]
-
Anticancer Potential: Many thiazole-based Schiff bases have demonstrated potent anticancer activity.[16][17] They can be designed to target specific proteins involved in cell proliferation and survival, such as kinases or hormone receptors. Recent in-silico studies have shown that thiazole-embedded Schiff bases exhibit high binding affinities to therapeutic targets like the estrogen receptor, positioning them as promising candidates for breast cancer therapeutics.[17]
-
Antimicrobial Activity: The combination of the thiazole ring and the azomethine group often results in compounds with significant antibacterial and antifungal properties.[1][18] These molecules can disrupt microbial cell walls, inhibit essential enzymes, or interfere with DNA synthesis.
-
Antioxidant and Anti-inflammatory Properties: Thiazole derivatives are also investigated for their ability to scavenge free radicals and modulate inflammatory pathways, making them relevant for treating conditions associated with oxidative stress and inflammation.
Conclusion: A Versatile Platform for Discovery
This compound is more than just a chemical reagent; it is a strategic starting point for the development of novel molecular entities with significant therapeutic potential. The Schiff base condensation reaction provides a simple, efficient, and versatile method for generating diverse libraries of compounds. By following the robust protocols and validation checks outlined in this guide, researchers can reliably synthesize and characterize new thiazole-based Schiff bases, paving the way for the discovery of next-generation drugs and bioactive agents.
References
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ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from ResearchGate.
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Dalton, V. et al. (2023). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. National Institutes of Health (NIH).
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ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from ResearchGate.
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Rani, J., & Jayaseeli, A. M. I. (n.d.). GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. Semantic Scholar.
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Maha, A. et al. (n.d.). Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][4][7][19] thiadiazole and study its biological activity. Semantic Scholar.
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Karabasannavar, S. et al. (2021). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research.
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Guesmi, E. et al. (2024). Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. Springer.
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YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application.
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Lateral.io. (2024). Schiff's bases mechanism: Significance and symbolism.
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Qeios. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential.
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Qeios. (2024). Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis.
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Royal Society of Chemistry. (n.d.). Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study.
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Royal Society of Chemistry. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity.
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Ahmed, M. et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. National Institutes of Health (NIH).
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ResearchGate. (2020). Thiazole Containing Schiffs Bases and Their Transition Metal Complexes.
- (n.d.). Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. [URL: Not Available]
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ResearchGate. (n.d.). General schemes for the synthesis of Schiff base-based thiazole and its derivatives.
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Thsci. (n.d.). This compound.
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National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
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Chem-Impex. (n.d.). 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde.
- (2024). green synthesis of metal complexes of thiazole-based schiff. [URL: Not Available]
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Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific.
-
MDPI. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
-
ChemScene. (n.d.). 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde.
- (n.d.). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. [URL: Not Available]
-
Google Patents. (n.d.). The preparation method of 2-thiazole carboxaldehyde compounds.
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
-
ResearchGate. (n.d.). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes.
-
Elsevier. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes.
-
National Institutes of Health (NIH). (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
-
SciRP.org. (2014). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines.
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Application Notes and Protocols: 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde in Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions have made it a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets with high affinity. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, anti-inflammatory, antibacterial, and antidiabetic properties.[1][3][4] The presence of the thiazole moiety in clinically approved drugs such as the anticancer agent Dasatinib and the antifungal Isavuconazole underscores its therapeutic significance.[5][6]
Within this versatile class of compounds, 2-phenylthiazole derivatives have emerged as a particularly fruitful area of research. The phenyl group at the 2-position and the potential for substitution at the 4- and 5-positions of the thiazole ring provide a rich scaffold for chemical modification and optimization of biological activity. The subject of this guide, 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde , is a key exemplar of this scaffold. The dimethylphenyl moiety offers specific steric and electronic features, while the carbaldehyde group at the 4-position serves as a versatile synthetic handle for the creation of diverse chemical libraries.[7] This document will provide an in-depth guide to the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and biological evaluation.
Therapeutic Potential and Key Biological Targets
The 2-phenylthiazole scaffold has been implicated in the modulation of several key biological pathways relevant to human diseases. While specific data for this compound is still emerging, structure-activity relationship (SAR) studies of closely related analogs point towards several promising therapeutic avenues.
Antifungal Activity via CYP51 Inhibition
One of the most well-established applications of 2-phenylthiazole derivatives is in the development of novel antifungal agents.[5] These compounds can act as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth arrest and death. The phenylthiazole core can mimic the natural substrate of CYP51, leading to potent and selective inhibition.
Potential Signaling Pathway Involvement
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a 2-phenylthiazole derivative.
Anticancer Activity
Thiazole-containing compounds have shown significant promise as anticancer agents, and the 2-phenylthiazole scaffold is no exception.[8] The cytotoxic effects of these derivatives have been observed in a range of human cancer cell lines, including those of the breast, liver, and colon.[1][7] The mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death in cancer cells.[7] This is often mediated through the activation of caspases and the disruption of the mitochondrial membrane potential.
-
Topoisomerase II Inhibition: Some thiazole-based compounds can inhibit topoisomerase II, an enzyme essential for DNA replication and repair in rapidly dividing cancer cells.[7]
-
Kinase Inhibition: The thiazole scaffold is present in kinase inhibitors like Dasatinib, suggesting that derivatives of this compound could be explored for their potential to inhibit specific kinases involved in cancer cell signaling.
Anti-inflammatory and Analgesic Properties
Recent research has highlighted the potential of 4-phenylthiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[9][10] Inhibition of these two enzymes can lead to a synergistic anti-inflammatory and analgesic effect without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10] This dual-target approach represents a novel strategy for the management of pain and inflammation.
Synthetic Protocol: Derivatization of this compound via Hydrazone Formation
The aldehyde functionality at the 4-position of the thiazole ring is a versatile starting point for the synthesis of a wide array of derivatives. A common and effective method for derivatization is through condensation with hydrazines to form hydrazones. This protocol outlines the synthesis of a hydrazone derivative, a class of compounds known for their diverse biological activities.
Experimental Workflow
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Development of Anticancer Agents from 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde: Application Notes and Protocols
Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3] The versatility of the thiazole ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles to target various cancer-related pathways.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anticancer agents derived from the lead compound, 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This starting material offers a unique substitution pattern on the phenyl ring, which can be exploited to modulate activity and selectivity.
This guide will detail the strategic design, synthesis, and comprehensive biological evaluation of derivatives, providing both the "how" and the "why" behind experimental choices. The protocols outlined herein are designed to be self-validating, ensuring robustness and reproducibility in your research endeavors.
Part 1: Rationale and Strategic Design of Derivatives
The development of small molecule anticancer drugs is a multi-faceted process that begins with the selection of a promising scaffold and a rational design strategy.[5][6] The this compound core presents several opportunities for structural modification to enhance anticancer activity. The primary strategy involves the derivatization of the carbaldehyde group to generate a library of diverse compounds.
Causality behind Experimental Choices: The aldehyde functionality is a versatile chemical handle for introducing various pharmacophores that can interact with biological targets. By converting the aldehyde to imines (Schiff bases), amides, or other functional groups, we can systematically probe the structure-activity relationship (SAR) and optimize for potency and selectivity.[7] The dimethyl substitution on the phenyl ring is hypothesized to enhance lipophilicity, potentially improving cell membrane permeability.
Part 2: Synthesis and Characterization
A fundamental step in drug discovery is the efficient and well-characterized synthesis of new chemical entities. The following section provides a detailed protocol for the synthesis of derivatives from this compound.
Protocol 2.1: Synthesis of Schiff Base Derivatives
Objective: To synthesize a library of imine derivatives by reacting the starting aldehyde with a variety of primary amines.
Materials:
-
This compound
-
Various primary amines (e.g., aniline, substituted anilines, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the desired primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Characterization: Confirm the structure of the synthesized compounds using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the formation of the imine (C=N) bond.
Part 3: In Vitro Anticancer Screening
The initial biological evaluation of newly synthesized compounds involves screening for their cytotoxic activity against a panel of cancer cell lines.[8] This allows for the identification of potent and selective compounds for further development.
Protocol 3.1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized thiazole derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), MDA-MB-231 (breast)).[2][8][9]
-
Normal human cell line (for selectivity assessment, e.g., fibroblasts)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve fitting software.
Data Presentation:
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Starting Aldehyde | MCF-7 | >100 |
| HepG2 | >100 | |
| Derivative 1 | MCF-7 | 15.2 ± 1.8 |
| HepG2 | 25.6 ± 2.5 | |
| Derivative 2 | MCF-7 | 5.8 ± 0.7 |
| HepG2 | 10.1 ± 1.2 | |
| Doxorubicin | MCF-7 | 0.9 ± 0.1 |
| HepG2 | 1.2 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 4: Mechanistic Studies
Once potent compounds are identified, it is crucial to elucidate their mechanism of action to understand how they exert their anticancer effects.[3] Thiazole derivatives have been reported to act through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[2][3]
Protocol 4.1: Apoptosis Assay by Flow Cytometry
Objective: To determine if the lead compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cells
-
Lead thiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cancer cells with the lead compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Visualizing the Drug Development Workflow
Caption: A streamlined workflow for the development of anticancer agents from a lead thiazole scaffold.
Part 5: Potential Signaling Pathways and Molecular Docking
Many thiazole-containing anticancer agents exert their effects by targeting specific proteins in cancer-related signaling pathways.[3][9] Molecular docking studies can provide valuable insights into the potential binding modes of the synthesized compounds with their biological targets.
Potential Targets for Thiazole Derivatives:
-
Kinases: Such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Akt.[2][9][10]
-
Apoptosis-related proteins: Such as B-cell lymphoma 2 (Bcl-2).[2]
-
Cell cycle-related proteins: Such as Cyclin-Dependent Kinase 2 (CDK2).[2]
Visualizing a Potential Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a thiazole derivative.
Part 6: In Vivo Evaluation
Promising candidates identified from in vitro and mechanistic studies should be evaluated in animal models to assess their efficacy and safety in a living organism.
Protocol 6.1: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of a lead thiazole derivative.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells
-
Lead thiazole derivative
-
Vehicle solution
-
Standard anticancer drug (positive control)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly divide the mice into treatment groups (vehicle control, lead compound, positive control).
-
Administer the lead compound and controls to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Compare the tumor growth inhibition between the treatment groups.
-
Assess the toxicity of the compound by monitoring changes in body weight and observing any adverse effects.
Conclusion
The development of novel anticancer agents from the this compound scaffold is a promising avenue for cancer drug discovery. By following the systematic approach outlined in these application notes and protocols, researchers can efficiently synthesize, screen, and characterize new thiazole derivatives with potent and selective anticancer activity. The key to success lies in the iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of the underlying mechanisms of action.
References
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- Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-9.
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- Kumar, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Archiv der Pharmazie.
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- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
- El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5608.
- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
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Application Notes and Protocols for 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde in Agrochemical Synthesis
Introduction: The Thiazole Scaffold in Modern Agrochemicals
The thiazole ring is a privileged heterocyclic motif in the landscape of modern agrochemical discovery. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a range of successful commercial products. Thiazole-containing compounds are found in fungicides, insecticides, and herbicides, demonstrating the versatility of this chemical scaffold.[1] A key feature of the thiazole core is its susceptibility to functionalization at various positions, allowing for the fine-tuning of biological activity and physicochemical properties. Among the numerous derivatives, 2-aryl-thiazoles have emerged as a particularly fruitful area of research, with the aryl substituent playing a crucial role in modulating the compound's interaction with its biological target.
This technical guide focuses on 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde , a key intermediate in the synthesis of advanced agrochemical candidates. The aldehyde functionality at the 4-position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. The 3,4-dimethylphenyl group at the 2-position is a common feature in bioactive molecules, often contributing to favorable binding interactions and metabolic stability.
These application notes will provide a comprehensive overview of the synthesis of this intermediate and its subsequent elaboration into a fungicidal scaffold, drawing parallels with the established fungicide, Thifluzamide. The protocols are designed for researchers and scientists in the agrochemical and drug development sectors, offering detailed, step-by-step methodologies and insights into the chemical principles underpinning each transformation.
Synthesis of the Intermediate: this compound
The synthesis of the target intermediate can be efficiently achieved through a two-step sequence involving the well-established Hantzsch thiazole synthesis, followed by a selective oxidation. This approach is robust and amenable to scale-up for the production of larger quantities of the intermediate.
Part 1: Hantzsch Thiazole Synthesis of [2-(3,4-Dimethyl-phenyl)-thiazol-4-yl]-methanol
The Hantzsch synthesis is a classic and reliable method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[2][3][4][5] In this protocol, we will use 1,3-dichloroacetone as the α-haloketone equivalent and 3,4-dimethylthiobenzamide as the thioamide component.
Reaction Scheme:
Caption: Hantzsch synthesis of the thiazole methanol intermediate.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3,4-dimethylthiobenzamide (1 equivalent) in anhydrous ethanol (10 mL per gram of thioamide).
-
Reaction Initiation: To the stirred solution, add 1,3-dichloroacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of solution.
-
Purification: Filter the solid precipitate and wash with cold water. Recrystallize the crude product from ethanol to yield pure [2-(3,4-Dimethyl-phenyl)-thiazol-4-yl]-methanol as a crystalline solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% |
Part 2: Oxidation to this compound
The final step in the synthesis of the target intermediate is the selective oxidation of the primary alcohol to an aldehyde. A variety of oxidizing agents can be employed; however, manganese dioxide (MnO₂) is a mild and effective reagent for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.[6]
Reaction Scheme:
Caption: Oxidation of the alcohol to the target carbaldehyde.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend [2-(3,4-Dimethyl-phenyl)-thiazol-4-yl]-methanol (1 equivalent) in dichloromethane (DCM) (20 mL per gram of alcohol).
-
Addition of Oxidant: To the stirred suspension, add activated manganese dioxide (5-10 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional DCM.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | White to off-white solid |
| Purity (HPLC) | >99% |
Application in Agrochemical Synthesis: A Representative Protocol
The aldehyde functionality of this compound is a gateway to a multitude of agrochemically relevant scaffolds. One of the most important transformations is its conversion to a carboxamide, a key functional group in many modern fungicides. The commercial fungicide Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI), features a thiazole-carboxamide core.[7][8][9][10] While Thifluzamide itself is not directly synthesized from our target intermediate, its structure provides a valuable blueprint for the design of novel fungicides.
The following protocol outlines a representative synthesis of a hypothetical fungicidal candidate, N-(2,6-dichloro-4-methoxyphenyl)-2-(3,4-dimethylphenyl)thiazole-4-carboxamide, from our intermediate. This multi-step process involves oxidation of the aldehyde to a carboxylic acid, conversion to an acid chloride, and subsequent amidation.
Overall Synthetic Pathway:
Caption: Multi-step synthesis of a hypothetical thiazole-based fungicide.
Protocol 1: Oxidation to 2-(3,4-Dimethyl-phenyl)-thiazole-4-carboxylic acid
-
Reaction Setup: Dissolve this compound (1 equivalent) in acetone (20 mL per gram of aldehyde) in a flask cooled in an ice bath.
-
Oxidation: Slowly add Jones reagent (chromic acid in sulfuric acid) dropwise to the stirred solution until a persistent orange color is observed.
-
Quenching: Quench the reaction by the dropwise addition of isopropanol until the solution turns green.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Formation of the Acid Chloride
-
Reaction Setup: Suspend the 2-(3,4-Dimethyl-phenyl)-thiazole-4-carboxylic acid (1 equivalent) in toluene (10 mL per gram of acid) containing a catalytic amount of N,N-dimethylformamide (DMF).
-
Chlorination: Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Reaction Completion: Heat the mixture to 60-70 °C for 2-3 hours until the evolution of gas ceases.
-
Isolation: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Protocol 3: Amidation to the Final Product
-
Amine Solution: In a separate flask, dissolve 2,6-dichloro-4-methoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM (15 mL per gram of aniline).
-
Coupling Reaction: Cool the amine solution in an ice bath and add a solution of the crude acid chloride in DCM dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final N-(2,6-dichloro-4-methoxyphenyl)-2-(3,4-dimethylphenyl)thiazole-4-carboxamide.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its utility in constructing complex fungicidal candidates. The inherent modularity of this synthetic approach allows for the facile generation of extensive libraries of derivatives by varying the aniline coupling partner in the final amidation step. This enables a systematic exploration of the structure-activity relationships and the optimization of fungicidal potency and spectrum. Further derivatization of the aldehyde, for example, through Wittig reactions or reductive aminations, can open up avenues to other classes of agrochemicals, including insecticides and herbicides. The continued exploration of the chemistry of this and related thiazole intermediates will undoubtedly lead to the discovery of the next generation of crop protection agents.
References
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Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem. [Link]
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Representative thiazole‐containing agrochemicals and the design strategy of target compounds. - ResearchGate. [Link]
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Preparation method of thifluzamide - Eureka | Patsnap. [Link]
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Vilsmeier-Haack Reaction. [Link]
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The CI-ETFAA is then reacted with thioacetamide in acetonitrile using triethylamine as an acid scavenger to form the thiazole - NACL Industries. [Link]
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Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection - ResearchGate. [Link]
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Vilsmeier–Haack reaction - Chemistry Steps. [Link]
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(PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. [Link]
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Vilsmeier–Haack reaction - Wikipedia. [Link]
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Hantzsch Thiazole Synthesis - SynArchive. [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
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Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed. [Link]
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. [Link]
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Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF - ResearchGate. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot - Semantic Scholar. [Link]
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Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]
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Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors - PubMed. [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. [Link]
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Thiazole antifungals | Research Starters - EBSCO. [Link]
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(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PubMed Central. [Link]
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Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC - NIH. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
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Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF - ResearchGate. [Link]
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Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone | Request PDF - ResearchGate. [Link]
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Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate - ResearchGate. [Link]
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Application Note & Protocol: High-Throughput Screening of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde Derivatives for Antimicrobial Activity
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antimicrobial agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde derivatives for antimicrobial activity. We present detailed, field-proven protocols for both qualitative and quantitative assessment, including the Agar Disk Diffusion test and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC). Furthermore, we discuss the scientific rationale behind the experimental design, data interpretation, and potential mechanisms of action, providing a robust framework for the identification of new antimicrobial lead compounds.
Background and Scientific Principles
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core scaffold in numerous clinically approved drugs, including the anti-HIV agent Ritonavir and the short-acting sulfa drug Sulfathiazole.[1][3] Its derivatives are known to exhibit a wide range of antimicrobial activities against bacteria, fungi, and viruses.[1][3] The mechanism of action for many thiazole-based drugs involves the inhibition of essential microbial processes. For example, some derivatives disrupt bacterial cell division by targeting the FtsZ protein, while others, like sulfathiazole, inhibit the synthesis of essential vitamins required for bacterial growth.[1][3]
The specific structural features of the this compound series suggest several avenues for antimicrobial activity. The thiazole ring itself is a key pharmacophore, while the substituted phenyl ring can enhance lipophilicity, potentially improving membrane permeability and interaction with intracellular targets.[5] The carbaldehyde group at the 4-position is an electron-withdrawing group that can participate in various biochemical reactions, potentially forming covalent bonds with target enzymes or proteins within the microbial cell.
This screening protocol is designed to first qualitatively identify active derivatives using the agar disk diffusion method and then quantitatively determine their potency by establishing the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.[6][7]
Materials and Reagents
Equipment and Consumables
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Incubator (35-37°C)
-
Spectrophotometer or Turbidimeter
-
Vortex mixer
-
Micropipettes (P20, P200, P1000) and sterile tips
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile serological pipettes
-
Sterile cotton swabs[10]
-
Forceps or disk dispenser[10]
-
Ruler or calipers[10]
-
Sterile glass test tubes
-
Wickerham card or equivalent for McFarland standard preparation[10]
Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth, Cation-Adjusted (CAMHB)[9]
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth broth[10]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.85% NaCl)
-
Test Compounds: this compound derivatives
-
Positive Control Antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin)
-
Sterile filter paper disks (6 mm diameter)
Microbial Strains (ATCC Recommended)
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal (Optional):
-
Candida albicans (e.g., ATCC 90028)
-
Experimental Workflow Overview
The screening process follows a logical progression from initial qualitative assessment to quantitative potency determination. This workflow ensures efficient use of resources by focusing detailed analysis on the most promising compounds.
Caption: High-level workflow for antimicrobial screening.
Detailed Protocols
Protocol 1: Preparation of Test Compounds
-
Stock Solutions: Prepare a 10 mg/mL stock solution of each derivative in 100% DMSO. Ensure complete dissolution. Store at -20°C.
-
Rationale: DMSO is a common solvent for organic compounds. A high concentration stock minimizes the amount of solvent carried into the assay, reducing potential toxicity to the microbes.
-
-
Working Solutions: For the disk diffusion assay, the stock solution can be used directly. For the broth microdilution assay, further dilutions in the appropriate broth (CAMHB) will be required to achieve the desired final concentrations.
Protocol 2: Preparation of Microbial Inoculum
-
From a pure, 18-24 hour culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 5 mL of Tryptic Soy Broth or sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer (target OD600 ≈ 0.08-0.13). This standard corresponds to an inoculum density of approximately 1.5 x 10⁸ CFU/mL.
-
Rationale: Standardizing the inoculum density is critical for the reproducibility of susceptibility testing.[11] Too low an inoculum may overestimate susceptibility, while too high an inoculum can lead to false resistance.
-
-
This standardized suspension must be used within 15 minutes of preparation.[10][11]
Protocol 3: Qualitative Screening - Agar Disk Diffusion (Kirby-Bauer Test)
-
Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[10]
-
Inoculate a Mueller-Hinton Agar plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a biosafety cabinet.
-
Using sterile forceps or a disk dispenser, place sterile paper disks onto the agar surface. Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.[10]
-
Pipette a fixed volume (e.g., 10 µL) of the 10 mg/mL stock solution of each derivative onto a separate disk.
-
Apply a positive control disk (e.g., Ciprofloxacin) and a negative control disk (10 µL of DMSO).
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[12]
Protocol 4: Quantitative Screening - Broth Microdilution (MIC Determination)
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[8]
-
In the first column of wells, add 100 µL of the test compound working solution (prepared at 2x the highest desired final concentration, e.g., 256 µg/mL). This creates a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to a desired final concentration range (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last dilution column.[8]
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except the sterility control) with 100 µL of this final inoculum. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and inoculum, but no compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.[9]
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[7][9][13]
Data Analysis and Interpretation
Agar Disk Diffusion
The diameter of the inhibition zone provides a qualitative measure of antimicrobial activity. A larger zone generally indicates higher activity. The results can be categorized as follows:
-
Active: Zone diameter ≥ 12 mm
-
Moderately Active: Zone diameter 9-11 mm
-
Inactive: Zone diameter ≤ 8 mm (or no zone)
Minimum Inhibitory Concentration (MIC)
The MIC value is the primary quantitative result. It represents the potency of the compound. A lower MIC value indicates a more potent antimicrobial agent.
Table 1: Example MIC Data for Hypothetical Derivatives (µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungal) |
| TZC-001 | 8 | 32 | >128 | 64 |
| TZC-002 | 4 | 16 | 64 | 32 |
| TZC-003 | 128 | >128 | >128 | >128 |
| TZC-004 | 2 | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | NT |
| Fluconazole | NT | NT | NT | 2 |
NT = Not Tested
From this example data, TZC-004 would be identified as the most promising "hit" compound, particularly against S. aureus, warranting further investigation.
Potential Mechanism of Action
While the exact mechanism must be determined experimentally, thiazole derivatives have been reported to inhibit several key bacterial processes.[1][2] One plausible target is the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), which is a critical enzyme in the cytoplasmic steps of peptidoglycan biosynthesis—the main component of the bacterial cell wall.[14][15] Inhibition of MurB would disrupt cell wall synthesis, leading to cell lysis and death.
Caption: Hypothetical mechanism: Inhibition of MurB enzyme.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No growth in Growth Control wells | Inoculum was not viable; Incubation error; Contamination with a potent inhibitor. | Use fresh culture for inoculum; Verify incubator settings; Ensure aseptic technique. |
| Growth in Sterility Control wells | Contamination of broth or microtiter plate. | Use fresh, sterile media and plates; Review aseptic technique. |
| Inconsistent zone sizes or MICs | Inoculum density not standardized; Inconsistent compound concentration; Uneven agar depth. | Strictly adhere to 0.5 McFarland standard; Verify stock solution concentrations and dilutions; Ensure uniform pouring of agar plates (4 mm depth).[12] |
| Poor or no zones for positive control | Antibiotic disk has lost potency; Resistant bacterial strain used. | Use new, properly stored antibiotic disks; Verify the susceptibility of the quality control strain. |
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). NIH. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Disk Diffusion Test: Step-by-Step Guide. (n.d.). T.Jis. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]
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Disk diffusion test. (n.d.). Wikipedia. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). PMC - NIH. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH. [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2018). ResearchGate. [Link]
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high-throughput screening assays for 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde analogs
An In-Depth Guide to High-Throughput Screening of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde Analogs
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Analogs of this compound represent a promising chemical space for the discovery of novel therapeutic agents.[3] The aldehyde functional group serves as a versatile chemical handle for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.[3]
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate a biological target of interest.[4][5] This guide provides detailed application notes and step-by-step protocols for two robust HTS assays designed to profile libraries of thiazole analogs: a primary cell-based cytotoxicity screen and a secondary, mechanistic biochemical kinase inhibition assay.
Guiding Principle: A Dual-Assay Strategy for Hit Identification
A successful HTS campaign requires a strategic, multi-tiered approach to minimize false positives and negatives and to efficiently identify the most promising lead candidates.[6] Our recommended workflow employs a primary phenotypic screen to assess the overall effect of the compounds on cell viability, followed by a more specific, target-based biochemical assay to elucidate a potential mechanism of action for the active compounds.
Figure 1: A tiered high-throughput screening workflow.
Application Note 1: Primary Screening via Cell-Based Cytotoxicity Assay
Scientific Rationale
Given that many thiazole derivatives exhibit anticancer properties, a primary screen to assess general cytotoxicity is a logical starting point.[3][7] Cell-based assays provide a biologically relevant context, offering insights into a compound's cell permeability, stability, and overall effect on cellular health.[8] We will employ a luminescence-based cell viability assay that quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[9] This format is highly sensitive, has a broad dynamic range, and is well-suited for automated HTS.[10]
Protocol: Luminescence-Based Cell Viability Assay
This protocol is designed for a 384-well plate format.
1. Cell Seeding: a. Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency under standard conditions. b. Harvest cells and perform a cell count to ensure viability is >95%. c. Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 2,500 cells/20 µL) in the appropriate culture medium. d. Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate. e. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
2. Compound Addition: a. Prepare a master plate of test compounds (thiazole analogs) and controls, typically at a 100X final concentration in 100% DMSO. b. In columns 1-2, add DMSO vehicle for the negative control (maximum viability). c. In columns 23-24, add a known cytotoxic agent (e.g., Staurosporine at a final concentration of 10 µM) for the positive control (minimum viability). d. Using an automated pin tool or liquid handler, transfer 200 nL of the compounds and controls from the master plate to the cell plate. This results in a final DMSO concentration of 0.5-1.0%, which should be tested for tolerance by the cell line.[11] e. Gently mix the plate on an orbital shaker for 1 minute.
3. Incubation: a. Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
4. Signal Detection: a. Equilibrate the cell plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature. b. Add 20 µL of the detection reagent to each well. This reagent lyses the cells and contains luciferase and its substrate to catalyze the ATP-dependent production of light.[10] c. Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and mixing. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
Application Note 2: Secondary Screening via Biochemical Kinase Inhibition Assay
Scientific Rationale
After identifying cytotoxic "hits," the next step is to investigate a potential mechanism of action. Since many thiazole-containing drugs function as kinase inhibitors, a kinase activity assay is a highly relevant secondary screen.[7] We will use the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology, a highly sensitive, no-wash, bead-based method ideal for HTS.[12][13] This assay directly measures the inhibition of enzymatic activity in a purified, cell-free system.
The principle relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[14] When a kinase phosphorylates a biotinylated substrate, a phospho-specific antibody conjugated to an Acceptor bead binds to it. The biotinylated substrate is captured by a streptavidin-coated Donor bead. This brings the beads into close proximity (<200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade that results in light emission at 520-620 nm.[12][15] An inhibitor prevents this interaction, leading to a decrease in signal.
Figure 2: Principle of the AlphaScreen® kinase inhibition assay.
Protocol: AlphaScreen® Kinase Inhibition Assay
This protocol is for a 384-well, low-volume plate (e.g., ProxiPlate). All additions should be performed under subdued lighting due to the light sensitivity of the beads.[16]
1. Kinase Reaction: a. To each well, add 2.5 µL of the test compound (thiazole analog) or control (DMSO for negative control; a known potent inhibitor for positive control) in kinase assay buffer. b. Add 2.5 µL of a 2X solution of the target kinase and its biotinylated peptide substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of a 3X ATP solution (at the Kₘ concentration for the enzyme). Final reaction volume is 7.5 µL. d. Seal the plate, briefly centrifuge, and incubate at room temperature for a pre-optimized time (e.g., 60 minutes).
2. Detection: a. Prepare a 2.5X "Stop/Detection Mix" containing the phospho-specific antibody-conjugated Acceptor beads and streptavidin-coated Donor beads in the appropriate buffer.[13] b. Add 5 µL of the Stop/Detection Mix to each well. The stop component (e.g., EDTA) will chelate Mg²⁺ and halt the enzymatic reaction. c. Seal the plate with an opaque seal, protect from light, and incubate at room temperature for 60 minutes to allow for bead-analyte binding.
3. Signal Reading: a. Read the plate on an AlphaScreen-capable microplate reader (e.g., PerkinElmer EnVision®) with excitation at 680 nm and emission detection between 520-620 nm.[15]
Assay Validation and Quality Control
Before screening a full library, each assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[11][17]
Key Validation Metrics
The primary metric for evaluating HTS assay quality is the Z'-factor.[18] It provides a statistical measure of the separation between the positive and negative control signals relative to their variability.[19][20]
Z'-factor Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
-
µp = mean of the positive control
-
µn = mean of the negative control
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
| Z'-factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; suitable for HTS.[18][19][21] |
| 0 to 0.5 | Marginal | Controls may overlap; assay may require optimization.[18][19] |
| < 0 | Unacceptable | No separation between controls; assay is not suitable for screening.[19] |
Table 1: Interpretation of Z'-factor values.
Validation Protocol
-
Plate Uniformity Assessment: Prepare several plates where half the wells contain the negative control (e.g., DMSO) and the other half contain the positive control (e.g., Staurosporine or a known inhibitor).[11]
-
Calculate Metrics: For each plate, calculate the Z'-factor, Signal-to-Background (S/B) ratio, and Coefficient of Variation (%CV) for both sets of controls.
-
Establish Acceptance Criteria: An HTS-ready assay should consistently demonstrate a Z'-factor ≥ 0.5, a stable S/B ratio, and %CV < 15%.[22]
| Parameter | Cell Viability Assay (Example) | Kinase Inhibition Assay (Example) | Acceptance Criteria |
| Negative Control (µ) | 850,000 RLU | 500,000 Counts | N/A |
| Positive Control (µ) | 45,000 RLU | 25,000 Counts | N/A |
| Negative Control (%CV) | 8.5% | 7.2% | < 15% |
| Positive Control (%CV) | 11.2% | 9.8% | < 15% |
| S/B Ratio | 18.9 | 20.0 | > 10 |
| Z'-factor | 0.78 | 0.81 | ≥ 0.5 |
Table 2: Example assay validation data summary.
Data Analysis and Hit Identification
-
Normalization: Raw data from each plate should be normalized to the on-plate controls to account for inter-plate variability. The percent inhibition is a common normalization method: % Inhibition = 100 * (1 - (Signalcompound - µpositive control) / (µnegative control - µpositive control))
-
Hit Selection: For the primary screen, a "hit" is typically defined as a compound that produces a percent inhibition value greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Dose-Response Analysis: Confirmed hits should be re-tested in a dose-response format (e.g., an 8-point, 1:3 serial dilution) to determine their potency (IC₅₀). The data are fitted to a four-parameter logistic curve to calculate the IC₅₀ value.[23]
| Compound ID | Structure Skeleton | Cytotoxicity IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) |
| Analog-001 | R = -H | 12.5 | > 50 |
| Analog-007 | R = -Cl | 2.1 | 0.45 |
| Analog-015 | R = -OCH₃ | 5.8 | 1.2 |
Table 3: Example profiling data for hypothetical thiazole analog hits.
Conclusion
The protocols described provide a robust framework for the high-throughput screening of this compound analogs. By combining a primary cell-based phenotypic screen with a secondary biochemical assay, researchers can efficiently identify compounds with significant biological activity and begin to elucidate their mechanism of action. Rigorous assay validation using metrics like the Z'-factor is paramount to ensuring the generation of high-quality, reproducible data, forming a solid foundation for subsequent hit-to-lead optimization efforts.
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Application Notes & Protocols: Leveraging 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde in Modern Heterocyclic Synthesis
Abstract
The 2-aryl-thiazole framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic molecules.[1] The strategic placement of a formyl group at the 4-position, as seen in 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde, transforms this stable core into a versatile synthon for constructing complex heterocyclic systems. The aldehyde's electrophilicity, coupled with the electronic properties of the thiazole ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on field-proven protocols for constructing valuable heterocyclic compounds. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust toolkit for innovation.
The Strategic Importance of this compound
The title compound serves as an ideal starting point for library synthesis due to several key features:
-
The Thiazole Core: This five-membered heterocycle is a bioisostere for various functional groups and is known to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]
-
The Aldehyde Handle: The carbaldehyde group is a linchpin for synthetic diversification. It readily participates in condensations, nucleophilic additions, and multi-component reactions, providing access to a vast chemical space.
-
The 3,4-Dimethylphenyl Moiety: This substituent provides a degree of lipophilicity and specific steric bulk, which can be crucial for modulating pharmacokinetic properties (ADME) and target-binding affinity in drug discovery programs.
The general reactivity of this aldehyde is centered on its electrophilic carbonyl carbon, making it a prime target for nucleophiles and a key component in condensation reactions.
Caption: Key synthetic routes from the title carbaldehyde.
Protocol I: Knoevenagel Condensation for Vinyl-Thiazole Scaffolds
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to form a new double bond.[5][6] This protocol yields highly functionalized vinyl-thiazoles, which are themselves valuable intermediates for more complex structures like pyranothiazoles.[7]
Application Note & Causality
This reaction is exceptionally reliable for creating an electron-deficient olefin conjugated to the thiazole ring. The choice of a weak base catalyst, such as piperidine or pyrrolidine, is critical. A strong base could potentially react with the aldehyde via a Cannizzaro-type reaction or promote self-condensation. Piperidine is ideal as it reversibly forms an enamine with the active methylene compound, increasing its nucleophilicity, and also forms an iminium ion with the aldehyde, increasing its electrophilicity, thereby accelerating the condensation. The removal of water, either by azeotropic distillation (using a Dean-Stark apparatus with toluene) or by conducting the reaction in a high-boiling solvent like ethanol, is essential to drive the equilibrium towards the dehydrated product.
Experimental Protocol
Objective: To synthesize Ethyl (E)-2-cyano-3-(2-(3,4-dimethylphenyl)thiazol-4-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol (approx. 0.5 M concentration)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.
-
Add absolute ethanol, followed by ethyl cyanoacetate.
-
Add the catalytic amount of piperidine to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum to yield the pure vinyl-thiazole derivative.
Characterization:
-
¹H NMR: Expect to see a characteristic singlet for the vinyl proton around δ 8.0-8.5 ppm, along with signals for the ethyl group and aromatic protons.
-
FT-IR: Look for the appearance of a strong nitrile (C≡N) stretch around 2220 cm⁻¹ and the ester carbonyl (C=O) stretch around 1725 cm⁻¹.
-
Mass Spec: Confirm the molecular weight of the product.
Knoevenagel Workflow Diagram
Caption: Step-by-step workflow for the Knoevenagel condensation.
Protocol II: Hantzsch-Type Synthesis of Thiazolyl-Pyridines
The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine.[3][8] By using our thiazole-carbaldehyde, this method provides direct access to highly substituted thiazolyl-pyridine hybrids, a scaffold of significant interest in medicinal chemistry.[9]
Application Note & Causality
This one-pot synthesis is a powerful example of reaction efficiency. It combines the aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source (ammonium acetate) to build the pyridine ring. The mechanism involves an initial Knoevenagel condensation between the aldehyde and the ketoester, while another molecule of the ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine.
Causality of Choices:
-
Ammonium Acetate: Serves a dual role. It is the source of the nitrogen atom for the pyridine ring and its mild acidity helps catalyze the condensation and dehydration steps.
-
Solvent: Glacial acetic acid or ethanol are commonly used. Acetic acid can act as both a solvent and a catalyst, often promoting higher yields.
-
Oxidation: The resulting dihydropyridine is often unstable and is typically oxidized in situ or in a subsequent step to the stable aromatic pyridine ring. Mild oxidizing agents like sodium nitrite in acetic acid or simply exposing the reaction to air at elevated temperatures can achieve this.
Experimental Protocol
Objective: To synthesize a 2,6-Dimethyl-4-(2-(3,4-dimethylphenyl)thiazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate derivative and its oxidized pyridine analog.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Ammonium acetate (1.2 eq)
-
Glacial Acetic Acid (approx. 0.4 M concentration)
Procedure:
-
In a round-bottom flask, dissolve this compound and ethyl acetoacetate in glacial acetic acid.
-
Add ammonium acetate to the mixture and stir.
-
Heat the reaction mixture to reflux (approx. 110-120°C) for 6-8 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
Oxidation Step: After the initial reflux period, cool the mixture slightly. Cautiously add sodium nitrite (1.5 eq) portion-wise (Note: gas evolution). Stir at 80°C for an additional 1-2 hours until the dihydropyridine spot on the TLC disappears, and a new, more polar spot for the pyridine product appears.
-
Cool the reaction to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The solid product will precipitate. Collect it by vacuum filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol.
-
Recrystallize from ethanol or purify by column chromatography (silica gel) to obtain the pure thiazolyl-pyridine product.
Data Summary for Synthetic Transformations
| Reaction Type | Key Reagents | Resulting Heterocycle Core | Typical Conditions | Potential Applications |
| Knoevenagel Condensation | Malononitrile, Cyanoacetates | Vinyl-Thiazole | Piperidine, Ethanol, Reflux | Synthesis of pyranes, pyridines[7] |
| Hantzsch Synthesis | β-Ketoesters, NH₄OAc | Pyridine | Acetic Acid, Reflux, Oxidation | Kinase inhibitors, Anticancer agents[9] |
| Wittig Olefination | Phosphonium Ylides | Vinyl-Thiazole (Stilbene-like) | THF, Base (e.g., n-BuLi, NaH) | Materials science, Photophysical probes |
| Thiazolo-pyrimidine Synthesis | Guanidine, Urea (multi-step) | Pyrimidine | NaOEt, Ethanol, Reflux | A1/A2A Receptor Ligands, CNS agents[10] |
Protocol III: Wittig Olefination for C-C Double Bond Formation
The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes with good control over the double bond's location.[11][12][13] Using this reaction with our thiazole-carbaldehyde allows for the synthesis of thiazole-containing stilbene analogs and other vinyl-linked systems.
Application Note & Causality
The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a carbon nucleophile. The choice of base to generate the ylide from its phosphonium salt precursor is crucial and depends on the acidity of the α-proton. For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), a very strong base like n-butyllithium (n-BuLi) is required in an anhydrous aprotic solvent like THF. For stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane), weaker bases like sodium hydride (NaH) or even carbonates are sufficient. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[13] The formation of the very stable P=O bond is the thermodynamic driving force for the reaction.[14]
Experimental Protocol
Objective: To synthesize 2-(3,4-Dimethylphenyl)-4-styrylthiazole.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
n-Butyllithium (1.6 M in hexanes) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride.
-
Add anhydrous THF via syringe and cool the resulting suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir at 0°C for 1 hour.
-
Reaction: In a separate flame-dried flask, dissolve this compound in anhydrous THF.
-
Cool the aldehyde solution to 0°C and slowly transfer the prepared ylide solution into it via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., gradient elution with Hexane/Ethyl Acetate) to isolate the pure product.
Conclusion
This compound stands out as a high-value starting material for synthetic chemists. Its robust thiazole core combined with a reactive aldehyde handle provides a reliable entry point to a multitude of heterocyclic systems. The protocols detailed herein—Knoevenagel condensation, Hantzsch pyridine synthesis, and Wittig olefination—represent just a fraction of its potential. By understanding the mechanisms and the reasoning behind the choice of reagents and conditions, researchers can confidently adapt and expand upon these methods to generate novel molecules for applications ranging from drug discovery to materials science.
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.).
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2020). Chemistry, 2(4), 896-902. [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2016). ResearchGate. [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2022). Molecules, 27(17), 5659. [Link]
-
Synthesis of pyrimidine‐thiazole derivatives. (n.d.). ResearchGate. [Link]
-
Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (2023). Scientific Reports, 13(1), 18386. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5585. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2018). Molecules, 23(10), 2453. [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2024). ACS Omega. [Link]
-
Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. (2020). Molbank, 2020(4), M1171. [Link]
-
Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. (2018). ResearchGate. [Link]
-
Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2019). Molecules, 24(11), 2082. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2018). Molecules, 23(10), 2453. [Link]
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (2018). ResearchGate. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]
-
Wittig reaction. (n.d.). Wikipedia. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Molecules, 22(5), 757. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1792. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(16), 3582. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]
-
Thiazole C-nucleosides 5. Remote group participation operating in the reactions of diastereomeric 2-(2'-deoxypent-1'-enopyranosyl)thiazole derivatives. (1993). ResearchGate. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega, 9(17), 19379–19409. [Link]
- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde. (n.d.).
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2024). Scientific Reports, 14(1), 1234. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). Catalysts, 14(12), 948. [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Solvent Free Wittig Reactions. (n.d.). University of Colorado Boulder. [Link]
-
Possible reaction mechanism for formation of thiazole 3 aa. (2023). ResearchGate. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). The Journal of Organic Chemistry, 77(3), 1538–1547. [Link]
-
Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (2008). Organic Letters, 10(19), 4183–4186. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
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- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
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- 4. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yields.
The synthesis of this compound is typically approached as a two-stage process. First, the core thiazole ring is constructed via the Hantzsch thiazole synthesis. This is followed by the introduction of the carbaldehyde group at the 4-position of the thiazole ring, commonly achieved through the Vilsmeier-Haack reaction. This guide is structured to address potential issues that may arise during each of these key stages.
Stage 1: Hantzsch Thiazole Synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole
The initial step involves the reaction of 3,4-dimethylthiobenzamide with an appropriate α-haloketone to form the 2-(3,4-Dimethyl-phenyl)-thiazole core.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethylthiobenzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as a saturated sodium bicarbonate solution. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude 2-(3,4-Dimethyl-phenyl)-thiazole.
Troubleshooting Guide & FAQs: Hantzsch Thiazole Synthesis
Question 1: I am observing very low to no yield of the desired 2-(3,4-Dimethyl-phenyl)-thiazole. What are the likely causes?
Answer: Low to no product yield in a Hantzsch thiazole synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: The purity of both the 3,4-dimethylthiobenzamide and the α-haloketone is critical. Impurities can lead to unwanted side reactions. We recommend purifying the starting materials before use.
-
Reaction Conditions:
-
Temperature: While refluxing in ethanol is a standard procedure, some substrates may require higher or lower temperatures. If the reaction is not proceeding, a modest increase in temperature might be beneficial. However, excessive heat can cause decomposition of the reactants or product.[1][2]
-
Reaction Time: Monitor the reaction progress closely using TLC. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.[2]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. Using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes help to ensure the complete conversion of the α-haloketone.[3]
Question 2: My reaction mixture is showing multiple spots on the TLC plate, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common issue. Here are some potential side reactions and how to mitigate them:
-
Isomer Formation: Under certain conditions, the Hantzsch synthesis can yield isomeric impurities.[2] The regioselectivity of the cyclization can be influenced by the pH of the reaction medium. Maintaining a neutral or slightly basic pH can favor the desired product.[2]
-
Formation of Bis-thiazole: The reaction of two molecules of the thioamide with one molecule of a di-haloketone can lead to the formation of a bis-thiazole byproduct. This can often be suppressed by the slow, dropwise addition of the α-haloketone to the thioamide solution.
Question 3: How do I prepare the 3,4-dimethylthiobenzamide starting material?
Answer: 3,4-Dimethylthiobenzamide can be prepared from 3,4-dimethylbenzonitrile. A common method involves the reaction of the nitrile with a sulfiding agent. One such method is the reaction with sodium hydrosulfide in the presence of magnesium chloride in a solvent like DMF. Alternatively, Lawesson's reagent can be used to convert the corresponding benzamide to the thiobenzamide.
Stage 2: Vilsmeier-Haack Formylation of 2-(3,4-Dimethyl-phenyl)-thiazole
The second stage of the synthesis is the introduction of the aldehyde group onto the thiazole ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Thiazole: Dissolve the 2-(3,4-Dimethyl-phenyl)-thiazole (1 equivalent) from Stage 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The product, this compound, will precipitate out. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Troubleshooting Guide & FAQs: Vilsmeier-Haack Formylation
Question 1: The formylation reaction is not proceeding to completion, and I am recovering a significant amount of the starting thiazole. How can I improve the conversion?
Answer: Incomplete formylation can be due to several factors related to the reactivity of the substrate and the reaction conditions:
-
Vilsmeier Reagent Activity: The Vilsmeier reagent is a weak electrophile.[5] Its reactivity can be influenced by its preparation. Ensure that the POCl₃ is added slowly to the DMF at a low temperature to allow for the complete formation of the reagent.
-
Reaction Temperature and Time: The reactivity of the thiazole ring towards electrophilic substitution is crucial. If the reaction is sluggish, you may need to increase the reaction temperature or prolong the reaction time. However, be cautious as excessive heat can lead to decomposition. A temperature range of 60-80°C is generally effective.[5]
-
Purity of the Thiazole Substrate: Impurities in the 2-(3,4-Dimethyl-phenyl)-thiazole from the first stage can interfere with the formylation reaction. Ensure the substrate is reasonably pure before proceeding.
Question 2: I have obtained a product, but I am unsure about the position of the formyl group. Could it be at the 5-position instead of the 4-position?
Answer: The regioselectivity of the Vilsmeier-Haack reaction on a 2-substituted thiazole is a valid concern. The electron density of the thiazole ring dictates the position of electrophilic substitution.
-
Electronic Effects: In a 2-arylthiazole, the 5-position is generally more electron-rich and thus more susceptible to electrophilic attack.[6] However, the outcome can be influenced by the specific substituents on the aryl ring and the reaction conditions.
-
Steric Hindrance: Steric hindrance can also play a role in directing the substitution to the less hindered position.
-
Characterization: To definitively determine the position of the formyl group, you will need to rely on spectroscopic analysis, particularly ¹H NMR and ¹³C NMR. The coupling constants and chemical shifts of the thiazole ring protons will provide clear evidence of the substitution pattern.
Question 3: The work-up procedure is messy, and I am getting a low yield of the isolated product. Are there any tips for improving the work-up?
Answer: The work-up of a Vilsmeier-Haack reaction can indeed be challenging due to the need to hydrolyze the iminium salt intermediate and neutralize the acidic reaction mixture.
-
Controlled Quenching: The hydrolysis step is exothermic. Pouring the reaction mixture onto crushed ice helps to dissipate the heat and should be done slowly and with vigorous stirring.
-
Careful Neutralization: Neutralization should also be performed slowly and with cooling to avoid excessive heat generation, which can lead to product degradation.
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Extraction: If the product does not precipitate cleanly, you may need to perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane after neutralization.
Data Summary
| Compound | Molecular Formula | Molecular Weight |
| 2-(3,4-Dimethyl-phenyl)-thiazole | C₁₁H₁₁NS | 189.28 g/mol |
| This compound | C₁₂H₁₁NOS | 217.29 g/mol |
Reaction Workflow Diagram
Caption: Troubleshooting logic for common synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
- BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for the purification of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic aldehyde. As a key building block in the synthesis of various pharmaceutical agents, its purity is paramount to the success of subsequent reactions and the integrity of biological data.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities can originate from the starting materials of the synthesis, side-products, or degradation of the final compound. Common culprits include:
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Unreacted Starting Materials: Depending on the synthetic route (e.g., Hantzsch thiazole synthesis), these could include the corresponding α-haloketone and thioamide.[2]
-
Oxidized Product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[3] This is often observed as a baseline spot on a TLC plate that streaks.
-
Over-reduction Products: If the aldehyde is synthesized by the reduction of a carboxylic acid derivative, the corresponding alcohol may be present as an impurity.[4]
-
Isomeric Byproducts: In some synthesis conditions, particularly under acidic catalysis, rearrangement or alternative cyclization pathways can lead to isomeric impurities.[5]
Q2: What are the primary purification techniques for this compound?
A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The most common techniques are:
-
Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities with different polarities.[6] However, some aldehydes can be sensitive to silica gel, potentially leading to decomposition.[3]
-
Recrystallization: If the crude product is solid and has moderate to high purity (>85%), recrystallization can be a highly effective and scalable method.[7] It is particularly good for removing minor, structurally similar impurities.
-
Bisulfite Extraction: This is a classical and highly selective method for purifying aldehydes.[8] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities by liquid-liquid extraction. The pure aldehyde is then regenerated by treatment with a base.[6][9]
Q3: How can I store purified this compound to prevent degradation?
A3: To minimize oxidation of the aldehyde, the purified compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-4 °C). It is also advisable to protect it from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, identified through common analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Scenario 1: My TLC of the crude product shows multiple spots.
Q: I've run a TLC (15% Ethyl Acetate in Hexane) on my crude product and see three spots: a major spot at Rf 0.4, a faint spot at the baseline (Rf ~0), and another spot at Rf 0.6. What are these likely to be and how should I proceed?
A: This is a common scenario. Here's a breakdown of the likely identities and the recommended purification strategy:
-
Spot at Rf 0.4 (Major): This is most likely your desired product, this compound. Aromatic aldehydes of this nature typically have moderate polarity.
-
Spot at Rf ~0 (Baseline): The spot at the baseline is highly polar and likely the corresponding carboxylic acid, formed by oxidation of the aldehyde.[3]
-
Spot at Rf 0.6: This less polar spot could be an unreacted starting material, such as the α-haloketone precursor if you've performed a Hantzsch synthesis.
Recommended Action: Flash Column Chromatography
Given the significant difference in polarity between your product and the main impurities, flash column chromatography is the ideal solution.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Dry-load your crude material onto a small amount of silica gel for best resolution. To do this, dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane), add silica gel until you have a free-flowing powder, and then remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to first elute the less polar impurity (Rf 0.6). Your product (Rf 0.4) will elute next. The polar impurity (Rf 0) will remain strongly adsorbed to the silica at the top of the column.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure fractions containing your desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified aldehyde.
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for good separation of moderately polar compounds. |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane | Starting with low polarity ensures the less polar impurities elute first, providing better separation. |
| Visualization | UV lamp (254 nm) and/or Potassium Permanganate stain | The aromatic thiazole ring is UV active. The aldehyde will stain with KMnO₄. |
Scenario 2: My purified product's NMR spectrum shows a persistent, non-aldehyde impurity.
Q: I've purified my compound by column chromatography, and while the NMR is much cleaner, I still see a persistent impurity that I can't seem to remove. The aldehyde proton signal is clean, but there are other strange peaks. How can I remove this stubborn impurity?
A: If a non-polar, non-aldehyde impurity co-elutes with your product during chromatography, a purification method based on chemical reactivity rather than polarity is required. Bisulfite extraction is an excellent choice in this situation.[6][9] This technique selectively isolates the aldehyde from other functional groups.
Workflow: Purification via Bisulfite Adduct Formation
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic procedure. We will delve into the common challenges and side reactions encountered during the multi-step synthesis, providing expert insights and actionable protocols to ensure a successful outcome.
The synthesis of this compound typically proceeds in two key stages: the formation of the 2-arylthiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the carbaldehyde group at the C4 position, often through a Vilsmeier-Haack formylation. This guide is structured to address potential issues in both stages of this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Low or No Yield of 2-(3,4-Dimethyl-phenyl)-thiazole during Hantzsch Cyclization
Symptom: After reacting 3,4-dimethylthiobenzamide with an appropriate α-halocarbonyl compound (e.g., 3-bromo-2-oxopropanal or its synthetic equivalent), thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials or a complex mixture of unidentified products.
Potential Causes & Recommended Actions:
| Potential Cause | Underlying Principle | Recommended Action & Protocol |
| Poor Quality of 3,4-Dimethylthiobenzamide | Impurities in the thioamide starting material can lead to a variety of side reactions, consuming the reactants and lowering the yield of the desired thiazole.[1] | Action: Purify the thioamide before use. Protocol for Recrystallization: 1. Dissolve the crude thioamide in a minimal amount of a hot solvent (e.g., ethanol, toluene). 2. If necessary, hot filter the solution to remove insoluble impurities. 3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. 4. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. |
| Decomposition of Reactants | The Hantzsch synthesis can be sensitive to temperature.[1] Excessive heat can lead to the decomposition of the thioamide or the α-halo-carbonyl compound, especially if they are unstable. | Action: Optimize the reaction temperature. Protocol for Temperature Screening: 1. Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C). 2. Monitor the reaction progress by TLC or LC-MS at regular intervals. 3. Identify the temperature that provides the best conversion to the desired product with minimal byproduct formation. |
| Inappropriate Reaction Solvent | The choice of solvent is crucial for the Hantzsch synthesis. While alcohols like ethanol are common, aprotic solvents such as dimethylformamide (DMF) can sometimes be more effective.[1] | Action: Screen different solvents. Protocol for Solvent Screening: 1. Conduct small-scale reactions in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, DMF). 2. Ensure all other reaction parameters (temperature, stoichiometry) are kept constant. 3. Analyze the outcome of each reaction to determine the optimal solvent for your specific substrates. |
| Incorrect Stoichiometry | An incorrect molar ratio of the thioamide to the α-halo-carbonyl compound can result in incomplete conversion of the limiting reagent. | Action: Verify and optimize the stoichiometry. Protocol: 1. Typically, a 1:1 or a slight excess of one reagent (e.g., 1.1 equivalents of the more stable reactant) is used. 2. Ensure accurate weighing and molar calculations of your starting materials. |
Issue 2: Formation of an Isomeric Impurity during Hantzsch Cyclization
Symptom: Spectroscopic analysis (e.g., NMR, MS) of the product mixture indicates the presence of a significant amount of an isomer of the desired 2-(3,4-Dimethyl-phenyl)-thiazole.
Potential Cause & Recommended Action:
A common side reaction in the Hantzsch synthesis, particularly when using N-unsubstituted thioamides, is the potential for alternative cyclization pathways, though the primary concern with substituted thioamides is often regioselectivity if the α-haloketone is unsymmetrical. For the synthesis of the thiazole core of the target molecule, the key is ensuring the correct connectivity.
dot graph Hantzsch_Side_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Thioamide [label="3,4-Dimethylthiobenzamide"]; HaloKetone [label="α-Halo Carbonyl"]; Intermediate [label="Thioether Intermediate"]; DesiredProduct [label="2-(3,4-Dimethyl-phenyl)-thiazole\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IsomericImpurity [label="Isomeric Impurity\n(e.g., from alternative cyclization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thioamide -> Intermediate [label="SN2 Attack"]; HaloKetone -> Intermediate; Intermediate -> DesiredProduct [label="Intramolecular Cyclization &\nDehydration (Favored Pathway)"]; Intermediate -> IsomericImpurity [label="Alternative Cyclization\n(Side Reaction)"]; } Caption: Potential for isomeric byproduct formation.
Recommended Actions:
-
Control of pH: The pH of the reaction medium can influence the regioselectivity of the cyclization.[1] For the standard Hantzsch synthesis, neutral or slightly basic conditions are generally favored. The use of a non-nucleophilic base can sometimes suppress the formation of unwanted isomers.[1]
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the desired reaction pathway over side reactions.
-
Purification: If the isomeric impurity is formed, careful purification by column chromatography or recrystallization is necessary.
Issue 3: Poor or No Formylation at the C4 Position of the Thiazole Ring
Symptom: When attempting to introduce the aldehyde group onto the 2-(3,4-Dimethyl-phenyl)-thiazole core using the Vilsmeier-Haack reaction (POCl₃/DMF), the reaction fails to proceed, or formylation occurs at an undesired position.
Potential Causes & Recommended Actions:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][3] The Vilsmeier reagent (a chloromethyliminium salt) is a relatively weak electrophile, and its success depends on the nucleophilicity of the substrate.[2]
dot graph Vilsmeier_Haack_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="2-(3,4-Dimethyl-phenyl)-thiazole"]; Reagents [label="POCl3 + DMF\n(Vilsmeier Reagent Formation)"]; Reaction [label="Electrophilic Attack at C4"]; Intermediate [label="Iminium Salt Intermediate"]; Hydrolysis [label="Aqueous Workup (Hydrolysis)"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction; Reagents -> Reaction; Reaction -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Product; } Caption: Vilsmeier-Haack formylation workflow.
| Potential Cause | Underlying Principle | Recommended Action & Protocol |
| Insufficient Activation of the Thiazole Ring | The Vilsmeier-Haack reaction works best on electron-rich aromatic systems.[2][3] While the thiazole ring is generally reactive, substituents on the phenyl ring can influence its overall electron density. | Action: Increase the reaction temperature or reaction time. Protocol: 1. After the initial stirring at room temperature, cautiously heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.[4] 2. Be aware that excessive heating can lead to decomposition. |
| Formylation at the Phenyl Ring | If the 3,4-dimethylphenyl group is sufficiently activated, there is a possibility of competitive formylation on the aromatic ring, although formylation on the electron-rich thiazole ring is generally preferred.[5] | Action: Optimize reaction conditions to favor formylation at the thiazole C4 position. Protocol: 1. Use milder reaction conditions initially (lower temperature, shorter reaction time). 2. Carefully analyze the product mixture by NMR to identify the position of formylation. |
| Incomplete Hydrolysis of the Iminium Intermediate | The Vilsmeier-Haack reaction initially forms an iminium salt, which must be hydrolyzed during workup to yield the final aldehyde.[2][4] | Action: Ensure complete hydrolysis. Protocol for Workup: 1. Quench the reaction mixture by carefully adding it to ice-cold water or a cold aqueous solution of a base like sodium carbonate or sodium acetate.[4] 2. Stir the mixture until the hydrolysis is complete (this can be monitored by TLC). Gentle heating of the basified mixture can sometimes facilitate hydrolysis.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles.[6][7] It involves the reaction of an α-haloketone with a thioamide. The reaction typically proceeds via an initial Sₙ2 reaction where the sulfur of the thioamide attacks the carbon bearing the halogen.[8] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8][9]
Q2: Are there alternative methods for synthesizing the thioamide precursor (3,4-dimethylthiobenzamide)?
A2: Yes, several methods exist for the synthesis of thioamides. A common laboratory method is the thionation of the corresponding amide (3,4-dimethylbenzamide) using reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[10] Another approach is the Willgerodt-Kindler reaction, which can produce thioamides from aldehydes, amines, and elemental sulfur.[11][12]
Q3: Can I introduce the carbaldehyde group at the C4 position during the Hantzsch synthesis itself?
A3: Yes, it is possible to construct the thiazole-4-carbaldehyde directly. This would involve using an α-halo-β-oxoaldehyde or a synthetic equivalent as the α-halocarbonyl component in the Hantzsch reaction with 3,4-dimethylthiobenzamide. However, these reagents can be unstable, which is why a two-step approach (thiazole formation followed by formylation) is often preferred.
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4: For monitoring the reaction, Thin-Layer Chromatography (TLC) is a quick and effective method. For more detailed analysis of reaction conversion and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For the characterization of the final product, this compound, a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity.
Q5: What are some common safety precautions to take during this synthesis?
A5:
-
Thioamides and Thionating Reagents: Many sulfur-containing compounds have unpleasant odors and can be toxic. Handle them in a well-ventilated fume hood.
-
α-Haloketones: These are often lachrymators and skin irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood. The quenching of the reaction should be performed slowly and with cooling.
References
-
ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
- Pawar, S. D., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Trend in Scientific Research and Development, 6(5), 1185-1191.
- Pawar, S. B., et al. (2015). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. International Journal of ChemTech Research, 8(7), 143-148.
-
ResearchGate. (2020). Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1), 1-10.
-
National Institutes of Health. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
ScienceOpen. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]
- Russian Journal of General Chemistry. (2019).
-
ResearchGate. (n.d.). Formylation reaction of N‐substitue thiazole compounds. Retrieved from [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles [Video]. [Link]
-
YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. [Link]
- Indian Journal of Chemistry. (2004).
-
National Institutes of Health. (2016). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Central Asian Journal of Medical and Natural Sciences. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Retrieved from [Link]
-
MDPI. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
Jordan Journal of Chemistry. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Retrieved from [Link]
-
BEPLS. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Beilstein Journals. (2017). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for the derivatization of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for common derivatization reactions of this versatile thiazole intermediate. Thiazole derivatives are a significant class of heterocyclic compounds that are widely researched for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]
I. Core Concepts in Thiazole Aldehyde Derivatization
The aldehyde functional group at the C4 position of the thiazole ring is a versatile handle for a variety of chemical transformations. Understanding the reactivity of this starting material is crucial for successful derivatization. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the aldehyde.
Frequently Asked Questions (FAQs) - General Considerations
Q1: What are the most common strategies for derivatizing this compound?
A1: The aldehyde functionality allows for several key reactions to introduce molecular diversity. The most common and effective derivatization strategies include:
-
Knoevenagel Condensation: For the formation of a new carbon-carbon double bond, typically reacting the aldehyde with active methylene compounds.[6][7]
-
Reductive Amination: To introduce amine functionalities by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine.[8][9]
-
Wittig Reaction: For the conversion of the aldehyde to an alkene with a high degree of control over the stereochemistry of the resulting double bond.[10][11]
-
Henry Reaction (Nitroaldol Reaction): To form a new carbon-carbon bond and introduce a nitro group by reacting the aldehyde with a nitroalkane.[12][13]
-
Oxidation: To convert the aldehyde to the corresponding carboxylic acid, which can then be further derivatized.
Q2: How does the purity of the starting aldehyde impact my derivatization reaction?
A2: The purity of this compound is paramount for achieving high yields and reproducible results.[14][15] Impurities can lead to several issues:
-
Side Reactions: Impurities may react with your reagents, leading to a complex mixture of byproducts and reducing the yield of the desired product.
-
Catalyst Poisoning: In catalytic reactions, impurities can deactivate the catalyst, leading to low or no conversion.
-
Purification Challenges: The presence of impurities with similar polarity to your product can make purification by chromatography or recrystallization difficult.[16]
-
Recommendation: Always verify the purity of your starting material using techniques like ¹H NMR, ¹³C NMR, and melting point analysis before proceeding with the reaction.
Q3: What are the key analytical techniques to monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. For more detailed analysis and structural confirmation of the products, the following spectroscopic techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. For example, in ¹H NMR, the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals corresponding to the derivative are key indicators of a successful reaction.[17]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups. For instance, the disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of new bands (e.g., C=C for alkenes, N-H for amines) can confirm the transformation.[1][2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.[17]
Visualization of Derivatization Pathways
Caption: Common derivatization pathways for this compound.
II. Troubleshooting Guides for Specific Derivatization Reactions
This section provides detailed troubleshooting advice for common issues encountered during the derivatization of this compound.
Guide 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction to form a C=C double bond.[6]
Frequently Asked Questions (FAQs) - Knoevenagel Condensation
Q4: My Knoevenagel condensation is showing low or no conversion. What are the likely causes?
A4: Low conversion in a Knoevenagel condensation can stem from several factors:
-
Insufficiently Basic Catalyst: The catalyst may not be strong enough to deprotonate the active methylene compound. Consider using a stronger base or a different catalyst system.
-
Steric Hindrance: The substituents on the active methylene compound or the aldehyde may be sterically hindering the reaction. Increasing the reaction temperature or using a less sterically demanding base might help.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced. Try a different solvent or a solvent mixture to improve solubility.[18]
-
Water Removal: The dehydration step is crucial for driving the reaction to completion. If water is not effectively removed, the reaction can be reversible. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Q5: I am observing the formation of multiple products in my Knoevenagel condensation. How can I improve the selectivity?
A5: The formation of multiple products can be due to side reactions such as self-condensation of the active methylene compound or Michael addition to the product.
-
Control Stoichiometry: Use a slight excess of the aldehyde to minimize the self-condensation of the active methylene compound.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway.
-
Choice of Catalyst: The choice of catalyst can significantly influence the product distribution. Experiment with different bases (e.g., piperidine, pyridine, triethylamine) to find the optimal conditions.[19]
Optimized Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
| Parameter | Condition | Expected Outcome |
| Temperature | Room Temperature | High yield, minimal side products |
| Catalyst | Piperidine | Efficient catalysis |
| Solvent | Ethanol | Good solubility of reactants |
| Stoichiometry | 1.1 eq Malononitrile | Drives reaction to completion |
Guide 2: Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to a more substituted amine.[8][20]
Frequently Asked Questions (FAQs) - Reductive Amination
Q6: My reductive amination is giving a low yield of the desired amine. What should I investigate?
A6: Low yields in reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. This can be addressed by removing the water formed during the reaction, for example, by using a dehydrating agent like magnesium sulfate or by azeotropic distillation.
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as they selectively reduce the iminium ion in the presence of the aldehyde.[20] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde.
-
Reaction pH: The pH of the reaction is crucial for imine formation. A slightly acidic pH (around 4-6) is generally optimal to facilitate both the nucleophilic attack of the amine and the dehydration step.[21]
Q7: I am observing the formation of a dialkylated amine as a byproduct. How can I prevent this?
A7: The formation of a dialkylated amine occurs when the product amine reacts further with the starting aldehyde.
-
Control Stoichiometry: Use an excess of the primary amine to favor the formation of the desired secondary amine.
-
Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine and the reducing agent can help to keep the concentration of the aldehyde low, thus minimizing the chance of dialkylation.
Optimized Protocol: Reductive Amination with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) (solvent)
-
Acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in DCM.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ion reduction |
| pH | Slightly acidic (with acetic acid) | Promotes imine formation |
| Solvent | Dichloromethane | Aprotic solvent, good for this reaction |
| Stoichiometry | 1.2 eq Benzylamine | Minimizes dialkylation |
Guide 3: Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide.[22][23]
Frequently Asked Questions (FAQs) - Wittig Reaction
Q8: My Wittig reaction is not proceeding, or the yield is very low. What are the common pitfalls?
A8: Failure of a Wittig reaction can often be traced back to the ylide generation or its reactivity.
-
Incomplete Ylide Formation: The base used to deprotonate the phosphonium salt may not be strong enough. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.[24]
-
Ylide Instability: Some ylides, particularly non-stabilized ones, are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Steric Hindrance: Significant steric hindrance around the aldehyde or the ylide can impede the reaction. In such cases, using a more reactive ylide or a Horner-Wadsworth-Emmons reaction might be a better alternative.
Q9: How can I control the stereoselectivity (E/Z) of the alkene product in my Wittig reaction?
A9: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized Ylides: These ylides (e.g., where the substituent on the carbanion is an alkyl group) generally lead to the formation of the (Z)-alkene as the major product under salt-free conditions.[10]
-
Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (e.g., an ester or a ketone) are more stable and typically give the (E)-alkene as the major product.[10][22]
-
Schlosser Modification: For obtaining the (E)-alkene from non-stabilized ylides, the Schlosser modification can be employed, which involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine intermediate.[11]
Optimized Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
| Parameter | Condition | Expected Outcome |
| Ylide Type | Stabilized | Formation of the (E)-alkene |
| Temperature | Reflux in Toluene | Provides sufficient energy for the reaction |
| Solvent | Toluene | Aprotic solvent, suitable for this reaction |
| Stoichiometry | 1.1 eq Ylide | Ensures complete consumption of the aldehyde |
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yield derivatization reactions.
III. References
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 20, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Henry reaction in environmentally benign methods using imidazole as catalyst. (2009, December 2). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Henry reaction in aqueous media: Chemoselective addition of aldehydes. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved January 20, 2026, from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026, January 19). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Thiazole compounds, as well as synthesis method and application thereof. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reductive Amination. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022, June 15). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved January 20, 2026, from [Link]
-
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids. (2010, October 10). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (n.d.). Retrieved January 20, 2026, from [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022, April 20). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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- 24. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Overcoming Solubility Issues with 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support guide for 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to variable data, underestimated potency, and misleading structure-activity relationships (SAR).[1][2] This guide provides a structured approach to troubleshooting and resolving these issues, ensuring the generation of accurate and reproducible results.
Section 1: Compound Profile & The Root of the Problem
Understanding the physicochemical properties of this compound is the first step in diagnosing solubility issues. The thiazole ring is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[3][4] However, the addition of the dimethyl-phenyl group significantly increases the molecule's lipophilicity, making it inherently difficult to dissolve in aqueous assay buffers.
| Property | Value (Estimated/Reported) | Implication for Solubility |
| Molecular Formula | C₁₂H₁₁NOS | - |
| Molecular Weight | 217.29 g/mol | Moderate molecular weight. |
| Structure | Phenyl & Thiazole Rings | Aromatic rings contribute to hydrophobicity and planarity, which can increase crystal lattice energy, making it harder to dissolve.[5] |
| Predicted LogP | ~3.5 - 4.5 | A high LogP value indicates poor water solubility and a strong preference for non-polar environments. |
| Aqueous Solubility | Predicted to be low | The hydrophobic nature suggests it will be slightly soluble or practically insoluble in water.[6][7] |
The core issue is a thermodynamic mismatch: the hydrophobic compound is energetically more stable in a solid (precipitated) state or dissolved in a non-polar solvent than it is surrounded by polar water molecules in a typical biological buffer.
Section 2: Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, and it looked clear. But when I added it to my cell culture media, the solution turned cloudy. What happened?
This is a classic case of compound "crashing out" or precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many hydrophobic compounds, its miscibility with water is the source of this problem.[2] When you add the highly concentrated DMSO stock to an aqueous buffer, the local concentration of DMSO is rapidly diluted. The compound is suddenly exposed to a polar environment it cannot tolerate, causing it to precipitate. This is a common challenge when moving from concentrated organic stocks to dilute aqueous working solutions.[8]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance to DMSO is highly cell-line dependent and exposure-time dependent.[9][10]
-
Gold Standard: For most cell lines, the final concentration of DMSO should be kept at ≤0.1% to avoid artifacts.[9]
-
General Upper Limit: A final concentration of 0.5% is often considered the upper limit for many cell-based assays, though some robust cell lines may tolerate up to 1%.[11][12]
-
Critical Action: Always run a solvent tolerance control experiment. Test a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your specific cell line and assay endpoint to determine the highest concentration that does not cause toxicity or interfere with the assay readout.[12][13] Increased DMSO concentrations can inhibit cell proliferation and induce toxicity.[10][11][14]
Q3: Can I use heat or sonication to dissolve my compound in the final assay buffer?
While warming or sonicating can help dissolve the initial stock solution in an organic solvent like DMSO, it is generally not recommended for the final aqueous dilution.[15] These are methods to achieve a supersaturated solution, which is thermodynamically unstable. The compound will likely precipitate over the course of your experiment (e.g., during a 24- or 48-hour incubation), leading to inconsistent and unreliable data. The goal is to achieve a true, stable solution at the final concentration.
Q4: My DMSO stock solution was clear, but after a freeze-thaw cycle, I see crystals. Is it still usable?
No, it should not be used without re-dissolving. Compound precipitation can occur during freeze-thaw cycles, especially with long-term storage.[1] If you see a precipitate, the concentration of your stock is no longer accurate.
-
Solution: Before use, bring the vial to room temperature and attempt to re-dissolve the compound by vortexing and/or brief water bath sonication.[15]
-
Best Practice: To avoid this, aliquot your primary stock solution into single-use volumes.[16] This prevents repeated freeze-thaw cycles on the main stock, preserving its integrity.[16]
Section 3: Troubleshooting Workflow for Solubility Issues
When encountering a solubility problem, a systematic approach is key. The following workflow guides you from initial stock preparation to advanced solubilization strategies.
Caption: A decision tree for troubleshooting compound solubility.
Section 4: Step-by-Step Protocols
Protocol 4.1: Best Practices for Preparing a DMSO Stock Solution
Accurate stock solution preparation is the foundation of reliable data.[17][18] This protocol minimizes common sources of error like inaccurate measurements and contamination.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and water bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed to prepare a stock of desired concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .
-
Weighing: Accurately weigh the compound using an analytical balance. Ensure the balance is calibrated and in a draft-free location.
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the weighed compound.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[17]
-
Visual Inspection: Check for a clear solution. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to prevent freeze-thaw cycles.[16]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[18][19]
-
Store: Store aliquots at -20°C or -80°C as recommended for the compound.
Protocol 4.2: Optimized Serial Dilution into Aqueous Buffer
This method minimizes the risk of precipitation during the critical dilution step from organic solvent to aqueous buffer.
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in 100% DMSO if necessary. This is the first step in a serial dilution process.
-
Prepare Assay Buffer: Have your final aqueous assay buffer (e.g., cell culture medium, PBS) ready in the destination tube or plate well.
-
Vortex During Addition: While vigorously vortexing or rapidly pipetting the assay buffer, add the small volume of the DMSO stock drop-by-drop into the buffer. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.[12]
-
Final Mix: Continue to vortex for another 10-15 seconds after the addition is complete to ensure a homogenous solution.
-
Visual Check: Immediately inspect the solution for any signs of cloudiness or precipitate. A clear solution indicates successful solubilization.
Protocol 4.3: Advanced Solubilization with Cyclodextrins
When DMSO-based methods fail, cyclodextrins can be a powerful alternative. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[20][21] They can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its solubility.[22][23][24]
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
DMSO stock of your compound
-
Aqueous assay buffer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer to a working concentration (e.g., 1-10 mM). The optimal concentration must be determined empirically.
-
Add Compound to Cyclodextrin: Add a small aliquot of your high-concentration DMSO stock to the cyclodextrin-containing buffer.
-
Equilibrate: Vortex the mixture and allow it to equilibrate for at least 30-60 minutes at room temperature. This gives time for the inclusion complex to form.
-
Assay Compatibility Check: It is crucial to run a control experiment to ensure that the cyclodextrin itself does not interfere with your assay or exhibit cellular toxicity at the concentration used.
Section 5: Final Recommendations & Best Practices
-
Kinetic vs. Thermodynamic Solubility: Be aware that dissolving a DMSO stock in buffer measures kinetic solubility, which is relevant for assays but can be higher than the true thermodynamic solubility.[1][8][25] Unstable solutions can precipitate over time.
-
Assay Guidance Manual: For in-depth principles on assay development and compound handling, consulting a comprehensive resource like the NCBI Assay Guidance Manual is highly recommended.[26]
-
Document Everything: Keep meticulous records of your solubilization attempts, including solvents used, concentrations, mixing procedures, and visual observations. This will be invaluable for troubleshooting and ensuring reproducibility.
By applying these structured troubleshooting steps and protocols, researchers can overcome the solubility challenges presented by this compound, leading to more reliable and impactful scientific outcomes.
References
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). Google Books.
-
Carb-Mihai, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). KEYENCE.
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Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved January 20, 2026, from [Link]
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Cell Culture FAQ: How does DMSO affect your cells?. (n.d.). Eppendorf. Retrieved January 20, 2026, from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 20, 2026, from [Link]
-
Otsuka, M., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
Rovira, C., et al. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. Retrieved January 20, 2026, from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
S, S., & G, D. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved January 20, 2026, from [Link]
-
Jullian, C., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]
-
Al-Bawab, A. Q., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]
-
What is the concentration of DMSO you use in cell culture assays?. (2016, January 25). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Aodah, A. H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]
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de la Torre, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thiazole-4-carboxaldehyde. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Assay Guidance Manual. (2021, June 1). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
Bahr, D., & Hellwich, U. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]
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Arora, P., et al. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Thiazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Technical Support Center: Preventing Oxidation of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support guide for 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals manage the primary challenge associated with this compound: the oxidative degradation of its carbaldehyde functional group. Our goal is to equip you with the knowledge to ensure the stability and purity of your material throughout storage and experimentation.
Section 1: Understanding the Core Issue - The "Why" Behind Aldehyde Instability
This section addresses the fundamental chemical principles governing the oxidation of the target compound.
FAQ 1.1: Why is the carbaldehyde group on my compound so susceptible to oxidation?
The instability of this compound is not due to the thiazole ring, which is a stable aromatic heterocycle, but rather to the inherent reactivity of the aldehyde functional group (-CHO).[1][2]
-
Inherent Reactivity: Aldehydes are among the most easily oxidized organic functional groups.[3] The presence of a hydrogen atom directly attached to the carbonyl carbon makes them strong reducing agents, readily converting to carboxylic acids upon exposure to oxidizing agents.[3][4]
-
Autoxidation Mechanism: The primary pathway for degradation during storage is autoxidation, a spontaneous reaction with atmospheric oxygen.[4] This process is a free-radical chain reaction that can be initiated by trace impurities, heat, or, most significantly, light.[5][6] Once initiated, a single radical can propagate a chain reaction, converting many aldehyde molecules to their corresponding carboxylic acid.
-
Environmental Factors: Exposure to air and light are the most common culprits.[7][8][9] Light, particularly in the UV spectrum, provides the energy to initiate the radical process, while atmospheric oxygen serves as the ultimate oxidant.[6][8][10]
The final oxidation product is 2-(3,4-Dimethyl-phenyl)-thiazole-4-carboxylic acid, an impurity that can significantly impact the outcome of subsequent synthetic steps.
Section 2: Proactive Prevention: Best Practices for Storage and Handling
Proper storage is the most critical factor in preventing oxidation. The following protocols are designed to create a stable environment for your compound.
FAQ 2.1: What are the ideal short-term and long-term storage conditions for this aldehyde?
The core principle is the rigorous exclusion of oxygen and light.[7][11] We recommend adhering to the following conditions, summarized in the table below.
Protocol 2.1.1: Standard Procedure for Storing Aldehydes
-
Select the Right Container: Use an amber glass vial or a vial completely wrapped in aluminum foil to block all light.
-
Inert Atmosphere Blanketing: Place the vial containing your compound into a larger chamber (e.g., a desiccator or glove box). Purge the chamber with an inert gas (Argon or Nitrogen) for 5-10 minutes to displace all oxygen.
-
Secure Sealing: While under the inert atmosphere, tightly cap the vial. For added security, wrap the cap and neck of the vial with Parafilm®.
-
Temperature Control: Store the sealed vial in a refrigerator designated for chemical storage, maintained at 2-8 °C.[11]
-
Documentation: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Stored under Argon").
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation by excluding atmospheric oxygen.[11] |
| Light | Amber vial or opaque container | Prevents photochemical initiation of radical oxidation.[7][8] |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of any potential degradation reactions.[12] |
| Container Seal | Tightly sealed, Parafilm® wrapped | Prevents ingress of air and moisture.[7] |
FAQ 2.2: Should I use a chemical stabilizer or antioxidant for long-term storage?
Yes, for storage extending beyond several weeks, the use of a radical-scavenging antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is an effective and commonly used stabilizer for this purpose.[13]
Protocol 2.2.1: Adding BHT for Enhanced Stability
-
Prepare BHT Stock Solution: Dissolve BHT in a high-purity, anhydrous solvent in which your aldehyde is soluble (e.g., Dichloromethane or Ethyl Acetate) to create a 1% (w/v) stock solution.
-
Calculate Required Volume: The target concentration of BHT in your aldehyde sample should be approximately 0.01-0.1% by weight.
-
Application: If your aldehyde is a solid, dissolve it in a minimal amount of the same solvent. Add the calculated volume of BHT stock solution.
-
Solvent Removal: Gently remove the solvent under a stream of inert gas or via rotary evaporation at low temperature to leave the aldehyde stabilized with BHT.
-
Storage: Store the stabilized compound following the procedures in Protocol 2.1.1 .
Section 3: Troubleshooting Guide: Identifying and Resolving Oxidation
Even with precautions, oxidation can occur. This section provides guidance on how to diagnose and address the problem.
FAQ 3.1: How can I confirm if my sample has oxidized?
Visual inspection is often unreliable. Analytical confirmation is necessary. The primary oxidation product, the carboxylic acid, has distinct properties from the starting aldehyde.
Table 2: Analytical Signatures of Oxidation
| Technique | Observation for Aldehyde (Starting Material) | Observation for Carboxylic Acid (Oxidation Product) |
| ¹H NMR | Sharp singlet for the aldehyde proton (-CHO ) at ~9.8-10.2 ppm . | Disappearance of the aldehyde singlet. Appearance of a broad singlet for the acid proton (-COOH ) at >10 ppm (often very broad). |
| TLC | Single, less polar spot. | Appearance of a new, more polar spot (lower Rf value) that may streak. |
| LC-MS | A single major peak with the expected mass [M+H]⁺. | Appearance of a new peak, typically eluting earlier, with a mass corresponding to [M+16+H]⁺. |
FAQ 3.2: My analysis confirms partial oxidation. Can I purify the material?
Yes, the significant difference in polarity between the aldehyde and its corresponding carboxylic acid allows for effective purification using silica gel column chromatography.
Protocol 3.2.1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the partially oxidized sample in a minimum volume of a non-polar solvent like dichloromethane (DCM).
-
Column Packing: Pack a silica gel column using a non-polar solvent system, such as Hexane/Ethyl Acetate (9:1).
-
Loading: Load the dissolved sample onto the column.
-
Elution:
-
Begin eluting with the non-polar solvent system (e.g., 9:1 Hexane/EtOAc). The less polar aldehyde will elute from the column first.
-
Collect fractions and monitor them by TLC to identify those containing the pure aldehyde.
-
The more polar carboxylic acid will remain strongly adsorbed to the silica gel. It can be flushed from the column later with a more polar solvent mixture (e.g., 1:1 Hexane/EtOAc with 1% acetic acid) if desired, but the primary goal is to isolate the pure aldehyde.[14]
-
-
Product Recovery: Combine the pure fractions containing the aldehyde and remove the solvent via rotary evaporation. Immediately store the purified product according to the protocols in Section 2.
FAQ 3.3: My reaction yields are low, and I suspect oxidation is happening during the reaction. How do I prevent this?
If the aldehyde is being consumed under reaction conditions not intended to be oxidative, it is crucial to deoxygenate your reaction environment.
Protocol 3.3.1: Setting Up a Reaction Under Inert Atmosphere
-
Solvent Degassing: Before use, degas all reaction solvents. The most common method is "sparging," which involves bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Glassware Preparation: Dry all glassware thoroughly in an oven and allow it to cool in a desiccator or under a stream of inert gas.
-
Reaction Assembly: Assemble the glassware (e.g., round-bottom flask with condenser) while flushing with an inert gas. Use a Schlenk line or a balloon filled with Argon or Nitrogen connected via a needle through a rubber septum.
-
Reagent Addition: Add the degassed solvent and reagents via syringe through the septum.
-
Execution: Maintain a positive pressure of the inert gas throughout the entire reaction, including heating and cooling phases. This ensures that no atmospheric oxygen can enter the system.
Section 4: Visual Workflows
The following diagrams illustrate the decision-making processes for handling and troubleshooting issues with your compound.
Diagram 4.1: Compound Handling and Storage Workflow
Caption: Workflow for troubleshooting suspected oxidation.
References
- Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Consolidated Chemical. (n.d.).
- Alchemist Chemical. (n.d.).
- Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Bioorganic & Medicinal Chemistry Letters, 22(8), 2856-60.
-
Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. PubMed. [Link]
- Goutziomitros, D., et al. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry.
- Sweeting, L. M. (1998). Oxidizing Agents. Towson University.
- Li, Y., et al. (2021). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering.
- Sigma-Aldrich. (2025).
- Vanoye, L., et al. (2009). Insights in the aerobic oxidation of aldehydes.
- Allan Chemical Corporation. (2025).
- Zahra, A. (n.d.).
- Chemistry LibreTexts. (2025). 19.
- Pell Wall. (2013).
- Westin, J. (n.d.).
- Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide.
- Britannica. (2025).
- Chem Help ASAP. (2022). Organic chemistry review - common oxidizing agents. YouTube.
- Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Wikipedia. (n.d.). Étard reaction.
- O'Brien, P. J., et al. (2005). Reactive carbonyls and oxidative stress: potential for therapeutic intervention. PubMed.
- ChemicalBook. (n.d.). Thiazole-4-carboxaldehyde | 3364-80-5.
- Ungureanu, C., et al. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review.
- Google Patents. (n.d.).
- Wang, Y., et al. (2009). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
- Chemistry Stack Exchange. (2017). How does PCC not oxidize aldehyde?.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI.
- Wikipedia. (n.d.). Thiazole.
- Quora. (2020).
- Thesis Template. (n.d.).
- Al-Ostoot, F. H., et al. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- Aitken, R. A., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1.
- Aitken, R. A., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles).
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challenges in the scale-up synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. We address common challenges, offer troubleshooting solutions, and detail validated protocols based on established chemical principles and field experience.
Overview of Synthetic Strategies
The synthesis of this compound is most reliably achieved via a multi-step sequence centered around the Hantzsch thiazole synthesis.[1][2] There is no single "one-pot" solution for this target molecule at scale; success depends on the careful execution of a linear sequence. The two most viable commercial and lab-scale routes both begin with a Hantzsch cyclization to form a stable thiazole intermediate, which is then converted to the final aldehyde.
-
Route A: The Oxidation Pathway. This is the most common and generally recommended approach. It involves the Hantzsch condensation of 3,4-dimethylthiobenzamide with an appropriate C3-synthon to form the stable alcohol intermediate, (2-(3,4-dimethylphenyl)thiazol-4-yl)methanol, followed by a selective oxidation to yield the target aldehyde.
-
Route B: The Chloromethylation-Hydrolysis Pathway. This route uses 1,3-dichloroacetone in the Hantzsch reaction to form 4-(chloromethyl)-2-(3,4-dimethylphenyl)thiazole.[3] This intermediate is then converted to the aldehyde, often via a Sommelet or Kröhnke reaction, or hydrolysis after forming a urotropine salt. This route is often more complex and can present challenges with hazardous reagents and side products.
Below is a visualization of the recommended primary pathway (Route A).
Caption: Recommended synthesis pathway (Route A).
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues encountered during the synthesis.
Part A: Starting Material Synthesis & Quality (Thioamide Formation)
Question 1: My synthesis of 3,4-dimethylthiobenzamide from the corresponding nitrile is low-yielding. What are the common causes?
Answer: Low yields in thioamide synthesis from nitriles are typically due to incomplete reaction or side reactions. The two primary methods are reaction with a sulfide source (like NaHS or H₂S) or thionation of the corresponding amide with Lawesson's reagent.
-
Causality (Sulfide Method): The reaction of a nitrile with a sulfide source is an equilibrium-driven process. In a scale-up scenario, ensuring efficient mixing and maintaining the optimal pH and temperature are critical. The reaction with H₂S gas, while effective, can be hazardous and difficult to handle at scale. Using a salt like NaHS in a polar aprotic solvent (e.g., DMF, NMP) is often more practical. Incomplete reaction is common if the temperature is too low or reaction time is insufficient.
-
Causality (Lawesson's Reagent): This method is generally high-yielding but the primary drawback is the formation of phosphorus-containing byproducts that can complicate purification. Low yields may result from impure Lawesson's reagent or insufficient equivalents.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 3,4-dimethylbenzonitrile is free of significant impurities.
-
Optimize Reaction Conditions: For the NaHS method, gradually increase the temperature (e.g., from 60°C to 80°C) and monitor by TLC or HPLC until nitrile consumption is complete.
-
Purification Strategy: The thioamide product can often be purified by recrystallization from a solvent like ethanol or toluene/heptane mixtures. A patent for a similar structure, 4-hydroxythiobenzamide, highlights its instability in acidic conditions at elevated temperatures, suggesting that a non-acidic workup and purification is crucial.[4]
-
Part B: Hantzsch Thiazole Cyclization
Question 2: The Hantzsch reaction to form the thiazole alcohol intermediate is sluggish and gives a complex mixture of products. Why?
Answer: This is a classic scale-up challenge. The Hantzsch synthesis is a multistep reaction in one pot, and its success is highly sensitive to reaction conditions and reagent quality.[2]
-
Causality - Reagent Instability: The α-haloketone partner (e.g., 1,3-dichloroacetone or its equivalent) can be unstable. On a large scale, slow addition to the reaction mixture is crucial to prevent decomposition and side reactions.
-
Causality - Isomer Formation: The condensation can potentially form an undesired regioisomer, a 2-imino-2,3-dihydrothiazole. This side reaction is known to be promoted by acidic conditions.[5] While the Hantzsch reaction is often self-catalyzing due to the formation of HX, adding an external acid can exacerbate this issue.
-
Causality - Poor Solubility & Mixing: As the product forms, it may precipitate from the reaction solvent (commonly ethanol). On a large scale, this can lead to poor mixing, localized overheating, and incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Hantzsch cyclization step.
Part C: Oxidation to the Aldehyde
Question 3: My oxidation of the thiazole methanol to the carbaldehyde is either incomplete or forms a new, more polar impurity. What's happening?
Answer: This indicates an issue with the choice of oxidant or control of the reaction conditions. The primary impurity is often the corresponding carboxylic acid from over-oxidation.
-
Causality (Incomplete Reaction): Activated manganese dioxide (MnO₂) is a common, mild oxidant for this transformation.[6][7] However, its activity can vary significantly between batches. "Activated" MnO₂ is crucial. If the reaction is incomplete, it's almost always due to insufficiently active or a stoichiometric lack of MnO₂. At scale, this is a heterogeneous reaction, so vigorous stirring is essential.
-
Causality (Over-oxidation): Stronger oxidants, or even highly active MnO₂ with prolonged reaction times or elevated temperatures, can oxidize the aldehyde further to the carboxylic acid. The TEMPO/NaOCl system is also highly effective but requires careful temperature control (typically 0-10°C) to prevent over-oxidation.[8]
-
Causality (Product Instability): The aldehyde product itself can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metals.[9]
| Oxidant System | Typical Conditions | Common Scale-Up Challenges | Mitigation Strategy |
| Activated MnO₂ | Reflux in CHCl₃, DCM, or Toluene | Heterogeneous reaction requires efficient stirring; MnO₂ activity varies. | Use a high-surface area, freshly activated MnO₂. Use a significant excess (5-10 eq). Ensure mechanical stirring is effective. |
| TEMPO / NaOCl | Biphasic (DCM/H₂O), 0-10°C, presence of KBr and NaHCO₃ | Exothermic reaction; potential for over-oxidation if temperature rises. | Use a jacketed reactor with good cooling capacity. Add NaOCl solution slowly via addition funnel. Quench reaction promptly upon completion. |
| PCC / PDC | Anhydrous DCM, Room Temp | Stoichiometric chromium waste is a major issue at scale; difficult filtration. | Generally not recommended for scale-up due to environmental and safety concerns. |
Part D: Purification and Stability
Question 4: The final aldehyde product is difficult to purify. Column chromatography is not ideal for our scale. What are the alternatives?
Answer: Avoiding chromatography at scale is a primary goal of process development. Recrystallization is the most viable alternative.
-
Causality (Impurity Profile): The key is to have a crude product that is >90% pure before attempting recrystallization. The most likely impurities are the starting alcohol (from incomplete oxidation) or the over-oxidized carboxylic acid. These have significantly different polarities from the desired aldehyde.
-
Troubleshooting Steps:
-
Aqueous Wash: Before crystallization, perform an aqueous workup. A wash with a mild base (e.g., 1M NaHCO₃ solution) will extract the acidic carboxylic acid impurity into the aqueous layer. A subsequent water wash will remove residual salts.
-
Solvent Screening for Recrystallization: The ideal solvent system will fully dissolve the product at an elevated temperature but show poor solubility at room temperature or below, while keeping impurities dissolved. Good starting points for screening are:
-
Isopropanol (IPA)
-
Ethanol/Water mixtures
-
Toluene/Heptane mixtures
-
Ethyl Acetate/Hexane mixtures
-
-
Product Stability: The final aldehyde product should be stored under an inert atmosphere (Nitrogen or Argon) and protected from light to prevent slow oxidation to the carboxylic acid.[9][10]
-
Detailed Protocols
Protocol 1: Synthesis of (2-(3,4-dimethylphenyl)thiazol-4-yl)methanol
This protocol is based on the principles of the Hantzsch thiazole synthesis.[2][11]
-
To a jacketed reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 3,4-dimethylthiobenzamide (1.0 eq) and ethanol (10 volumes, e.g., 10 L per kg of thioamide).
-
Begin stirring and heat the mixture to 40-45°C to achieve good dissolution.
-
In a separate vessel, prepare a solution of 1,3-dihydroxyacetone dimer (0.6 eq) in ethanol. Note: Dihydroxyacetone is a safer and more stable alternative to α-haloketones that generates the reactive species in situ under reaction conditions.
-
Slowly add the dihydroxyacetone solution to the reactor over 1-2 hours, maintaining the internal temperature below 50°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by HPLC or TLC (typically 4-8 hours).
-
Once the thioamide is consumed (<1% remaining), cool the reaction mixture to 20°C.
-
Slowly add water (5 volumes) to precipitate the product. Stir the resulting slurry for 1-2 hours at room temperature.
-
Filter the solid, wash the cake with a 1:1 ethanol/water mixture (2 volumes), and then with water (2 volumes).
-
Dry the solid in a vacuum oven at 50-60°C until constant weight is achieved. Expected Yield: 75-85%. Purity (HPLC): >97%.
Protocol 2: Oxidation using Activated Manganese Dioxide
This protocol is adapted from established procedures for oxidizing allylic/benzylic-type alcohols.[6][7]
-
To a suitable reactor, charge the (2-(3,4-dimethylphenyl)thiazol-4-yl)methanol (1.0 eq) and toluene (15 volumes).
-
Charge activated manganese dioxide (MnO₂, 8.0 eq). Note: The quality and activity of MnO₂ are critical. Use a reputable commercial source or activate it by heating at 110°C under vacuum for 24h.
-
Heat the heterogeneous mixture to 90-100°C with vigorous mechanical stirring.
-
Monitor the reaction by HPLC or TLC. The reaction can take anywhere from 6 to 24 hours depending on the MnO₂ activity.
-
Once starting material is <2% remaining, cool the mixture to 50°C.
-
Filter the hot mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake thoroughly with hot toluene (3 x 2 volumes).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde, typically as a solid.
-
Purify the crude product by recrystallization from an isopropanol/heptane mixture. Expected Yield: 80-90%. Purity (HPLC): >99%.
References
-
Ghozlan, S. A. S., et al. (2014). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules. Available at: [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
- Dawane, B. S., et al. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry.
- U.S. Patent No. US8871944B2. (2014). Thiazole derivative and process for producing same. Google Patents.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. DOI: 10.1039/P19870000639.
- Chinese Patent No. CN101412699A. (2009). Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents.
- U.S. Patent Application No. US20170240541A1. (2017). Process for preparing thiazole derivatives. Google Patents.
- WIPO Patent Application No. WO2003091230A1. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
- Chinese Patent No. CN100548995C. (2009). The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
-
Li, W., et al. (2009). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules. Available at: [Link]
-
Li, W., et al. (2009). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. ResearchGate. Available at: [Link]
- Dotsenko, V. V., et al. (2019). Synthesis of 2,4-disubstituted thiazoles.
-
Alchemist-chem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information. Available at: [Link]
- A. Brønsted acid-promoted protocol for the synthesis of 2,4-disubstituted thiazoles.
- Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives.
-
Leonti, F., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry.
-
PubChem. (2024). Thiazole-4-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
- Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2021).
- Silva, V. L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules.
- Binding‐Site Purification of Actives (B‐SPA) Enables Efficient Large‐Scale Progression of Fragment Hits. (2024).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
- Silva, V. L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Semantic Scholar.
- Silva, V. L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia.pub.
- Silva, V. L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
- Research progress of thiazole flavor compounds. (2020). CABI Digital Library.
- Al-Abdullah, E. S., et al. (2019). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. Molecules.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 9. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
This guide provides in-depth troubleshooting for researchers, chemists, and drug development professionals encountering anomalous peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. Moving beyond a simple checklist, this document explains the chemical rationale behind spectral artifacts and offers validated protocols for diagnosis and resolution.
Section 1: Expected ¹H and ¹³C NMR Profile
A prerequisite for troubleshooting is establishing a baseline. The following table summarizes the expected chemical shifts for the target compound, this compound. Note that shifts are approximate and can vary based on solvent, concentration, and temperature.[1]
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Chemical Shift (ppm) | Assignment & Multiplicity |
| ~10.10 | Aldehyde (-CHO), singlet |
| ~8.80 | Thiazole H5, singlet |
| ~7.85 | Phenyl H2', singlet |
| ~7.78 | Phenyl H6', doublet |
| ~7.30 | Phenyl H5', doublet |
| ~2.35 | Phenyl -CH₃ (x2), singlet |
Section 2: Troubleshooting Guide for Unexpected Peaks
This section addresses common issues in a direct question-and-answer format.
Q1: My spectrum (in DMSO-d₆) shows a quintet at ~2.50 ppm and a broad singlet around 3.33 ppm. Are these impurities?
A1: Yes, these are not from your compound but are characteristic signals related to the NMR solvent itself.
-
Peak at ~2.50 ppm (quintet): This is the residual, incompletely deuterated solvent signal of DMSO-d₅ (CD₃SOCD₂H).[2] Because deuterium has a spin of 1, the proton is coupled to two adjacent deuterium atoms, resulting in a five-line pattern (quintet).[2]
-
Peak at ~3.33 ppm (broad singlet): This is dissolved water (H₂O or HOD). DMSO is highly hygroscopic and readily absorbs moisture from the air.[2] The chemical shift of water is variable and depends on temperature, concentration, and sample pH.[1][2]
Validation: To confirm the water peak, perform a D₂O exchange experiment (see Protocol 1). The peak at 3.33 ppm will diminish or disappear.
Q2: The aldehyde proton signal at ~10.1 ppm is weak or absent, and I see a new, very broad signal downfield (>11 ppm). What happened?
A2: Your sample has likely undergone oxidation to the corresponding carboxylic acid, 2-(3,4-dimethyl-phenyl)-thiazole-4-carboxylic acid.
Causality: Aldehydes are susceptible to air oxidation, a process that can be accelerated by light or trace metal impurities. The aldehyde (-CHO) group is converted to a carboxylic acid (-COOH) group. The proton of a carboxylic acid is highly deshielded, appearing at a very high chemical shift (typically 11-13 ppm). Its rapid chemical exchange with trace water in the solvent causes significant peak broadening. The disappearance of the sharp aldehyde singlet is the key diagnostic clue.
Recommendation:
-
Confirm: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to check for a mass corresponding to the carboxylic acid (M+H⁺ ≈ 234.05).
-
Remediation: Re-purify the material using column chromatography.
-
Prevention: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) and protect it from light.
Q3: I'm missing the aldehyde proton, but I don't see a carboxylic acid peak. Instead, there's a new signal between 6-7 ppm. What is this?
A3: This is indicative of hydrate formation. The aldehyde has reacted with water to form a geminal diol (gem-diol).
Causality: The aldehyde carbonyl carbon is electrophilic and can be attacked by nucleophiles, including water. This reversible reaction forms a hydrate, R-CH(OH)₂. This equilibrium is more favorable if the aldehyde is attached to an electron-withdrawing ring system, which the thiazole ring can be.[3][4] The proton attached to the hydrate carbon (now a C-H bond on a tetrahedral carbon bearing two oxygens) is much more shielded than the aldehyde proton and typically appears between 6 and 7 ppm. The two -OH protons of the hydrate will appear as a broad, exchangeable signal.
Validation:
-
D₂O Exchange: The -OH protons of the hydrate will exchange with D₂O. See Protocol 1.
-
Gentle Heating: Gently warming the NMR tube may shift the equilibrium back toward the aldehyde, causing the hydrate signals to decrease and the aldehyde signal to reappear (monitor this carefully).
-
Anhydrous Solvent: Re-dissolving a dried sample in fresh, anhydrous DMSO-d₆ should minimize the hydrate peak.
Q4: I see extra aromatic signals and two methyl singlets that don't match my product. What could they be?
A4: These are likely unreacted starting materials from the synthesis. The Hantzsch synthesis is a common route to the thiazole core, followed by formylation.[5][6]
-
Unreacted 3,4-Dimethylbenzaldehyde: If this was a precursor, you would expect to see its characteristic aldehyde proton around 9.9 ppm, along with its distinct aromatic and methyl signals.[7][8]
-
Unreacted 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one: This α-bromoketone, a likely Hantzsch precursor, would show a characteristic singlet for the -COCH₂Br protons around 4.7-4.9 ppm in DMSO-d₆.
Validation: To confirm, perform a spiking experiment (see Protocol 2) by adding a trace amount of the suspected starting material to your NMR tube and re-acquiring the spectrum. If the suspect peaks increase in intensity, their identity is confirmed.
Q5: I see two distinct singlets in the 8-9 ppm region where I expect only one thiazole proton. Is this an isomer?
A5: This is a strong indication of a regioisomeric impurity, likely 2-(3,4-Dimethyl-phenyl)-thiazole-5-carbaldehyde.
Causality: The aldehyde group is typically introduced onto the pre-formed 2-arylthiazole ring using a formylation reaction, such as the Vilsmeier-Haack reaction (POCl₃/DMF).[9][10] While electrophilic substitution on the 2-arylthiazole ring is directed to the C5 position, some substitution at C4 can occur, leading to a mixture of regioisomers.[11] The electronic environment of the C4-H and C5-H protons is different, resulting in distinct chemical shifts.
Recommendation:
-
2D NMR: A 2D-NOESY or ROESY experiment can help. The aldehyde proton of the desired C4-carbaldehyde should show a nuclear Overhauser effect (nOe) correlation to the thiazole H5 proton. The C5-carbaldehyde isomer would show an nOe to the phenyl protons at the 2'-position.
-
Chromatographic Separation: These isomers are often separable by careful column chromatography or preparative HPLC.
Section 3: Diagnostic Protocols and Workflows
Workflow for Troubleshooting Unexpected NMR Peaks
Caption: Logical workflow for identifying the source of unexpected NMR signals.
Protocol 1: D₂O Exchange Experiment
This experiment definitively identifies protons that can exchange with deuterium, such as those in water, alcohols, amines, and carboxylic acids.[2]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆).
-
Add D₂O: Carefully add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and invert it gently several times to ensure thorough mixing.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again using the exact same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like H₂O at ~3.33 ppm or a -COOH peak >11 ppm) will have significantly decreased in intensity or disappeared completely.
Protocol 2: Spiking Experiment
This method confirms the identity of a suspected impurity by observing the effect of adding a pure standard of that substance.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample. Note the integration of the suspected impurity peaks.
-
Prepare Spike Solution: Dissolve a very small amount (a few crystals or a fraction of a drop) of the suspected impurity (e.g., 3,4-dimethylbenzaldehyde) in a small volume of the same deuterated solvent used for your sample.
-
Spike the Sample: Add a tiny aliquot (e.g., 1-2 µL) of the spike solution to your NMR tube.
-
Mix and Re-acquire: Mix gently and re-acquire the ¹H NMR spectrum.
-
Analyze: If the peaks you suspected as the impurity have selectively increased in intensity/integration relative to your product peaks, you have confirmed their identity.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: How can I prevent the oxidation of my aldehyde sample during storage?
-
Ensure the compound is highly pure before storage, as impurities can catalyze oxidation. Dry it thoroughly under high vacuum to remove residual solvents. Store the solid in a vial under an inert atmosphere (e.g., backfill with argon or nitrogen), seal tightly, and wrap in aluminum foil or use an amber vial to protect from light. For long-term storage, keeping it in a freezer at -20°C is recommended.
-
-
FAQ 2: Why is the chemical shift of the water peak so variable?
-
The chemical shift of water is highly dependent on hydrogen bonding. Factors like temperature, solvent, and the concentration of other hydrogen-bonding species (like your compound) in the solution affect the extent of hydrogen bonding, causing the observed shift to vary, sometimes significantly.[2]
-
-
FAQ 3: What is the best NMR solvent for this compound?
-
DMSO-d₆ is an excellent choice because it solubilizes a wide range of organic compounds and its residual peak (~2.50 ppm) is typically far from the aromatic and aldehyde signals of interest. Chloroform-d (CDCl₃) is also commonly used, but its residual peak at ~7.26 ppm can overlap with aromatic signals from your compound.
-
References
-
Alchemist-chem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Retrieved from [Link]
-
ResearchGate. (2019). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22278, 3,4-Dimethylbenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
Sources
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- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Thiazole synthesis [organic-chemistry.org]
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- 8. chemscene.com [chemscene.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
analytical method development for purity assessment of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the Technical Support Center for the analytical method development and purity assessment of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to ensuring the purity of this important chemical intermediate.
Introduction: The Criticality of Purity Assessment
This compound is a versatile heterocyclic compound with applications in pharmaceutical and agrochemical synthesis.[1][2] Its aldehyde functional group and thiazole core make it a valuable building block for creating more complex molecules.[2] The purity of this starting material is paramount, as impurities can have significant downstream effects, potentially impacting the safety and efficacy of the final product. Therefore, robust analytical methods are essential for its quality control.
This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the workhorse techniques for purity assessment, supplemented by spectroscopic methods for structural confirmation. We will delve into method development strategies, validation according to ICH guidelines, and practical troubleshooting advice.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most common and powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can provide high resolution, sensitivity, and accuracy.
Recommended HPLC Method Protocol
This protocol provides a starting point for method development. Optimization will likely be necessary based on your specific instrumentation and impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm) | The hydrophobic nature of the analyte makes a C18 stationary phase a suitable choice for retention and separation.[3] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | A gradient elution is recommended to resolve impurities with a wide range of polarities. Trifluoroacetic acid helps to improve peak shape by minimizing tailing.[4] |
| Gradient | 0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 40% B | This gradient profile allows for the elution of polar impurities early in the run, followed by the main analyte and then less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.[5] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 238 nm and 348 nm | Thiazole derivatives often exhibit UV absorbance at multiple wavelengths.[4][5] Monitoring at two wavelengths can help in detecting a broader range of impurities. |
| Injection Volume | 10 µL | This is a typical injection volume; it may need to be adjusted based on sample concentration and detector sensitivity. |
| Sample Preparation | Dissolve in Acetonitrile or a mixture of Acetonitrile and Water. | Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection to prevent column blockage. |
HPLC Method Validation: An Overview based on ICH Q2(R1)
Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose.[6][7][8] The following parameters should be evaluated:
| Validation Parameter | Purpose | Key Considerations |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradants.[9] | Spike samples with known impurities and potential degradants to demonstrate resolution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Analyze a minimum of five concentrations. The correlation coefficient (r²) should typically be ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Evaluate at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on signal-to-noise ratio (e.g., 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on signal-to-noise ratio (e.g., 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] | Introduce small changes to parameters like mobile phase composition, pH, column temperature, and flow rate. |
HPLC Troubleshooting Guide
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// Nodes Start [label="Chromatographic Issue Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peak_Shape [label="Poor Peak Shape?", shape=diamond, fillcolor="#FBBC05"]; Tailing [label="Peak Tailing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fronting [label="Peak Fronting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Splitting [label="Split Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Retention_Time [label="Retention Time Issues?", shape=diamond, fillcolor="#FBBC05"]; Shifting [label="Shifting Retention Times", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irreproducible [label="Irreproducible Retention Times", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Problems?", shape=diamond, fillcolor="#FBBC05"]; Noise [label="Baseline Noise/Drift", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ghost_Peaks [label="Ghost Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Poor Resolution?", shape=diamond, fillcolor="#FBBC05"]; Poor_Sep [label="Inadequate Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Peak_Shape; Peak_Shape -> Tailing [label="Yes"]; Peak_Shape -> Retention_Time [label="No"]; Tailing -> {"Check for secondary interactions\n- Adjust mobile phase pH\n- Use ion-pairing reagent"} [label="Solution"]; Tailing -> {"Column contamination or void\n- Flush or replace column"} [label="Cause"]; Peak_Shape -> Fronting [label="Yes"]; Fronting -> {"Column overload\n- Dilute sample or reduce injection volume"} [label="Cause"]; Fronting -> {"Sample solvent stronger than mobile phase\n- Inject in mobile phase"} [label="Cause"]; Peak_Shape -> Splitting [label="Yes"]; Splitting -> {"Partially blocked frit or column inlet\n- Reverse flush or replace column"} [label="Cause"]; Splitting -> {"Sample solvent incompatibility\n- Match sample solvent to mobile phase"} [label="Cause"];
Retention_Time -> Shifting [label="Yes"]; Retention_Time -> Baseline [label="No"]; Shifting -> {"Inconsistent mobile phase composition\n- Prepare fresh mobile phase, degas"} [label="Cause"]; Shifting -> {"Fluctuating column temperature\n- Check oven stability"} [label="Cause"]; Retention_Time -> Irreproducible [label="Yes"]; Irreproducible -> {"Pump issues (leaks, bubbles)\n- Purge pump, check seals"} [label="Cause"];
Baseline -> Noise [label="Yes"]; Baseline -> Resolution [label="No"]; Noise -> {"Detector lamp aging\n- Replace lamp"} [label="Cause"]; Noise -> {"Contaminated mobile phase or detector cell\n- Use fresh mobile phase, flush cell"} [label="Cause"]; Baseline -> Ghost_Peaks [label="Yes"]; Ghost_Peaks -> {"Carryover from previous injection\n- Run blank gradients, clean injector"} [label="Cause"]; Ghost_Peaks -> {"Contaminated mobile phase\n- Use high-purity solvents"} [label="Cause"];
Resolution -> Poor_Sep [label="Yes"]; Resolution -> End [label="No"]; Poor_Sep -> {"Inadequate mobile phase strength\n- Optimize gradient"} [label="Cause"]; Poor_Sep -> {"Column degradation\n- Replace column"} [label="Cause"];
// Connections to End Tailing -> End; Fronting -> End; Splitting -> End; Shifting -> End; Irreproducible -> End; Noise -> End; Ghost_Peaks -> End; Poor_Sep -> End; } Caption: HPLC Troubleshooting Workflow.
HPLC FAQs
-
Q1: My main peak is tailing. What are the most likely causes?
-
A1: Peak tailing in HPLC is a common issue.[10] It can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups. To mitigate this, you can try lowering the mobile phase pH to protonate the silanols, or use a highly end-capped column. Another common cause is a void at the head of the column or a blocked frit, which can be resolved by reversing and flushing the column, or ultimately replacing it.
-
-
Q2: I'm observing ghost peaks in my chromatogram. Where are they coming from?
-
A2: Ghost peaks are extraneous peaks that appear in a chromatogram.[11] They can originate from several sources, including carryover from a previous injection, contamination in the mobile phase or sample solvent, or leaching from system components.[12] To troubleshoot, inject a blank (mobile phase) to see if the peak persists. If it does, the source is likely the system or mobile phase. If it only appears after a sample injection, it's likely carryover.[11]
-
-
Q3: My retention times are shifting between injections. What should I check?
-
A3: Shifting retention times can be due to several factors.[13] The most common cause is a change in the mobile phase composition.[14] Ensure your mobile phase is well-mixed and degassed. Fluctuations in column temperature can also cause shifts, so verify the stability of your column oven.[13] Leaks in the system or problems with the pump can also lead to inconsistent flow rates and, consequently, shifting retention times.[15]
-
Section 2: Gas Chromatography (GC) for Purity Assessment
GC is a suitable technique for analyzing volatile impurities that may be present in this compound, such as residual solvents from the synthesis process.
Recommended GC Method Protocol
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column is a good starting point for general-purpose screening of volatile impurities. |
| Carrier Gas | Helium or Hydrogen | Helium is a common and safe choice. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | This temperature should be high enough to ensure rapid vaporization of the sample without causing degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. |
| Oven Program | 40 °C (hold 5 min), then ramp to 280 °C at 10 °C/min (hold 5 min) | This temperature program allows for the separation of highly volatile compounds at the beginning of the run, followed by the elution of less volatile components. |
| Detector | Flame Ionization Detector (FID) | FID is a universal detector for organic compounds and provides good sensitivity. |
| Detector Temperature | 300 °C | The detector temperature should be higher than the final oven temperature to prevent condensation of analytes. |
| Sample Preparation | Dissolve in a high-purity solvent (e.g., Dichloromethane, Methanol). | The choice of solvent is critical to avoid co-elution with impurities of interest. |
GC Troubleshooting Guide
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// Nodes Start [label="GC Issue Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peak_Shape [label="Poor Peak Shape?", shape=diamond, fillcolor="#FBBC05"]; Tailing [label="Peak Tailing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fronting [label="Peak Fronting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Problems?", shape=diamond, fillcolor="#FBBC05"]; Drift [label="Baseline Drift/Instability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ghost_Peaks [label="Ghost Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Poor Resolution?", shape=diamond, fillcolor="#FBBC05"]; Poor_Sep [label="Inadequate Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reproducibility [label="Reproducibility Issues?", shape=diamond, fillcolor="#FBBC05"]; Irreproducible [label="Irreproducible Results", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Peak_Shape; Peak_Shape -> Tailing [label="Yes"]; Peak_Shape -> Baseline [label="No"]; Tailing -> {"Active sites in the inlet or column\n- Use a deactivated liner, trim the column"} [label="Cause"]; Tailing -> {"Column contamination\n- Bake out the column"} [label="Cause"]; Peak_Shape -> Fronting [label="Yes"]; Fronting -> {"Column overloading\n- Dilute sample, increase split ratio"} [label="Cause"];
Baseline -> Drift [label="Yes"]; Baseline -> Resolution [label="No"]; Drift -> {"Column bleed\n- Condition the column, use a low-bleed column"} [label="Cause"]; Drift -> {"Contaminated detector\n- Clean the detector"} [label="Cause"]; Baseline -> Ghost_Peaks [label="Yes"]; Ghost_Peaks -> {"Septum bleed\n- Use a high-quality septum, replace regularly"} [label="Cause"]; Ghost_Peaks -> {"Carryover\n- Increase bake-out time, clean the inlet"} [label="Cause"];
Resolution -> Poor_Sep [label="Yes"]; Resolution -> Reproducibility [label="No"]; Poor_Sep -> {"Inadequate temperature program\n- Optimize ramp rate"} [label="Cause"]; Poor_Sep -> {"Incorrect column choice\n- Select a column with appropriate polarity"} [label="Cause"];
Reproducibility -> Irreproducible [label="Yes"]; Reproducibility -> End [label="No"]; Irreproducible -> {"Leaks in the system\n- Check fittings with an electronic leak detector"} [label="Cause"]; Irreproducible -> {"Inconsistent injection volume\n- Check autosampler syringe"} [label="Cause"];
// Connections to End Tailing -> End; Fronting -> End; Drift -> End; Ghost_Peaks -> End; Poor_Sep -> End; Irreproducible -> End; } Caption: GC Troubleshooting Workflow.
GC FAQs
-
Q1: I'm seeing broad peaks in my GC chromatogram. What could be the cause?
-
A1: Broad peaks in GC can be due to several factors.[16] One common cause is a slow injection speed, which leads to a wide initial sample band.[12] Another possibility is that the initial oven temperature is too high, preventing proper focusing of the analytes at the head of the column.[17] Also, check for extra-column dead volume in the system, particularly at the column connections.
-
-
Q2: My baseline is drifting upwards during the run. What should I investigate?
-
A2: An upward drifting baseline is often a sign of column bleed, where the stationary phase is degrading and eluting from the column.[16] This is more pronounced at higher temperatures. Ensure you are not exceeding the column's maximum operating temperature.[17] Contamination in the carrier gas or a contaminated detector can also contribute to baseline drift.[13]
-
-
Q3: I have poor resolution between two peaks. How can I improve it?
-
A3: To improve the resolution between two closely eluting peaks, you can try several approaches.[16] Optimizing the temperature program by using a slower ramp rate can increase the separation.[13] Alternatively, you could switch to a longer column or a column with a different stationary phase that offers better selectivity for your analytes.[16]
-
Section 3: Spectroscopic Analysis for Structural Confirmation and Impurity Identification
Spectroscopic techniques are invaluable for confirming the identity of this compound and for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum of the target compound is expected to show characteristic signals for the aromatic protons, the dimethyl groups, the thiazole proton, and the aldehyde proton.[18][19] The ¹³C NMR spectrum will complement this by showing signals for all the unique carbon atoms in the molecule.[18]
-
Mass Spectrometry (MS): When coupled with HPLC or GC (i.e., LC-MS or GC-MS), mass spectrometry provides molecular weight information for the main component and any impurities. Fragmentation patterns can offer clues to the structure of unknown impurities.[18]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the aldehyde carbonyl (C=O) stretch and the C=N and C-S vibrations of the thiazole ring.[18][19]
Section 4: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[5][20] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Recommended Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the thiazole ring or other susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH, heat | Similar to acid hydrolysis, but the mechanism may differ. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aldehyde to a carboxylic acid or oxidation of the thiazole ring. |
| Thermal Degradation | Dry heat (e.g., 80 °C) | Fragmentation of the molecule.[21] |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photochemical reactions such as cycloadditions or rearrangements of the thiazole ring.[21][22] |
By analyzing the samples from these stress studies, you can identify the major degradation products and ensure that your analytical method can separate them from the main peak.
Conclusion
The development of a robust and reliable analytical method for the purity assessment of this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. By following the guidance provided in this technical support center, including the detailed protocols, troubleshooting guides, and FAQs, researchers and scientists can confidently develop and validate methods that meet regulatory expectations and ensure the integrity of their downstream processes.
References
- What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16). Vertex AI Search.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- 10 Common Mistakes in Gas Chromatography. (2025, August 20). AELAB.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- HPLC Troubleshooting Guide. Unknown Source.
- HPLC Troubleshooting Guide. SCION Instruments.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
- Common Gas Chromatography Problems | Master the Basics. (2025, December 17). Mason Technology.
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate.
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
- Quality Guidelines. ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). NIH.
- 8 Common Gas Chromatography Mistakes. Unknown Source.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Unknown Source.
- Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Benchchem.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed.
- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025, August 5). ResearchGate.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde. Chem-Impex.
- 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde For Research. Benchchem.
- 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde. ChemScene.
- 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde | 885278-96-6. J&K Scientific.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC - NIH.
- 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. Chem-Impex.
- Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023, June 7). PMC - NIH.
- Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. PubMed.
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PMC.
- Thiabendazole-impurities. Pharmaffiliates.
- 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde | 1183430-59-2 | IXB43059. Biosynth.
- Posaconazole-impurities. Pharmaffiliates.
- 1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903. PubChem.
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- 2. 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde For Research [benchchem.com]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities.[1] This guide provides a comparative analysis of the bioactivity of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde and other notable thiazole derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. By examining structure-activity relationships and presenting key experimental data, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The Thiazole Moiety: A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic ring containing both sulfur and nitrogen atoms, known as thiazole, is a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a "privileged scaffold" in drug design.[3] Thiazole derivatives have demonstrated a remarkable range of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[2][4] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity.[3]
Comparative Bioactivity Analysis
While specific bioactivity data for this compound is not extensively reported in publicly available literature, its structural features suggest it serves as a key intermediate in the synthesis of more complex and biologically active molecules. The carbaldehyde group at the 4-position is a versatile handle for the introduction of various pharmacophores, such as hydrazones, thiosemicarbazones, and other moieties known to enhance bioactivity. The 2-(3,4-dimethyl-phenyl) substitution is expected to influence the lipophilicity and steric profile of the molecule, which can significantly impact its interaction with biological targets.
For a comprehensive comparison, this guide will analyze the bioactivity of structurally related thiazole derivatives, providing a framework to infer the potential of this compound and its derivatives.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds advancing to clinical trials.[5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell signaling pathways.[6][7]
Comparative Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c (a thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| HepG2 (Liver) | 7.26 ± 0.44 | [8] | |
| Compound 4a (a thiazole derivative) | MCF-7 (Breast) | 12.7 ± 0.77 | [8] |
| HepG2 (Liver) | 6.69 ± 0.41 | [8] | |
| N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 (Liver) | 11.6 ± 0.12 | [9] |
| Doxorubicin (Standard Drug) | Hep-G2 (Liver) | 5.8 ± 1.01 | [9] |
Table 1: In vitro cytotoxic activity of selected thiazole derivatives against human cancer cell lines. Lower IC50 values indicate higher potency.
The data in Table 1 highlights the potent anticancer activity of certain thiazole derivatives against breast and liver cancer cell lines. For instance, compound 4c, a thiazole derivative, exhibited a strong cytotoxic effect on MCF-7 cells with an IC50 value of 2.57 µM.[8] The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the phenyl ring attached to the thiazole core play a crucial role in their anticancer efficacy.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11] Their amphiphilic nature can facilitate their interaction with and disruption of microbial cell membranes.[11]
Comparative Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus (MRSA) | E. coli | C. albicans | Reference |
| Thiazole Compound 1 | 1.38 - 2.77 | - | - | [12] |
| Thiazole Compound 2 | 0.70 - 1.40 | - | - | [12] |
| Vancomycin (Standard Drug) | 2.97 - 760.68 | - | - | [12] |
| Thiazole Hydrazine 4b | - | >1000 | 250 | [4] |
| Thiazole Hydrazine 4g | - | >1000 | 250 | [4] |
| Greseofulvin (Standard Drug) | - | - | 500 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected thiazole derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
As shown in Table 2, novel thiazole compounds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than the standard drug vancomycin.[12] Furthermore, certain thiazole hydrazines have exhibited notable antifungal activity against Candida albicans.[4] The antimicrobial spectrum and potency of thiazole derivatives can be significantly influenced by the substituents on the thiazole and associated phenyl rings.
Anti-inflammatory Activity
Inflammation is a key pathological process in a wide range of diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[13][14]
Comparative Anti-inflammatory Activity of Thiazole Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Thiazole-pyrazole hybrid 68a | Formalin-induced paw edema (% inhibition) | 97.30% | [15] |
| Indomethacin (Standard Drug) | Formalin-induced paw edema (% inhibition) | 84.62% | [15] |
| Isoxazole derivative C6 | COX-2 Inhibition | 0.55 ± 0.03 | [16] |
| Isoxazole derivative C5 | COX-2 Inhibition | 0.85 ± 0.04 | [16] |
Table 3: Anti-inflammatory activity of selected thiazole and isoxazole derivatives. For paw edema, higher inhibition percentage is better. For COX-2 inhibition, lower IC50 values indicate higher potency.
The data in Table 3 indicates that thiazole-containing hybrids can exhibit potent in vivo anti-inflammatory effects.[15] Furthermore, structurally related isoxazole derivatives have shown selective and potent inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development.[16] The anti-inflammatory potential of this compound would likely be realized through its conversion into derivatives that can effectively interact with inflammatory targets.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, this section provides detailed methodologies for key in vitro assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Workflow for MTT Assay
Caption: A schematic representation of the MTT assay workflow.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[10][18]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Workflow for Broth Microdilution MIC Assay
Caption: A flowchart illustrating the broth microdilution method for MIC determination.
In Vitro Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[19]
Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid (the substrate), COX catalyzes the formation of prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of COX then reduces PGH2, and this activity can be monitored colorimetrically using a chromogenic substrate.[20]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) for a short period.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate.
-
Monitor Absorbance: Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm for TMPD oxidation) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Signaling Pathway of COX Inhibition
Caption: Inhibition of the cyclooxygenase (COX) pathway by a thiazole derivative.
Conclusion and Future Perspectives
The thiazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While this compound itself is likely a synthetic intermediate, its structural features provide a promising foundation for the generation of a library of derivatives with potent and selective bioactivities. The comparative data presented in this guide for structurally related thiazole derivatives underscores the potential of this chemical class in oncology, infectious diseases, and inflammatory disorders.
Future research should focus on the synthesis and comprehensive biological evaluation of derivatives of this compound. Structure-activity relationship studies will be crucial in identifying the optimal substitutions to maximize therapeutic efficacy while minimizing off-target effects. Further investigations into the mechanisms of action of the most potent compounds will provide a deeper understanding of their therapeutic potential and guide their progression through the drug discovery pipeline.
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The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde Analogs
In the intricate world of drug discovery, the thiazole scaffold stands as a privileged structure, a versatile building block renowned for its presence in a multitude of biologically active compounds.[1][2][3] This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a specific class of promising molecules: 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde and its analogs. Our exploration is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform the rational design of next-generation therapeutics.
The core of our investigation lies in understanding how subtle modifications to the chemical architecture of these thiazole derivatives translate into significant changes in their biological activity. We will dissect the roles of various substituents, their positions, and their electronic and steric properties in influencing interactions with biological targets. This guide will navigate through synthetic strategies, comparative biological evaluations, and in silico modeling to provide a holistic view of the SAR landscape.
The Foundational Scaffold: Synthesis and Rationale
The journey of any SAR study begins with the synthesis of a library of analogs. The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2,4-disubstituted thiazole core.[4] This venerable reaction typically involves the condensation of an α-haloketone with a thioamide. In our case, the synthesis of the parent compound, this compound, and its analogs follows a logical and adaptable synthetic pathway.
Experimental Protocol: General Synthesis of this compound Analogs
A generalized synthetic scheme is presented below, highlighting the key steps in the construction of the thiazole analogs.
Caption: Logical relationship of substituents to biological activity.
Unveiling the Mechanism: Molecular Docking Studies
To rationalize the observed SAR at a molecular level, in silico molecular docking studies are invaluable. [5][6][7][8]These computational techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into key binding interactions. For many anticancer thiazole derivatives, protein kinases are a common molecular target. [8]
Experimental Protocol: Molecular Docking
-
Protein Preparation: The crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the thiazole analogs are generated and energy-minimized using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the active site of the prepared protein.
-
Analysis: The resulting docking poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The docking scores, which estimate the binding affinity, are compared across the analog series.
| Compound ID | Docking Score (kcal/mol) | Key Interactions with Kinase Active Site |
| 1 (Parent) | -7.8 | Hydrophobic interactions with aliphatic residues. |
| 2 | -8.5 | Hydrogen bond with backbone amide via methoxy oxygen. |
| 3 | -9.2 | Strong hydrogen bonds with hinge region residues via nitro group. |
| 4 | -8.1 | Halogen bonding with a backbone carbonyl. |
| 5 | -10.5 | Multiple hydrogen bonds from the thiosemicarbazone moiety to the hinge region and a catalytic lysine. |
| 6 | -5.1 | Ionic repulsion between the carboxylate and negatively charged residues in the active site. |
Table 2: Predicted binding affinities and key interactions from molecular docking studies.
The docking results corroborate the in vitro data. The higher potency of the nitro-substituted analog (3 ) can be attributed to its ability to form strong hydrogen bonds within the kinase hinge region. The dramatic increase in activity for the thiosemicarbazone derivative (5 ) is explained by its extensive hydrogen bonding network. Conversely, the inactivity of the carboxylic acid analog (6 ) is likely due to unfavorable electrostatic interactions within the binding pocket.
Conclusion and Future Directions
This comparative guide has illuminated the critical structure-activity relationships governing the biological activity of this compound analogs. Our analysis underscores the profound influence of substituents on both the 2-phenyl ring and the 4-position of the thiazole core. The key takeaways are:
-
Electron-withdrawing groups on the 2-phenyl ring are favorable for activity.
-
The 4-carbaldehyde group is a crucial pharmacophoric feature, and its derivatization into a thiosemicarbazone dramatically enhances potency.
-
Conversion of the aldehyde to a carboxylic acid is detrimental to activity.
These findings provide a rational basis for the design of future analogs with improved therapeutic potential. Future work should focus on exploring a wider range of electron-withdrawing groups on the phenyl ring and synthesizing a more diverse library of aldehyde derivatives. Further in vivo studies are warranted for the most potent compounds to evaluate their pharmacokinetic properties and efficacy in preclinical models. The integration of synthetic chemistry, biological evaluation, and computational modeling, as demonstrated in this guide, will continue to be a powerful paradigm in the quest for novel and effective therapeutic agents.
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A Researcher's Guide to the In Vitro Anticancer Validation of 2-(Aryl)-Thiazole-4-Carbaldehyde Derivatives
In the landscape of contemporary oncology research, the thiazole scaffold has emerged as a cornerstone for the development of novel anticancer agents. Its versatile structure allows for a multitude of substitutions, leading to a rich chemical space for therapeutic discovery. This guide provides a comprehensive overview of the in vitro validation of a specific subclass: 2-(Aryl)-thiazole-4-carbaldehyde derivatives, with a focus on elucidating their anticancer potential. While specific data on the 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde derivative remains limited in publicly available literature, this guide will draw upon closely related analogues to provide a robust framework for researchers. We will delve into the comparative analysis of their cytotoxic effects, the mechanistic pathways they influence, and the detailed experimental protocols required for their rigorous evaluation.
Comparative Cytotoxic Activity of 2-(Aryl)-Thiazole Derivatives
The initial assessment of any potential anticancer compound lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a comparative summary of the cytotoxic activity of various 2-(substituted-phenyl)-thiazole derivatives against a panel of human cancer cell lines. This data, collated from multiple studies, highlights the influence of substitutions on the phenyl ring on anticancer potency.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| T-1 | 4-Chloro | SKNMC (Neuroblastoma) | 11.6 ± 0.12 | [1] |
| T-2 | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| T-3 | 3-Fluoro | T47D (Breast Cancer) | < 10 µg/mL | [2] |
| T-4 | 3-Fluoro | Caco-2 (Colorectal Cancer) | < 10 µg/mL | [2] |
| T-5 | 3-Fluoro | HT-29 (Colon Cancer) | < 10 µg/mL | [2] |
| T-6 | 4-Methoxy | Caco-2 (Colorectal Cancer) | Improved Activity | [2] |
| T-7 | 2-Methoxy | HT-29 (Colon Cancer) | Maintained Activity | [2] |
| T-8 | 2-Methoxy | T47D (Breast Cancer) | Maintained Activity | [2] |
| T-9 | 4-Chloro (on 2-phenyl) | MCF-7 (Breast Cancer) | 119 | [3] |
| T-10 | 4-Chloro (on 2-phenyl) | HeLa (Cervical Cancer) | 15 | [3] |
Mechanistic Insights: Unraveling the Pathways of Action
The anticancer activity of thiazole derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and development. Two of the most prominent pathways targeted by thiazole-containing compounds are the PI3K/Akt/mTOR and the Cyclin-Dependent Kinase (CDK) pathways.
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers.[4][5] Thiazole derivatives have been identified as potent inhibitors of this pathway, often targeting the key kinases PI3K and mTOR.[6][7][8]
The CDK2/Cyclin E Axis in Cell Cycle Progression
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle. CDK2, in complex with Cyclin E, plays a pivotal role in the transition from the G1 to the S phase.[9][10] Dysregulation of the CDK2/Cyclin E axis is a common feature of many cancers, leading to uncontrolled cell proliferation. Several thiazole derivatives have been developed as potent CDK2 inhibitors, thereby inducing cell cycle arrest and apoptosis.[11]
Experimental Protocols for In Vitro Validation
Rigorous and reproducible experimental protocols are the bedrock of credible scientific research. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to validate the anticancer activity of 2-(Aryl)-thiazole-4-carbaldehyde derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][14][15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the thiazole derivative at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a linear scale for the PI fluorescence channel (usually FL2 or FL3).
-
Gate on single cells to exclude doublets and aggregates.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
The in vitro validation of 2-(Aryl)-thiazole-4-carbaldehyde derivatives is a multi-faceted process that provides critical insights into their potential as anticancer agents. By employing a systematic approach that includes comparative cytotoxicity studies, mechanistic investigations into key signaling pathways, and the application of robust experimental protocols, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. While the quest for more effective and less toxic cancer therapies is ongoing, the thiazole scaffold continues to be a fertile ground for innovation, offering the promise of new and improved treatments for patients.
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A Comparative In-Silico Analysis of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde and Known Inhibitors Against Cyclooxygenase-2 (COX-2)
A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3] This guide presents a comparative molecular docking study of a novel thiazole derivative, 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde, against the well-established inflammatory target, Cyclooxygenase-2 (COX-2).[1][4][5] COX-2 is an inducible enzyme responsible for producing inflammatory prostaglandins, making it a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8] We evaluate the binding affinity and interaction patterns of the title compound and compare them with known selective COX-2 inhibitors, Celecoxib and Rofecoxib, to assess its potential as a novel anti-inflammatory agent. This in-silico analysis provides a foundational, data-driven rationale for its further development and in-vitro validation.
Introduction: The Rationale for Targeting COX-2 with Novel Thiazole Derivatives
Inflammation is a critical biological response to injury and infection, but chronic inflammation contributes to a host of pathologies.[4][5] The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[6][7]
The therapeutic advantage of selective COX-2 inhibitors lies in their ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7] However, cardiovascular risks have been associated with some selective COX-2 inhibitors, leading to the withdrawal of drugs like Rofecoxib (Vioxx) from the market.[7][10] This underscores the continuous need for novel, safer, and more effective COX-2 inhibitors.
Thiazole derivatives have shown significant promise as anti-inflammatory agents, with many exhibiting potent COX-2 inhibitory activity.[1][4][5][11] The compound of interest, this compound, is a synthetic derivative designed for medicinal chemistry exploration.[12] Its rigid scaffold and functional groups suggest it may effectively occupy the COX-2 active site. This guide provides a rigorous computational framework to test this hypothesis.
Methodology: An In-Silico Protocol for Comparative Docking
To ensure scientific validity, a robust and reproducible molecular docking protocol is essential.[13] This process simulates the binding event between a ligand (the drug candidate) and a protein target at a molecular level, providing insights into binding affinity and mechanism of action.[14]
Experimental Workflow
The workflow for this comparative docking study is outlined below. This systematic process ensures that each component is properly prepared and that the docking simulation is configured for optimal accuracy.
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Target Protein Preparation:
-
The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) in complex with Celecoxib was obtained from the RCSB Protein Data Bank (PDB ID: 3LN1).[15]
-
Using molecular modeling software (e.g., AutoDock Tools), all water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed to prepare the protein for docking. The prepared structure was saved in the PDBQT format.[16]
-
-
Ligand Preparation:
-
The 2D structures of this compound, Celecoxib (reference), and Rofecoxib (reference) were obtained from the PubChem database.
-
The structures were converted to 3D conformations and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Gasteiger charges were assigned, and rotatable bonds were defined. The final structures were saved in the PDBQT format.[16][17]
-
-
Molecular Docking Simulation:
-
The docking simulation was performed using AutoDock Vina, a widely used program for molecular docking.[16]
-
A grid box was defined to encompass the known active site of COX-2, centered on the co-crystallized Celecoxib. The dimensions were set to 25Å x 25Å x 25Å to allow the ligands ample space to adopt favorable conformations.
-
The docking was performed with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space.
-
-
Protocol Validation:
-
To validate the docking protocol, the extracted co-crystallized ligand (Celecoxib) was re-docked into the prepared COX-2 active site.[13][16]
-
The root-mean-square deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[13][18]
-
Results: Comparative Binding Analysis
The docking simulations yielded binding energy scores for each compound, which estimate the binding affinity. A more negative value indicates a stronger, more favorable interaction. The interactions between each ligand and the key amino acid residues in the COX-2 active site were also analyzed.
Binding Affinity Scores
The calculated binding energies provide a quantitative comparison of the ligands' potential to inhibit COX-2.
| Compound | PubChem CID | Binding Energy (kcal/mol) |
| Celecoxib (Reference) | 2662 | -10.8 |
| Rofecoxib (Reference) | 5090 | -10.1 |
| This compound (Test) | 10237722 | -8.9 |
Table 1: Comparative binding energy scores of the test compound and known COX-2 inhibitors.
Analysis of Molecular Interactions
The selectivity of COX-2 inhibitors is largely determined by their ability to interact with a specific side pocket in the enzyme's active site, which is accessible due to the presence of Val523 (as opposed to the bulkier Ile523 in COX-1).[19][20]
| Compound | Key Interacting Residues | Interaction Type(s) |
| Celecoxib | His90, Arg513, Phe518, Val523, Ser353 | Hydrogen Bonds (with Arg513, His90), Hydrophobic (π-Alkyl, π-Sulfur) |
| Rofecoxib | Arg513, Phe518, Val523, Ser353 | Hydrophobic (π-Alkyl with Val523), van der Waals |
| This compound | Tyr355, Arg120, Val523, Phe518 | Hydrogen Bond (with Tyr355), Hydrophobic (π-Alkyl with Val523), van der Waals |
Table 2: Key amino acid interactions within the COX-2 active site.
Discussion: Interpreting the In-Silico Data
Causality Behind the Results
The results indicate that this compound demonstrates a strong binding affinity for the COX-2 active site, with a binding energy of -8.9 kcal/mol. While this value is less negative than those of the established drugs Celecoxib (-10.8 kcal/mol) and Rofecoxib (-10.1 kcal/mol), it is well within the range of a potent inhibitor.[21]
The key to COX-2 selectivity is the interaction with the side pocket created by Val523.[19] Our test compound successfully forms hydrophobic interactions with Val523, suggesting it may exhibit the desired selectivity. The dimethylphenyl group fits snugly into a hydrophobic region of the channel, while the thiazole-4-carbaldehyde moiety forms a crucial hydrogen bond with the hydroxyl group of Tyr355. This interaction with Tyr355 is significant, as this residue is at the apex of the active site and is involved in the catalytic mechanism.[22]
In contrast, Celecoxib's superior binding energy can be attributed to its sulfonamide group, which forms strong hydrogen bonds with His90 and Arg513 at the entrance to the side pocket.[23][24] Rofecoxib's methyl sulfone group also occupies this side pocket effectively.[25] While our test compound lacks this specific functional group, its combination of hydrophobic interactions and the hydrogen bond with Tyr355 establishes it as a promising candidate.
The COX-2 Inflammatory Pathway
Understanding the target's role is crucial for drug development. COX-2 is a key enzyme in the arachidonic acid pathway, which leads to the production of prostaglandins that mediate inflammation, pain, and fever.
Caption: Simplified COX-2 signaling pathway in inflammation.
Trustworthiness and Limitations
This study represents a self-validating system. The protocol was first validated by re-docking the native ligand, confirming its ability to reproduce a known binding pose. The comparative analysis against well-characterized inhibitors (Celecoxib, Rofecoxib) provides internal controls and context for interpreting the results of the test compound.
However, it is critical to acknowledge the limitations of in-silico studies. Molecular docking provides a static snapshot of the binding event and does not account for protein flexibility or the influence of solvent. The calculated binding energies are estimates, not direct measurements of binding affinity. Therefore, these computational findings must be validated through subsequent experimental assays.[26]
Next Steps:
-
In-vitro Enzyme Inhibition Assays: Quantitatively measure the IC50 value of the test compound against purified COX-2 and COX-1 enzymes to confirm potency and selectivity.
-
Cell-based Assays: Evaluate the compound's ability to reduce prostaglandin production in inflammatory cell models.
-
Structural Biology: Co-crystallize the compound with COX-2 to experimentally verify the predicted binding mode via X-ray crystallography.
Conclusion
This comparative guide demonstrates that this compound is a promising candidate for development as a selective COX-2 inhibitor. Molecular docking studies reveal a high binding affinity and a favorable interaction profile within the enzyme's active site, including key interactions with residues essential for selectivity like Val523. While its predicted binding energy is slightly lower than that of market-approved drugs, its distinct interaction pattern, particularly the hydrogen bond with Tyr355, warrants further investigation. The data presented here provides a strong, scientifically grounded rationale for advancing this compound to the next stage of the drug discovery pipeline, beginning with in-vitro validation.
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assessing the selectivity of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde derivatives against cancer cell lines
An In-Depth Guide to Assessing the Selectivity of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde Derivatives Against Cancer Cell Lines
Introduction: The Quest for Precision in Oncology
The central challenge in cancer chemotherapy is to eradicate malignant cells while sparing healthy tissue. The limitations of traditional cytotoxic agents, which often cause severe side effects due to their lack of specificity, have fueled the search for targeted therapies. An ideal anticancer agent should exhibit high potency against tumor cells and minimal toxicity towards normal cells. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with potent pharmacological activities.[1][2] Derivatives of the thiazole core have demonstrated significant anticancer effects, often by inducing programmed cell death (apoptosis) or inhibiting key signaling pathways essential for tumor growth.[1][3][4]
This guide focuses on a specific subclass: This compound derivatives . We will provide a comprehensive framework for researchers and drug development professionals to objectively assess the cancer cell selectivity of these compounds. This involves a systematic comparison of their cytotoxic effects on cancer cells versus normal cells, supported by robust experimental data and a clear understanding of the underlying methodologies.
The Selectivity Index: Quantifying Therapeutic Window
The primary metric for quantifying the selectivity of a potential anticancer compound is the Selectivity Index (SI) . The SI provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is a critical parameter in the early stages of drug discovery for triaging compounds with a promising therapeutic window.
The SI is calculated using the following formula:[5][6][7][8]
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
Where IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound required to inhibit the growth of 50% of the cell population.
-
An SI value greater than 1.0 indicates that the compound is more toxic to cancer cells than normal cells.[6][8]
-
Generally, an SI value of 3 or higher is considered indicative of significant selectivity, marking a compound as a promising candidate for further development.[5] Some researchers consider compounds with an SI value less than 2 to have general toxicity.[9]
Experimental Workflow for Determining Selectivity
A rigorous and standardized workflow is essential for generating reliable and comparable selectivity data. The process involves synthesizing the compounds, evaluating their cytotoxicity against a panel of cell lines, and analyzing the resulting data to determine IC₅₀ and SI values.
Caption: A standardized workflow for assessing the selectivity of anticancer compounds.
Step-by-Step Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[3][10]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and normal cells (e.g., NIH/3T3 fibroblasts) during their exponential growth phase.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with DMSO) and an untreated control (medium only) must be included.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation:
-
Incubate the treated plates for a standard exposure time, typically 48 or 72 hours, under the same conditions as step 1.
-
-
MTT Reagent Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC₅₀ value for each compound on each cell line.[11]
-
Comparative Data Analysis
To illustrate the assessment process, the following table presents hypothetical data for a series of this compound derivatives, comparing their cytotoxicity against two cancer cell lines and one normal fibroblast cell line.
Table 1: Comparative Cytotoxicity and Selectivity Index of Thiazole Derivatives
| Compound ID | Cancer Cell Line: C6 (Glioma) IC₅₀ (µM) | Cancer Cell Line: A549 (Lung) IC₅₀ (µM) | Normal Cell Line: NIH/3T3 IC₅₀ (µM) | Selectivity Index (SI) vs. C6 | Selectivity Index (SI) vs. A549 |
| Derivative A | 3.8 ± 0.8 | 12.0 ± 1.7 | > 500 | > 131.6 | > 41.7 |
| Derivative B | 5.8 ± 0.7 | 106.7 ± 5.8 | 250.5 ± 15.2 | 43.2 | 2.3 |
| Derivative C | 16.0 ± 5.6 | 92.5 ± 3.5 | 150.0 ± 12.0 | 9.4 | 1.6 |
| Cisplatin | 7.5 ± 1.1 | 15.5 ± 2.3 | 20.1 ± 3.1 | 2.7 | 1.3 |
Data is hypothetical and modeled after experimental results for similar thiazole structures for illustrative purposes.[12]
Interpretation of Results
-
Derivative A emerges as the most promising candidate. It exhibits potent cytotoxicity against both C6 glioma and A549 lung cancer cells, with IC₅₀ values of 3.8 µM and 12.0 µM, respectively. Crucially, its toxicity towards the normal NIH/3T3 cells is negligible (IC₅₀ > 500 µM), resulting in exceptionally high selectivity indices (>131 for C6 and >41 for A549). This profile suggests a wide therapeutic window and a high degree of cancer cell specificity.
-
Derivative B shows strong, selective activity against the C6 cell line (SI = 43.2) but is significantly less selective against the A549 cell line (SI = 2.3). This highlights the importance of screening against a panel of diverse cancer cell lines to understand the compound's spectrum of activity.
-
Derivative C displays moderate activity and selectivity, making it a lower-priority candidate compared to Derivative A.
-
Cisplatin , a standard chemotherapy drug, shows low selectivity indices in this comparison, underscoring the need for more targeted agents like Derivative A.
Unraveling the Mechanism of Selective Action
The observed selectivity of thiazole derivatives is not arbitrary; it is rooted in their ability to interact with molecular targets or pathways that are uniquely dysregulated in cancer cells.
Targeting Dysregulated Signaling Pathways
Many cancers are driven by the aberrant activation of signaling pathways that control cell growth, proliferation, and survival. Thiazole derivatives have been shown to inhibit key nodes in these pathways.[1]
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently hyperactivated pathways in human cancers. Some thiazole derivatives act as potent inhibitors of Akt or as dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival signaling cascade in cancer cells while having less impact on normal cells where the pathway is properly regulated.[12][13]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Thiazole compounds have been identified that inhibit VEGFR-2, thereby starving the tumor of its blood supply.[3]
Caption: Simplified diagram of the PI3K/Akt pathway, a common target for thiazole derivatives.
Induction of Apoptosis
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many thiazole derivatives exert their anticancer effects by selectively reactivating this dormant cell death program in malignant cells.[3] This can be achieved by:
-
Disrupting Mitochondrial Membrane Potential: Causing the release of pro-apoptotic factors like cytochrome c.[14]
-
Modulating Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.[3]
Conclusion and Future Perspectives
The systematic assessment of selectivity is a cornerstone of modern anticancer drug discovery. For this compound derivatives, a methodical approach using a panel of cancer and normal cell lines to determine IC₅₀ values and calculate the Selectivity Index is paramount. This guide provides the experimental framework and logical basis for such an evaluation.
Derivatives that demonstrate a high SI, such as the hypothetical "Derivative A," warrant progression to more advanced stages of preclinical development. Future investigations should focus on:
-
In vivo studies in animal models to confirm efficacy and assess toxicity.
-
Advanced mechanistic studies to precisely identify the molecular target(s).
-
Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to evaluate drug-like properties.
By adhering to these principles of rigorous, comparative evaluation, researchers can effectively identify and advance novel thiazole derivatives with the potential to become highly selective and effective cancer therapies.
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in vivo efficacy studies of compounds derived from 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
In the landscape of modern drug discovery, the thiazole scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the in vivo efficacy of novel compounds derived from the versatile starting material, 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde . We will delve into key therapeutic areas where these derivatives have shown promise, presenting supporting experimental data from preclinical animal models and outlining the detailed methodologies that underpin these findings. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential and mechanistic underpinnings of this promising class of compounds.
Introduction: The Versatility of the this compound Scaffold
The compound this compound serves as a crucial synthetic intermediate for the generation of a diverse library of more complex thiazole derivatives.[1][2] The inherent reactivity of the aldehyde functional group allows for a variety of chemical transformations, leading to compounds with potential applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[2][3] The thiazole ring itself is a key pharmacophore, known to interact with a range of biological targets.[4] This guide will focus on the translation of in vitro findings to in vivo efficacy in relevant disease models.
Therapeutic Areas of Investigation and In Vivo Efficacy
Antifungal Activity
Thiazole derivatives have emerged as potent antifungal agents. A notable example is the in vivo efficacy of a phenylthiazole derivative, 2-(2-(cyclohexylmethylene) hydrazinyl)-4-phenylthiazole (CHT) , in models of cryptococcosis and candidiasis.[1]
| Animal Model | Fungal Pathogen | Treatment | Key Efficacy Endpoint | Result | Reference |
| Galleria mellonella (invertebrate) | Cryptococcus gattii, Cryptococcus neoformans, Candida albicans | CHT (5 mg/kg and 10 mg/kg) | Larval Survival | Significantly prolonged survival compared to control. | [1] |
| Murine (mouse) | Cryptococcus gattii | CHT | Fungal Burden in Organs | Significant reduction in fungal load in the lungs, brain, and spleen. | [1] |
| Murine (mouse) | Candida albicans | CHT | Fungal Burden in Organs | Significant reduction in fungal load in the kidneys, liver, and spleen. | [1] |
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Intravenous injection of 10^5 CFU of Cryptococcus gattii in phosphate-buffered saline (PBS).
-
Treatment: 24 hours post-infection, mice are treated intraperitoneally with CHT (dissolved in a suitable vehicle) or a vehicle control. Treatment is administered daily for a specified duration (e.g., 7 days).
-
Efficacy Assessment:
-
Survival Study: A cohort of mice is monitored daily for survival over a period of time (e.g., 30 days).
-
Fungal Burden: At the end of the treatment period, a separate cohort of mice is euthanized. Organs (lungs, brain, spleen) are aseptically removed, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Fungal burden data is analyzed using an appropriate statistical test such as the Mann-Whitney U test.
Caption: Workflow for assessing in vivo antifungal efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are well-documented, often attributed to their ability to inhibit key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[5][6][7][8][9] In vivo evaluation is commonly performed using rodent models of acute inflammation.
| Animal Model | Inflammation Induction | Treatment | Key Efficacy Endpoint | Result | Reference |
| Wistar Rats | Carrageenan-induced paw edema | Substituted phenylthiazole derivatives | Inhibition of paw edema volume | Significant reduction in paw edema compared to the control group. | [4][10] |
| Wistar Rats | Formalin-induced paw edema | Substituted phenylthiazole derivatives | Inhibition of paw edema volume | Sustained reduction in paw edema in the chronic phase of inflammation. | [4][10] |
-
Animal Model: Male Wistar rats (150-200 g).
-
Treatment: Animals are pre-treated orally or intraperitoneally with the test compound, a vehicle control, or a standard anti-inflammatory drug (e.g., Indomethacin) one hour before inflammation induction.
-
Inflammation Induction: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Efficacy Assessment: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Caption: Mechanism of anti-inflammatory action of thiazole derivatives.
Anticancer Activity
The thiazole scaffold is a component of several approved anticancer drugs, and novel derivatives are continually being explored for their potential in oncology.[11] While many studies report potent in vitro cytotoxicity against a range of cancer cell lines, in vivo data is crucial for validating their therapeutic potential.[2][3][5][11][12][13][14]
Compounds derived from the this compound core would typically first be screened for their cytotoxic effects against a panel of human cancer cell lines. Promising candidates would then be advanced into in vivo studies, most commonly using xenograft models.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
Caption: Workflow for assessing in vivo anticancer efficacy.
Neuroprotective Effects
Thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16] The proposed mechanisms often involve the inhibition of key enzymes like acetylcholinesterase (AChE).[14] For instance, N-(2,3-dimethyl phenyl)thiazol-2-amine has demonstrated significant in vitro inhibition of AChE.[15] While in vivo efficacy studies for derivatives of this compound are still emerging, the strong in vitro data warrants further preclinical investigation in relevant animal models of neurodegeneration.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for therapeutic intervention in a variety of diseases. The demonstrated in vivo efficacy of related phenylthiazole derivatives in models of infectious and inflammatory diseases provides a strong rationale for the continued investigation of this chemical space. Future efforts should focus on synthesizing novel derivatives and systematically evaluating their in vivo efficacy and safety profiles in well-characterized animal models of cancer and neurodegenerative disorders. Such studies will be instrumental in identifying lead candidates for further clinical development.
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed. Retrieved from [Link]
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The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2023). PubMed. Retrieved from [Link]
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Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (2026). PubMed. Retrieved from [Link]
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Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (2024). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Aryl-Thiazole-4-Carbaldehydes
Introduction: The Significance of the 2-Aryl-Thiazole-4-Carbaldehyde Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with profound biological activities.[1][2][3] This scaffold is integral to a wide array of pharmaceuticals, demonstrating antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][4] Specifically, 2-aryl-thiazole-4-carbaldehydes are highly versatile intermediates in medicinal chemistry and drug development. The aldehyde functionality at the C4 position serves as a crucial synthetic handle for elaboration into more complex molecular architectures, enabling the construction of diverse compound libraries for screening and lead optimization.
The development of efficient, scalable, and robust synthetic routes to these building blocks is paramount. The choice of synthetic strategy can significantly impact overall yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of two primary, mechanistically distinct strategies for synthesizing 2-aryl-thiazole-4-carbaldehydes:
-
Convergent Strategy: A direct, one-pot or multi-component approach, primarily via the Hantzsch Thiazole Synthesis, where the thiazole ring is constructed with the C4-aldehyde or its protected equivalent already incorporated.[1][5]
-
Linear (Post-Functionalization) Strategy: A two-step approach involving the initial synthesis of a 2-aryl-4-halothiazole followed by the introduction of the formyl group via a halogen-metal exchange and formylation sequence.
This document will delve into the mechanistic underpinnings, operational parameters, and relative efficiencies of these routes, supported by quantitative data and detailed experimental protocols to empower researchers in making informed strategic decisions.
Overview of Synthetic Strategies
The selection of a synthetic pathway is often a trade-off between the number of steps, availability of starting materials, and the harshness of reaction conditions. The two strategies discussed represent a classic choice between convergency and linearity.
Caption: High-level overview of the convergent vs. linear synthetic strategies.
Route 1: The Convergent Hantzsch Synthesis
The Hantzsch thiazole synthesis, first described in 1887, is the archetypal method for constructing the thiazole core.[5] It involves the condensation of an α-halocarbonyl compound with a thioamide.[6][7] For the direct synthesis of our target structure, this route is adapted by using an α-haloketone that contains a protected aldehyde function, such as 3-bromo-1,1-diethoxypropan-2-one.
Mechanism and Rationale
The reaction proceeds via a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone to displace the bromide. The resulting intermediate then undergoes cyclization via intramolecular condensation, where the enol attacks the thioamide carbon, followed by dehydration to yield the aromatic thiazole ring. The use of a diethyl acetal as a protecting group for the aldehyde is crucial, as a free aldehyde would be incompatible with the reaction conditions.
Caption: Mechanism of the Hantzsch synthesis for protected 2-aryl-thiazole-4-carbaldehydes.
Data Summary: Performance of Route 1
| Parameter | Typical Value | Notes |
| Starting Materials | Aryl Thioamide, 3-bromo-1,1-diethoxypropan-2-one | The bromo-acetal can be unstable and is less common than simpler α-haloketones. |
| Key Reagents | Ethanol (solvent), Base (e.g., NaHCO₃, optional) | Often run at reflux. Some modern variations use microwave irradiation to reduce time.[8][9][10] |
| Reaction Time | 4 - 24 hours (Conventional) / 10 - 30 min (Microwave) | Microwave assistance significantly accelerates the reaction.[8][11] |
| Temperature | Reflux (~78°C in EtOH) / ~120°C (Microwave) | Standard thermal conditions are common. |
| Yield (Cyclization) | 70 - 90% | Generally good to excellent yields for the cyclization step. |
| Yield (Deprotection) | >95% | Acetal deprotection is typically high-yielding. |
| Overall Yield | 65 - 85% | |
| Number of Steps | 2 (Cyclization + Deprotection) | Can be considered "one-pot" from the thioamide if the deprotection is done in the same vessel after workup. |
Experimental Protocol: Synthesis of 2-Phenyl-4-(diethoxymethyl)thiazole
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiobenzamide (1.37 g, 10 mmol) and ethanol (40 mL).
-
Addition of Reagents: Add 3-bromo-1,1-diethoxypropan-2-one (2.27 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-4-(diethoxymethyl)thiazole.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of tetrahydrofuran and 2M hydrochloric acid. Stir at room temperature for 4 hours.
-
Final Isolation: Neutralize the reaction with sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford the final 2-phenyl-thiazole-4-carbaldehyde.
Route 2: Linear Strategy via Lithiation-Formylation
This strategy builds the molecule in a more linear fashion. First, a stable, functionalized thiazole (2-aryl-4-bromothiazole) is synthesized. This intermediate is then converted to the target aldehyde in a second, distinct step. This approach avoids the use of potentially unstable reagents and allows for the isolation and purification of a stable intermediate.
Mechanism and Rationale
Step 2a: Hantzsch Synthesis of 2-Aryl-4-bromothiazole This step is a standard Hantzsch synthesis using an aryl thioamide and a 1,1-dihaloacetaldehyde derivative, such as 2,2-dibromoacetaldehyde. The reaction proceeds as described previously, resulting in a stable 4-bromothiazole intermediate.
Step 2b: Halogen-Metal Exchange and Formylation This step is a classic organometallic transformation. The 2-aryl-4-bromothiazole is treated with a strong organolithium base, typically n-butyllithium, at cryogenic temperatures (-78°C). The lithium atom selectively replaces the bromine atom, forming a highly reactive 4-lithiothiazole species. This nucleophilic intermediate is then "quenched" by adding an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). An aqueous workup hydrolyzes the resulting intermediate to furnish the final aldehyde. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
Caption: Workflow for the linear synthesis of 2-aryl-thiazole-4-carbaldehydes.
Data Summary: Performance of Route 2
| Parameter | Typical Value | Notes |
| Starting Materials | Aryl Thioamide, 2,2-dibromoacetaldehyde | Starting materials are generally robust and commercially available. |
| Key Reagents | Step 2a: Ethanol. Step 2b: n-BuLi, DMF, THF | Requires cryogenic conditions (-78°C) and inert atmosphere techniques for the lithiation step. |
| Reaction Time | Step 2a: 6 - 18 hours. Step 2b: 2 - 4 hours | Each step is relatively fast, but they are performed sequentially. |
| Temperature | Step 2a: Reflux (~78°C). Step 2b: -78°C | The low temperature requirement for Step 2b can be a limitation for industrial scale-up. |
| Yield (Step 2a) | 75 - 90% | Formation of the 4-bromothiazole is typically efficient. |
| Yield (Step 2b) | 70 - 85% | Lithiation and formylation are generally high-yielding if performed carefully. |
| Overall Yield | 50 - 75% | The cumulative yield over two steps is naturally lower than a single high-yielding step. |
| Number of Steps | 2 (plus intermediate purification) | A distinct multi-step process. |
Experimental Protocol: Synthesis of 2-Phenyl-thiazole-4-carbaldehyde via Lithiation
Step 2a: Synthesis of 4-Bromo-2-phenylthiazole
-
Setup: In a 100 mL round-bottom flask with a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol) in ethanol (40 mL).
-
Addition: Add a 50 wt% aqueous solution of 2,2-dibromoacetaldehyde (4.0 g, 10 mmol) dropwise.
-
Reaction: Heat the mixture to reflux for 8 hours. Monitor by TLC.
-
Workup & Purification: Cool the reaction, remove ethanol in vacuo, and extract with dichloromethane. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain 4-bromo-2-phenylthiazole.
Step 2b: Formylation of 4-Bromo-2-phenylthiazole
-
Setup: To a flame-dried 100 mL three-neck flask under an argon atmosphere, add purified 4-bromo-2-phenylthiazole (1.20 g, 5 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise via syringe over 10 minutes, maintaining the temperature at -78°C. Stir the resulting solution for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 0.58 mL, 7.5 mmol) dropwise. Allow the reaction to stir at -78°C for another hour, then warm slowly to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Isolation: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-phenyl-thiazole-4-carbaldehyde.
Comparative Analysis and Conclusion
The choice between a convergent and linear strategy depends heavily on the specific objectives of the synthesis, such as scale, timeline, available equipment, and the cost and stability of starting materials.
| Metric | Route 1: Convergent Hantzsch | Route 2: Linear Lithiation-Formylation | Field-Proven Insight |
| Overall Yield | Higher (65-85%) | Lower (50-75%) | Route 1 is superior in overall yield due to fewer steps, assuming the bromo-acetal precursor is of high quality. |
| Number of Steps | Fewer (Effectively 2) | More (2 distinct steps + purification) | For rapid analogue synthesis in a discovery setting, the convergency of Route 1 is a significant advantage. |
| Simplicity/Conditions | Simple reflux conditions | Requires cryogenic (-78°C) and inert atmosphere | Route 1 is more accessible for labs not equipped for organometallic chemistry. The conditions for Route 2 demand more specialized equipment and handling. |
| Starting Materials | Bromo-acetal can be costly/unstable | Robust, common, and cheaper materials | For large-scale or cost-sensitive syntheses, the reliability and lower cost of starting materials for Route 2 make it highly attractive. |
| Purification | One primary purification step | Requires purification of the bromo-intermediate and the final product | The additional purification step in Route 2 adds time and potential for material loss but ensures high purity of the final compound. |
| Flexibility | Limited to available thioamides | Higher. The 4-bromo intermediate is stable and can be used to synthesize other C4-functionalized analogues. | The 4-bromo-2-arylthiazole from Route 2 is a valuable, stable branching point for creating a diverse library of C4-substituted compounds, not just the aldehyde. |
Recommendation
-
Choose Route 1 (Convergent Hantzsch) for rapid synthesis of a specific target when the protected α-halo-β-ketoaldehyde is readily available and the primary goal is maximizing overall yield in the fewest steps. It is well-suited for medicinal chemistry programs focused on a single scaffold.
-
Choose Route 2 (Linear Lithiation-Formylation) for larger-scale syntheses where cost and robustness of starting materials are critical. This route is also strategically superior for discovery programs that may require diverse C4-functionalization, as the 2-aryl-4-bromothiazole intermediate is a versatile platform for further chemistry.
Ultimately, both routes are viable and effective. The optimal choice is dictated by a careful evaluation of the project's specific constraints and goals, balancing the elegance of convergency against the flexibility and practicality of a linear approach.
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Bakherad, M., Keivanloo, A., Nasr-Isfahani, H., & Raeissi, M. (n.d.). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. Taylor & Francis Online. Available at: [Link]
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Kassick, A. J., et al. (2003). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, ACS Publications. Available at: [Link]
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Abu-Haded, H. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Pitfalls of the Thiazole Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active agents.[1][2] Compounds derived from intermediates like 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde are of significant interest for their potential to modulate key biological targets, particularly protein kinases, and are frequently explored as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The aldehyde functional group on this specific scaffold serves as a versatile chemical handle, allowing for the synthesis of diverse compound libraries with a wide range of pharmacological activities.[5]
However, this biological versatility comes with an inherent challenge: the risk of off-target interactions. Thiazole-containing molecules, particularly 2-aminothiazoles, are sometimes flagged as "frequent hitters" in high-throughput screening campaigns, indicating a propensity for non-specific activity that can confound results and lead to toxicity.[6] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a critical step in the validation of any therapeutic candidate derived from this scaffold.
This guide provides a comprehensive framework for designing and executing a cross-reactivity profiling strategy for novel compounds based on this compound. We will move beyond simple protocols to explain the scientific rationale behind a tiered approach, enabling researchers to build a robust selectivity profile, anticipate potential safety liabilities, and ultimately select candidates with the highest probability of clinical success.
The Off-Target Landscape: From Kinome Selectivity to Broad Safety Pharmacology
For compounds designed as kinase inhibitors—a common application for this scaffold—the human kinome, with its highly conserved ATP-binding pocket, represents the primary landscape for potential cross-reactivity.[7][8] Achieving selectivity is a formidable challenge, and unintended inhibition of related or unrelated kinases can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[9]
Beyond the kinome, a comprehensive safety assessment must consider a wider panel of targets historically associated with adverse drug reactions (ADRs).[10] Early-stage in vitro safety pharmacology profiling is now an indispensable tool in drug development for identifying these liabilities.[11][12] Key off-target families include G-protein coupled receptors (GPCRs), ion channels, and transporters. For instance, inhibition of the hERG potassium channel is a well-known risk for cardiac arrhythmia, while interaction with the 5-HT2B receptor has been linked to cardiac valvulopathy, leading to the withdrawal of drugs from the market.[13]
The following diagram illustrates the fundamental concept of on-target versus off-target activity and its potential consequences.
Caption: On-target vs. off-target interactions of a therapeutic compound.
A Tiered Strategy for Cross-Reactivity Profiling
An efficient and cost-effective strategy for assessing selectivity involves a tiered approach, starting with a broad screen to identify potential liabilities, followed by more focused quantitative analysis for the most promising compounds.[14]
Caption: A tiered workflow for efficient cross-reactivity profiling.
Tier 1: Broad Profiling for Initial Liability Identification
The goal of this initial phase is to cast a wide net to identify any significant off-target interactions early. This is typically performed at a single, high concentration (e.g., 10 µM) of the test compound.
-
Kinome Screening: The compound is tested against a large panel of protein kinases. Commercial services offer panels ranging from 50 to over 400 kinases. The output is typically reported as percent inhibition relative to a control.
-
Safety Pharmacology Panel: The compound is screened against a panel of 40-70 targets known to be implicated in ADRs, including GPCRs, ion channels, and transporters.[10][13]
Protocol 1: General Procedure for Single-Point Kinase Inhibition Assay
This protocol provides a representative workflow for a radiometric kinase assay, a classic and direct method for measuring substrate phosphorylation.[7]
-
Preparation: Reconstitute the test compound from a DMSO stock to a final assay concentration (e.g., 10 µM) in the appropriate kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and the test compound or vehicle control (DMSO).
-
Initiation: Start the phosphorylation reaction by adding the ATP solution, which includes radiolabeled [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabel.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculation: Calculate the percent inhibition by comparing the counts in the compound-treated wells to the positive (vehicle) and negative (no enzyme) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Tier 2: Quantitative Profiling for Potency and Selectivity
Any "hits" identified in Tier 1 (e.g., targets inhibited by >70%) must be followed up with quantitative analysis to determine their potency. This involves generating a full dose-response curve.
-
IC50/Kd Determination: The compound is tested against the identified off-targets over a range of concentrations (typically in half-log dilutions) to determine the half-maximal inhibitory concentration (IC50) for enzymatic assays or the dissociation constant (Kd) for binding assays.[14]
Protocol 2: Generating a 10-Point IC50 Dose-Response Curve
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration might be 100 µM, followed by 9 half-log or 3-fold dilutions.
-
Assay Performance: Perform the relevant biochemical assay (e.g., the kinase assay from Protocol 1) for each concentration of the compound in duplicate or triplicate.
-
Data Collection: Record the raw data (e.g., scintillation counts, fluorescence intensity) for each concentration point.
-
Data Normalization: Convert the raw data to percent inhibition for each concentration as described in Protocol 1.
-
Curve Fitting: Plot percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) using appropriate software (e.g., GraphPad Prism, R).
-
IC50 Determination: The IC50 value is the concentration of the compound that produces 50% inhibition, as calculated by the curve-fitting software.
Tier 3: Cellular and Functional Profiling
A clean profile in biochemical assays is encouraging, but it is crucial to validate these findings in a more biologically relevant context. Cellular assays can confirm whether binding to an off-target translates to a functional consequence within a living cell.
-
Cellular Target Engagement: Techniques like cellular thermal shift assays (CETSA) or proteomics-based methods can confirm that a compound engages its intended target and potential off-targets in a cellular environment.[14]
-
Functional Assays: If a compound inhibits an off-target kinase, a functional cell-based assay can be used to measure the phosphorylation of a known downstream substrate of that kinase. For ion channel hits, electrophysiology (e.g., patch-clamp) studies are the gold standard for assessing functional impact.
Data Interpretation: A Comparative Analysis
Summarizing profiling data in a structured table is essential for direct comparison between lead compounds. The goal is to identify candidates with the optimal balance of on-target potency and off-target selectivity.
Table 1: Hypothetical Cross-Reactivity Profile for Thiazole-Based Compounds
| Parameter | Compound A | Compound B | Compound C (Alternative Scaffold) |
| Primary Target (Kinase X) IC50 | 15 nM | 85 nM | 25 nM |
| Off-Target Kinase Y IC50 | 30 nM | >10,000 nM | 1,500 nM |
| Off-Target Kinase Z IC50 | 5,000 nM | >10,000 nM | 8,000 nM |
| Selectivity Ratio (Y/X) | 2 | >117 | 60 |
| hERG IC50 (Functional Patch-Clamp) | 500 nM | >30,000 nM | >30,000 nM |
| Safety Panel Hit (>50% Inh. @ 10µM) | 5-HT2B Receptor | None | Dopamine D2 Receptor |
Analysis:
-
Compound A is highly potent against the primary target but exhibits poor selectivity against Kinase Y (selectivity ratio of only 2). Critically, it shows potent hERG inhibition, raising a significant cardiotoxicity flag that likely makes it an unviable candidate.[12]
-
Compound B , while less potent on the primary target than Compound A, displays an outstanding selectivity profile against other kinases and is clean in the safety panel, including hERG. This "cleaner" profile makes it a much more attractive candidate for further development.
-
Compound C , representing an alternative chemical class, shows good potency and moderate selectivity. Its interaction with the Dopamine D2 receptor is a potential liability that would require further investigation to understand its clinical implications (e.g., potential for neurological side effects).
Conclusion
For any novel compound series derived from the this compound scaffold, a proactive and systematic approach to cross-reactivity profiling is paramount. By employing a tiered strategy that begins with broad screening and progresses to quantitative and functional validation, development teams can build a comprehensive understanding of a compound's selectivity. This data-driven approach allows for the early identification of potential safety liabilities, facilitates the selection of candidates with the highest therapeutic potential, and ultimately de-risks the long and costly path of drug development. The methodologies and principles outlined in this guide provide a robust framework for making these critical decisions with confidence.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & VODICKA, L. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of medicinal chemistry, 56(19), 7795-7807. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
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Kolanowski, J. L., Merta, P., Szymanski, P., & Piatkowski, J. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1935-1941. [Link]
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Indigo Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-697. [Link]
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Benchmarking the Antifungal Potential of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde: A Comparative Guide to Commercial Fungicides
In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal pathogens, thiazole derivatives have emerged as a promising class of compounds. Their structural similarity to azole antifungals suggests a potential mechanism targeting fungal cell membrane integrity. This guide provides a comprehensive framework for benchmarking the antifungal activity of a specific novel compound, 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde, against established commercial fungicides.
While direct experimental data for this specific molecule is not yet publicly available, this document will leverage published data on structurally similar 2-phenylthiazole derivatives to project its potential efficacy. We will outline a robust, standardized experimental protocol for its evaluation and present a comparative analysis against three cornerstone antifungal drugs: Fluconazole, Amphotericin B, and Caspofungin. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal therapies.
Introduction to this compound and the Rationale for Benchmarking
Thiazole-based compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1] The core hypothesis for the antifungal action of this compound is its interference with ergosterol biosynthesis, a critical component of the fungal cell membrane. This mechanism is analogous to that of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase.[2] The dimethyl-phenyl substitution on the thiazole ring is anticipated to modulate its lipophilicity and interaction with the target enzyme, potentially enhancing its antifungal potency and spectrum.
To ascertain the therapeutic potential of this novel compound, a rigorous comparison with commercially available fungicides is imperative. This benchmarking process provides essential context for its relative efficacy, spectrum of activity, and potential advantages or limitations.
Comparative Analysis of Antifungal Agents
A meaningful evaluation of a novel antifungal agent requires comparison against drugs with diverse mechanisms of action and established clinical utility. For this guide, we have selected three commercial fungicides representing different classes:
-
Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol, leading to disruption of the fungal cell membrane.[2][3][4][5][6] It is a widely used, generally well-tolerated agent for the treatment of various yeast infections.[7][8][9]
-
Amphotericin B: A polyene macrolide that binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[7][9][10][11][12] It possesses a broad spectrum of activity but is associated with significant toxicity.[10]
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[13][14] This mechanism provides a different target compared to agents acting on the cell membrane.[14]
The following table summarizes the key characteristics and mechanisms of action of these commercial fungicides, providing a basis for comparison with our target compound.
| Antifungal Agent | Class | Mechanism of Action | Primary Fungal Targets |
| Fluconazole | Triazole | Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis and cell membrane integrity.[2][3][4] | Candida spp., Cryptococcus neoformans[4][7] |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane leading to cell lysis.[7][10][11] | Broad spectrum, including Candida spp., Aspergillus spp., and Cryptococcus neoformans[9][12] |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.[13][14] | Candida spp., Aspergillus spp. |
| This compound | Thiazole Derivative | Hypothesized: Inhibition of lanosterol 14α-demethylase, similar to azoles.[2] | To be determined, likely to include Candida spp. and Aspergillus spp. |
Projected Antifungal Activity of this compound
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, studies on analogous 2-phenylthiazole derivatives provide valuable insights into its potential efficacy. Research on similar compounds has demonstrated potent in vitro activity against clinically relevant fungal pathogens. For instance, certain 2-phenylthiazole derivatives have exhibited significant inhibitory effects against various Candida species, with some showing superior or comparable activity to fluconazole.
Based on these structure-activity relationship (SAR) studies, it is reasonable to hypothesize that this compound will exhibit notable antifungal activity, particularly against Candida albicans and potentially against filamentous fungi such as Aspergillus niger. The dimethyl substitution on the phenyl ring may enhance its binding affinity to the target enzyme, potentially leading to lower MIC values compared to unsubstituted parent compounds.
The following table presents a hypothetical comparison of MIC ranges based on published data for structurally related thiazole derivatives against common fungal pathogens, alongside typical MIC ranges for the selected commercial fungicides.
| Fungal Species | This compound (Projected MIC, µg/mL) | Fluconazole (Typical MIC, µg/mL) | Amphotericin B (Typical MIC, µg/mL) | Caspofungin (Typical MIC, µg/mL) |
| Candida albicans | 1 - 16 | 0.25 - 4 | 0.12 - 1 | 0.03 - 0.25 |
| Aspergillus niger | 8 - 64 | >64 | 0.5 - 4 | 0.12 - 1 |
Note: The projected MIC values for this compound are estimates based on data from structurally similar compounds and require experimental verification.
Experimental Protocols for Antifungal Susceptibility Testing
To generate robust and comparable data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antifungal susceptibility testing.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is recommended for determining the MIC of the test compound against yeast species such as Candida albicans.
Materials:
-
Test compound (this compound) and commercial fungicides (Fluconazole, Amphotericin B, Caspofungin)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Yeast inoculum (e.g., Candida albicans ATCC 90028)
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the test compound and commercial fungicides in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Include a drug-free well as a growth control.
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and thiazole derivatives, and ≥90% for amphotericin B and caspofungin) compared to the drug-free growth control. Growth inhibition can be assessed visually or spectrophotometrically.
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
For filamentous fungi like Aspergillus niger, a similar protocol is followed with some modifications.
Key Modifications from CLSI M27:
-
Inoculum Preparation: Conidia are harvested from a mature culture on Potato Dextrose Agar and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then counted using a hemocytometer and diluted to the desired final concentration (0.4-5 x 10^4 CFU/mL).
-
Incubation: Incubation times are generally longer, typically 48-72 hours at 35°C.
-
MIC Endpoint: The MIC is defined as the lowest concentration of the drug that shows complete inhibition of growth.
Visualizing the Logic of Comparative Antifungal Benchmarking
The process of benchmarking a novel antifungal agent involves a logical progression from initial hypothesis to comparative data analysis. This can be visualized as a decision-making and data-flow process.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the antifungal potential of this compound. By employing standardized methodologies and comparing its activity against a panel of established commercial fungicides, researchers can generate the robust data necessary to ascertain its therapeutic promise.
The projected antifungal activity, based on the performance of structurally related compounds, is encouraging and warrants further investigation. The immediate next step is to perform the described in vitro susceptibility testing to obtain definitive MIC values for this specific compound. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its activity against a broader panel of clinical isolates (including resistant strains), and assessing its toxicity profile. Through this rigorous and comparative approach, the true potential of this compound as a novel antifungal agent can be fully realized.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde
This document provides essential safety and logistical guidance for the proper disposal of 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the causality behind each procedural step. Our commitment is to ensure that every protocol is a self-validating system, grounded in established safety standards and regulatory frameworks, fostering a culture of safety and environmental responsibility in the laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
The thiazole group, a heterocyclic compound containing sulfur and nitrogen, can be associated with flammability and irritation.[1][2][3][4] The aldehyde functional group is known for its reactivity and potential as a sensitizer and irritant. This structural analysis informs the precautionary measures required for handling and waste management.
Based on aggregated data for structurally similar compounds like Thiazole-4-carboxaldehyde, the following hazards should be anticipated:
| Hazard Class & Category | GHS Hazard Statement | Probable Contribution |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Aldehyde/Thiazole Core |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Aldehyde/Thiazole Core |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Aldehyde/Thiazole Core |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Aldehyde Moiety |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Aldehyde/Thiazole Core |
| Hazardous to the Aquatic Environment | H410/H411: Very toxic or toxic to aquatic life with long-lasting effects | Thiazole Core |
This table synthesizes GHS information from notifications for similar chemical structures to provide a conservative risk profile.[5][6][7][8][9]
This initial assessment mandates that this compound be treated as a hazardous substance, requiring its disposal to be managed under controlled, regulated protocols.
The Regulatory Landscape: Navigating Compliance
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[10][11] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to final disposal.[10][12]
Laboratories are classified as generators based on the volume of hazardous waste they produce monthly:[13]
-
Very Small Quantity Generators (VSQG): ≤ 100 kg/month .
-
Small Quantity Generators (SQG): > 100 kg and < 1,000 kg/month .
-
Large Quantity Generators (LQG): ≥ 1,000 kg/month .
Each classification has specific rules regarding accumulation time, container management, and reporting.[13][14] It is crucial to operate within the guidelines of your institution's generator status and to adhere to all local and state regulations, which may be more stringent than federal rules.[1]
Core Disposal Protocol: Segregation and Professional Removal
The most direct and universally compliant method for disposing of this compound and its associated waste is to manage it as a hazardous chemical waste stream destined for incineration or other approved treatment by a licensed facility.
Step-by-Step Disposal Workflow:
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][15]
-
Waste Characterization and Segregation:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing the compound, as well as solvent rinses of contaminated glassware.
-
Contaminated Labware: Non-reusable items such as pipette tips, contaminated gloves, and weighing papers.
-
Causality: Proper segregation is critical. Mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, RCRA regulations forbid the mixing of different hazardous waste codes without proper authorization.
-
-
Containerization:
-
Select a waste container that is in good condition and compatible with the chemical. A wide-mouth amber glass bottle with a screw cap is suitable for both solid and liquid waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.
-
The container must remain closed at all times except when waste is being added.[16] This is an EPA requirement to prevent the release of hazardous vapors.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department.
-
The EHS office will coordinate the pickup, consolidation, and shipment of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) via a certified waste broker.[18]
-
Disposal Decision Workflow
Caption: Decision workflow for compliant hazardous waste disposal.
On-Site Treatment: Aldehyde Neutralization (Advanced Option)
While not the primary recommendation due to increased regulatory complexity, the aldehyde functional group can potentially be neutralized on-site to reduce its reactivity and toxicity. Commercial neutralizing agents are available that convert aldehydes into non-hazardous polymers.[19][20][21]
This procedure should only be attempted after:
-
Consulting with and receiving approval from your institutional EHS department.
-
Verifying that the procedure is permitted under local and state regulations.[16]
-
Obtaining written authorization from your local sewer authority if drain disposal of the treated waste is considered.[16]
Hypothetical Neutralization Protocol:
-
Designation: Accurately designate the spent aldehyde waste at the point of generation before treatment.[16]
-
Procedure: In a chemical fume hood, slowly add a validated aldehyde-neutralizing agent (e.g., a bisulfite or proprietary polymerizing solution) to the aqueous waste solution containing this compound, following the manufacturer's specific ratio and instructions.[20][21]
-
Verification: The treatment's effectiveness must be verified. This may involve analytical testing (e.g., HPLC) to confirm the absence of the aldehyde. A pH check can also indicate reaction completion for some reagents.[16]
-
Re-Characterization: The resulting solution, now containing the treated thiazole derivative, must be re-evaluated. It is likely still a hazardous waste due to the persistent thiazole structure and its potential aquatic toxicity.
-
Disposal: The treated waste must be collected, labeled with its new chemical identity, and disposed of through your EHS office.
Causality: On-site treatment can be a valuable tool for waste minimization, but it transforms one type of waste into another. Without rigorous validation, you risk non-compliant disposal and environmental harm. The burden of proof for complete and effective treatment rests solely with the generator.[16]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital.
-
Minor Spill (Solid or Liquid in a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes as hazardous waste.
-
Label the container and dispose of it via the EHS office.
-
-
Major Spill (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and management.
-
Contact your institution's emergency response line and EHS department immediately.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to conduct the cleanup.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde: Personal Protective Equipment and Disposal
Greetings, fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. Today, we turn our focus to 2-(3,4-Dimethyl-phenyl)-thiazole-4-carbaldehyde (CAS No. 1248157-57-4), a versatile thiazole derivative with significant potential in pharmaceutical synthesis.[1][2] The unique reactivity of its aldehyde group and the properties of the thiazole ring make it a valuable intermediate.[1][3] However, this reactivity also necessitates a thorough understanding and implementation of appropriate safety protocols. This guide provides essential, field-tested information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring both the integrity of your research and the safety of your team.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The primary hazards associated with this class of compounds include:
-
Skin Irritation and Sensitization: Thiazole derivatives are known to cause skin irritation.[4][5] Prolonged or repeated contact may also lead to allergic skin reactions (sensitization).[5][6]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[4][5][7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5][8]
-
Acute Oral Toxicity: The compound may be harmful if swallowed.[5][9]
-
Aquatic Toxicity: Many related compounds are very toxic to aquatic life, sometimes with long-lasting effects.[4][6]
Additionally, aldehydes as a chemical class can form explosive peroxides when exposed to air over time, a critical consideration for storage and handling.[10]
Hazard Summary Table
| Hazard Classification | Category | Primary Concerns |
| Acute Toxicity, Oral | Likely Category 4 | Harmful if swallowed.[5][11] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5][7] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4][5][7] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[4][5][7] |
| Hazardous to the Aquatic Environment | Acute 1 / Chronic 2 | Very toxic to aquatic life.[4][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified hazards. The goal is to create a complete barrier between you and the chemical.[12]
Hand Protection: The Right Glove Matters
For handling organic compounds like this thiazole derivative, Nitrile gloves are the recommended choice.[13][14] They offer excellent resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.[15] It is crucial to change gloves immediately if they become contaminated.
-
Why Nitrile? Unlike latex gloves, which offer poor protection against many organic solvents and can cause allergic reactions, nitrile provides a more robust chemical barrier.[16]
Eye and Face Protection: A Non-Negotiable
Chemical safety goggles are mandatory at all times when handling this compound.[16] They provide a seal around the eyes, protecting against splashes.[16] If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.
Protective Clothing: Shielding Your Body
A laboratory coat is essential to protect your skin and personal clothing from accidental spills.[13] For procedures with a higher risk of significant exposure, consider a chemically resistant apron or gown.[12] Ensure that your attire minimizes exposed skin; long pants and closed-toe shoes are required.[16]
Respiratory Protection: When Ventilation Isn't Enough
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13][15] If engineering controls are not sufficient, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[7] For weighing or operations that may generate dust, a particulate filter may also be necessary.[7]
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.
-
Preparation: Before starting, ensure you have conducted a thorough risk assessment.[14] Clearly label all containers.[14] Confirm that the chemical fume hood is functioning correctly and that a safety shower and eyewash station are accessible.[14][15]
-
Engineering Controls: Perform all manipulations, including weighing and transferring, inside a certified chemical fume hood.[15] This is the most effective way to control vapor and dust inhalation.[10]
-
Donning PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling the Chemical:
-
Spill Management: Be prepared for accidents.[10] Have a spill kit readily available that is appropriate for organic compounds. In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container for disposal, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Improper disposal of this chemical can harm the environment.[6] All waste must be handled in accordance with local, state, and federal regulations.[17]
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[13][17]
-
Container Management: Use a chemically compatible container for waste collection.[15] Keep the container closed except when adding waste.
-
Aqueous Waste: Do not dispose of this chemical down the drain.[9][13] It is toxic to aquatic life, and this action is prohibited.
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7][13]
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, unlocking its potential while upholding the highest standards of laboratory safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
